molecular formula C8H13N3O2S B1621828 3,4-diamino-N,N-dimethylbenzenesulfonamide CAS No. 57824-30-3

3,4-diamino-N,N-dimethylbenzenesulfonamide

Cat. No.: B1621828
CAS No.: 57824-30-3
M. Wt: 215.28 g/mol
InChI Key: PNUAACMLJDDJGX-UHFFFAOYSA-N
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Description

3,4-diamino-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H13N3O2S and its molecular weight is 215.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diamino-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUAACMLJDDJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389438
Record name 3,4-diamino-N,N-dimethylbenzenesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID50389438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57824-30-3
Record name 3,4-diamino-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-diamino-N,N-dimethylbenzenesulfonamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-diamino-N,N-dimethylbenzenesulfonamide (CAS Number: 57824-30-3), a versatile aromatic diamine with significant potential in synthetic and medicinal chemistry. This document delineates its chemical and physical properties, provides a detailed examination of its synthesis, outlines its key applications, particularly as a precursor to pharmacologically active benzimidazoles, and summarizes critical safety and handling information. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

This compound is an organic compound featuring an ortho-phenylenediamine moiety functionalized with a dimethylsulfonamide group. The presence of two adjacent amino groups makes it a valuable precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles. The benzimidazole scaffold is a core structural component in a wide array of pharmaceuticals, including anthelmintics like albendazole, proton pump inhibitors, and anticancer agents.[1] The dimethylsulfonamide group can influence the physicochemical properties of the parent molecule and its derivatives, potentially impacting solubility, bioavailability, and metabolic stability. This guide aims to consolidate the available technical information on this compound to facilitate its effective use in research and development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 57824-30-3[2][3]
Molecular Formula C₈H₁₃N₃O₂S[2][4][5]
Molecular Weight 215.27 g/mol [2][5]
IUPAC Name This compound[4]
Appearance No data available
Melting Point No data available
Boiling Point No data available
Solubility Soluble in organic solvents like DMSO and DMF.

Synthesis of this compound

The synthesis of this compound typically proceeds through the reduction of a corresponding nitro-amino precursor, specifically 3-amino-4-nitro-N,N-dimethylbenzenesulfonamide. This transformation is a common and effective method for the preparation of ortho-phenylenediamines. The most prevalent method for this reduction is catalytic hydrogenation.[6]

General Synthetic Pathway: Catalytic Hydrogenation

The reaction involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. The nitro group is selectively reduced to an amine under these conditions, leaving the existing amino and sulfonamide groups intact.

G 3-amino-4-nitro-N,N-dimethylbenzenesulfonamide 3-amino-4-nitro-N,N-dimethylbenzenesulfonamide This compound This compound 3-amino-4-nitro-N,N-dimethylbenzenesulfonamide->this compound H2, Catalyst (e.g., Pd/C) Solvent (e.g., Methanol)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol (Proposed)

While a specific protocol for this compound is not extensively detailed in the literature, a general procedure based on the reduction of related nitroanilines can be proposed:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-amino-4-nitro-N,N-dimethylbenzenesulfonamide in an appropriate solvent, such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 5-10% palladium on carbon (typically 1-5 mol% of the substrate).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery stems from its role as a precursor to benzimidazoles. The vicinal diamino functionality readily undergoes condensation reactions with various electrophiles to form the imidazole ring fused to the benzene ring.

Synthesis of Benzimidazoles

The reaction of ortho-phenylenediamines with aldehydes or carboxylic acids is a fundamental and widely used method for the synthesis of 2-substituted benzimidazoles.[7][8]

G cluster_0 Reactants This compound This compound Schiff_Base_Intermediate Schiff_Base_Intermediate This compound->Schiff_Base_Intermediate Condensation Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Schiff_Base_Intermediate Benzimidazole_Product Benzimidazole_Product Schiff_Base_Intermediate->Benzimidazole_Product Cyclization & Oxidation

Caption: Pathway for benzimidazole synthesis from this compound.

This reaction can be catalyzed by acids and may proceed through a Schiff base intermediate, which then undergoes cyclization and oxidation (often aerobic) to form the aromatic benzimidazole ring system.[7] The nature of the 'R' group from the aldehyde or carboxylic acid directly translates to the substituent at the 2-position of the resulting benzimidazole, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Relevance to Albendazole and its Analogues

A prominent example of a benzimidazole-based drug is albendazole, a broad-spectrum anthelmintic.[9] The core of albendazole is a 2-(alkylthio)benzimidazole moiety. While the direct synthesis of albendazole utilizes a different substituted ortho-phenylenediamine, this compound serves as a valuable building block for creating analogues of albendazole and other bioactive benzimidazoles.[10][11] By reacting it with appropriate isothiocyanates followed by alkylation and cyclization, novel benzimidazole structures with the dimethylsulfonamide functionality can be synthesized and evaluated for their antiparasitic or other therapeutic activities.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound presents several hazards that necessitate careful handling.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area or with appropriate exhaust ventilation.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • First Aid:

    • If swallowed: Rinse mouth and seek immediate medical attention.

    • If on skin: Wash off with soap and plenty of water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of benzimidazole-containing compounds. Its straightforward synthesis from a nitro-amino precursor and its reactivity make it an attractive starting material for generating libraries of potential drug candidates. While there is a need for more comprehensive data on its physical properties, the available information on its synthesis, reactivity, and safety provides a solid foundation for its application in research and drug development. The insights provided in this guide are intended to empower researchers to effectively and safely utilize this compound in their pursuit of novel therapeutic agents.

References

An In-depth Technical Guide to 3,4-diamino-N,N-dimethylbenzenesulfonamide: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3,4-diamino-N,N-dimethylbenzenesulfonamide, a versatile aromatic diamine with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a robust synthesis protocol, and its primary application as a precursor for high-value heterocyclic scaffolds.

Core Molecular Profile

This compound is an organic compound featuring an ortho-phenylenediamine moiety functionalized with a dimethylsulfonamide group. This unique combination of functional groups makes it a valuable building block, particularly for the synthesis of benzimidazole derivatives. The presence of two adjacent primary amine groups provides a reactive site for cyclocondensation reactions, while the sulfonamide group can influence the physicochemical properties, such as solubility and crystal packing, of its derivatives.

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for this compound is presented below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource
IUPAC Name This compound-
CAS Number 57824-30-3[1]
Molecular Formula C₈H₁₃N₃O₂S[1]
Molecular Weight 215.272 g/mol [1]
Canonical SMILES CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)N-
Appearance (Predicted) Off-white to brown crystalline solid-

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Purification

The proposed pathway involves the catalytic hydrogenation of a suitable nitro-substituted precursor, such as N,N-dimethyl-3-amino-4-nitrobenzenesulfonamide or N,N-dimethyl-3,4-dinitrobenzenesulfonamide. The former is often preferred as selective reduction is more straightforward.

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound start N,N-Dimethyl-3-amino-4-nitrobenzenesulfonamide (Precursor) reduction Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) start->reduction Methanol or Ethanol workup Reaction Workup (Filtration, Solvent Removal) reduction->workup Filter catalyst purification Purification (Recrystallization or Chromatography) workup->purification product This compound (Final Product) purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Representative Experimental Protocol: Reduction of a Nitro-Aromatic Precursor

This protocol describes a general method for the catalytic hydrogenation of an appropriate nitro-substituted N,N-dimethylbenzenesulfonamide precursor. The choice of catalyst and solvent may require optimization based on the exact starting material. This procedure is adapted from established methods for the reduction of nitroanilines.[2][3]

Materials:

  • N,N-Dimethyl-3-amino-4-nitrobenzenesulfonamide (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%) or Raney Nickel (slurry)

  • Methanol (or Ethanol), reagent grade

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar pressure vessel

  • Celite™ or another filter aid

Procedure:

  • Vessel Preparation: Charge a pressure-resistant hydrogenation vessel with the nitro-aromatic precursor and the solvent (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. Causality Note: The inert atmosphere is critical as Pd/C can be pyrophoric, especially after use.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Vigorously stir the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Safety Note: The filter cake should be kept wet with solvent to prevent ignition of the catalyst upon exposure to air. Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Core Application: Synthesis of Benzimidazole Scaffolds

The primary and most significant application of ortho-phenylenediamine derivatives, including this compound, is in the synthesis of benzimidazoles.[3][4] This class of heterocyclic compounds is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and anthelmintic properties.[5][6]

The reaction, known as the Phillips condensation, involves the cyclocondensation of the diamine with a carboxylic acid or its equivalent (e.g., an aldehyde followed by oxidation, or an ester). The use of aldehydes is common as it provides a straightforward route to 2-substituted benzimidazoles.

Benzimidazole Synthesis Pathway

G cluster_1 Application in Benzimidazole Synthesis diamine 3,4-diamino-N,N-dimethyl- benzenesulfonamide condensation Condensation & Oxidative Cyclization (e.g., NaHSO₃ or air) diamine->condensation aldehyde Aldehyde (R-CHO) aldehyde->condensation product 2-Substituted-N,N-dimethyl- benzimidazole-5-sulfonamide condensation->product Solvent (e.g., EtOH, DMF)

Caption: General pathway for benzimidazole synthesis from the target diamine.

Representative Experimental Protocol: Condensation with an Aldehyde

This protocol provides a general procedure for the synthesis of a 2-substituted benzimidazole derivative from this compound and an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 - 1.1 eq)

  • Sodium bisulfite (NaHSO₃) (optional, as oxidant)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound in the chosen solvent (e.g., ethanol).

  • Reagent Addition: Add the aromatic aldehyde to the solution, followed by a catalytic amount of glacial acetic acid. Causality Note: The acid catalyzes the initial imine formation between one of the amino groups and the aldehyde carbonyl.

  • Reaction: If using an oxidant like NaHSO₃, add it to the mixture. Alternatively, the reaction can be heated under reflux in the presence of air, which serves as the oxidant for the cyclization step.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This is often achieved by adding water to the reaction mixture to precipitate the product, which is then collected by filtration and washed. Further purification can be done by recrystallization from a suitable solvent to yield the pure 2-substituted benzimidazole-5-sulfonamide derivative.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Aromatic amines are often classified as irritants and may be harmful if swallowed or inhaled. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and synthetically accessible building block. Its ortho-diamine functionality provides a direct entry point to the pharmacologically significant benzimidazole class of heterocycles. The protocols and data presented in this guide offer a solid foundation for researchers to utilize this compound in drug discovery programs and the development of novel functional materials. The logical and well-established synthetic routes ensure that this compound and its derivatives can be reliably produced for further investigation.

References

3,4-diamino-N,N-dimethylbenzenesulfonamide solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3,4-diamino-N,N-dimethylbenzenesulfonamide

Introduction

This compound is an aromatic sulfonamide compound characterized by two amino groups positioned ortho to each other on the benzene ring and a dimethylated sulfonamide moiety. Its structural features—namely the ionizable amino groups, the polar sulfonamide group, and the aromatic backbone—govern its physicochemical properties. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's solubility and stability is not merely academic; it is a foundational requirement for any meaningful application.

Solubility directly impacts bioavailability, formulation strategies, and the reliability of in vitro biological assays.[1][2] Poor solubility can terminate the development of an otherwise promising drug candidate.[3] Similarly, chemical stability dictates a compound's shelf-life, storage conditions, and potential for generating toxic degradation products.[4] This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and critical considerations for characterizing the solubility and stability of this compound.

Physicochemical Properties

A baseline understanding of the molecule's physical and chemical properties is essential before delving into experimental characterization. These properties provide the context for its expected behavior in various solvent systems and under different environmental stressors.

PropertyValueSource
CAS Number 57824-30-3[5]
Molecular Formula C₈H₁₃N₃O₂S[5]
Molecular Weight 215.27 g/mol [5]
Appearance (Expected) Crystalline solidGeneral Chemical Knowledge
pKa (Predicted) Basic pKa (arylamine) ~4-5; Acidic pKa (sulfonamide) ~9-10General Chemical Knowledge

Solubility Profile: From Theory to Practice

The solubility of a compound is a measure of its ability to dissolve in a solvent to form a homogeneous solution.[2] For pharmaceutical development, aqueous solubility is paramount. The solubility of this compound is governed by a balance of its hydrophilic (amino and sulfonamide groups) and hydrophobic (benzene ring, N,N-dimethyl groups) features.

Factors Influencing Solubility
  • pH: The two aromatic amino groups and the sulfonamide moiety are ionizable. At pH values below the pKa of the amino groups, the molecule will be protonated, forming a more soluble cationic species. Conversely, at pH values above the pKa of the sulfonamide proton, it will form a more soluble anionic species. Therefore, solubility is expected to be lowest near its isoelectric point and significantly higher in acidic and basic solutions.[6]

  • Temperature: The effect of temperature is dictated by the thermodynamics of the dissolution process. For most solid solutes, solubility increases with temperature, although exceptions exist.

  • Co-solvents: The use of organic co-solvents (e.g., DMSO, ethanol) in aqueous buffers can significantly increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[1]

Differentiating Kinetic and Thermodynamic Solubility

In drug discovery, two types of solubility measurements are commonly employed, each serving a distinct purpose.[1][7]

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[2][7][8] It is a measure of apparent solubility under non-equilibrium conditions and is invaluable for the rapid screening of large compound libraries in early-stage discovery.[1][3][9]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a saturated solution in equilibrium with an excess of the solid compound.[1] It is determined using methods like the "gold standard" shake-flask technique, which requires longer incubation times to reach equilibrium.[3][6] This measurement is critical for later-stage development, including formulation and toxicology studies.[7]

Data Summary: Solubility of this compound

The following table summarizes the expected solubility profile. Experimental determination is required to populate these values.

Solvent/MediumSolubility TypeExpected Solubility
WaterThermodynamicPoor to Moderate
PBS (pH 7.4)KineticTo be determined experimentally
0.1 N HCl (aq)ThermodynamicHigh
0.1 N NaOH (aq)ThermodynamicModerate to High
MethanolThermodynamicSoluble
DMSOThermodynamicHighly Soluble
Experimental Workflow for Solubility Determination

The choice of assay depends on the stage of research. Early-stage discovery prioritizes speed (Kinetic), while lead optimization and pre-formulation demand accuracy (Thermodynamic).

G cluster_0 Solubility Assessment Workflow cluster_1 Early Discovery (High-Throughput) cluster_2 Lead Optimization / Pre-formulation start Start: Obtain Compound decision Research Stage? start->decision prep_dmso Prepare 10-20 mM DMSO Stock Solution decision->prep_dmso Early Stage add_excess Add Excess Solid Compound to Buffer decision->add_excess Late Stage kinetic_assay Perform Kinetic Solubility Assay (e.g., Nephelometry, Direct UV) dispense Dispense into Aqueous Buffer (e.g., PBS) prep_dmso->dispense incubate_short Incubate (e.g., 2h) dispense->incubate_short analyze_kinetic Analyze for Precipitate (Light Scattering or UV Abs) incubate_short->analyze_kinetic kinetic_result Result: Kinetic Solubility (µg/mL) analyze_kinetic->kinetic_result thermo_assay Perform Thermodynamic Solubility Assay (Shake-Flask Method) kinetic_result->thermo_assay Proceed for Key Compounds agitate Agitate at Constant Temp (e.g., 24-72h) add_excess->agitate separate Separate Solid/Liquid (Centrifugation/Filtration) agitate->separate analyze_thermo Quantify Supernatant (e.g., HPLC, UV-Vis) separate->analyze_thermo thermo_result Result: Thermodynamic Solubility (µg/mL) analyze_thermo->thermo_result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is adapted from established methods for determining equilibrium solubility.[3][6][10][11]

  • Preparation: Add an excess amount (e.g., 5-10 mg) of solid this compound to a series of glass vials. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 5.0, 7.4, 9.0) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[3][11]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Dilution: Dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility. At least three replicate measurements should be performed.

Chemical Stability Profile

Chemical stability studies are crucial for identifying degradation pathways and establishing the intrinsic stability of a molecule.[4][12] Forced degradation, or stress testing, is the cornerstone of this evaluation, where the compound is exposed to conditions more severe than accelerated storage to produce degradation products.[4][13][14]

Key Factors Influencing Stability
  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than ester or amide bonds.

  • Oxidation: The electron-rich aromatic ring and, particularly, the two amino groups are potential sites for oxidation. Exposure to oxidative agents or atmospheric oxygen can lead to colored degradation products.

  • Photolysis: Aromatic amines and sulfonamides are known to be photosensitive.[15][16] Exposure to light, especially UV light, can induce degradation, as outlined in ICH guideline Q1B.[17][18]

  • Thermal Stress: Exposure to high temperatures can accelerate degradation reactions. Potential thermal degradation pathways for diamines include carbamate formation followed by cyclization to form ureas or imidazolidinones.[19][20][21]

Proposed Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized:

  • Oxidation of Amino Groups: The ortho-diamino functionality is prone to oxidation, potentially forming quinone-imine structures, which are often colored.

  • Hydrolytic Cleavage: Under harsh pH and temperature conditions, the S-N bond of the sulfonamide could be cleaved.

  • Photolytic Degradation: UV light absorption by the aromatic ring could generate radical species, leading to a complex mixture of degradation products.[15]

Experimental Workflow for Forced Degradation Studies

Forced degradation studies are fundamental to developing and validating a stability-indicating analytical method—a method that can accurately measure the decrease in the active compound's concentration due to degradation.[22][23][24]

G cluster_0 Forced Degradation & Method Development Workflow cluster_conditions Stress Conditions (ICH Guidelines) start Start: Pure Compound (Drug Substance) stress Expose Compound to Stress Conditions (Target 5-20% Degradation) start->stress acid Acid Hydrolysis (e.g., 0.1 N HCl, Heat) base Base Hydrolysis (e.g., 0.1 N NaOH, Heat) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal (e.g., 70°C, Solid State) photo Photolytic (UV/Vis Light, ICH Q1B) analyze Analyze Stressed Samples using HPLC-DAD/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze dev_method Develop Stability-Indicating Analytical Method analyze->dev_method check_specificity Check for Peak Purity & Resolution between Parent and Degradants dev_method->check_specificity check_specificity->dev_method Optimize Method validate Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision) check_specificity->validate Specificity Achieved finish End: Validated Stability- Indicating Method validate->finish

Caption: Workflow for forced degradation and stability-indicating method development.

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study designed to meet regulatory expectations.[4][24]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60-80°C) for several hours. Take samples at various time points. Neutralize the samples before analysis.

  • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate under similar conditions as the acid hydrolysis. Neutralize samples before analysis.

  • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-10% H₂O₂). Keep at room temperature and monitor over 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70°C) for an extended period (e.g., several days). Also, subject a solution of the compound to thermal stress.

  • Photostability: Expose both the solid compound and a solution to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[18] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, typically a reverse-phase HPLC with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the parent compound.[12][13]

  • Mass Balance: Evaluate the results to ensure that the decrease in the parent peak area is reasonably accounted for by the sum of the areas of the degradation product peaks.

Stability-Indicating Analytical Method

A critical output of forced degradation studies is the development of a validated stability-indicating method. This is most often an HPLC method capable of separating the parent compound from all process-related impurities and degradation products.[22][23]

Key Characteristics of a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to produce a well-resolved peak for the parent compound, free from interference from degradants, impurities, or excipients. Peak purity analysis using a PDA detector is essential for confirmation.[24]

  • Sensitivity: The method must have a limit of detection (LOD) and limit of quantitation (LOQ) sufficient to measure low levels of degradation products.[24]

  • Accuracy & Precision: The method must provide accurate and reproducible results across the analytical range.

A typical starting point for method development would be a C18 reverse-phase column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol, run in a gradient elution mode.[23][24]

Conclusion

The characterization of solubility and stability are indispensable steps in the research and development of this compound. Its amphoteric nature suggests that solubility will be highly pH-dependent, a property that can be leveraged in formulation development. The presence of ortho-diamino and sulfonamide functionalities indicates potential liabilities to oxidative and photolytic degradation.

A systematic approach, beginning with high-throughput kinetic solubility screens and progressing to rigorous thermodynamic solubility determination via the shake-flask method, is recommended. Concurrently, comprehensive forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress are required. These studies not only reveal the intrinsic stability of the molecule and its degradation pathways but are also essential for the development and validation of a robust, stability-indicating analytical method. The protocols and workflows detailed in this guide provide a robust framework for researchers to generate the high-quality data necessary to advance their scientific objectives.

References

spectral properties of 3,4-diamino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Properties of 3,4-diamino-N,N-dimethylbenzenesulfonamide

Introduction

This compound is a substituted aromatic sulfonamide. As with all molecules destined for pharmaceutical or advanced material applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational dataset for the chemical identity and characterization of such compounds. The interplay of the aromatic ring, ortho-diamine substituents, and the N,N-dimethylsulfonamide group creates a unique spectral fingerprint that can be deciphered using a suite of analytical techniques.

This guide offers a detailed exploration of the , framed from the perspective of a senior application scientist. We will not only present the expected data but also delve into the causality behind experimental choices and the logic of spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to characterize this and similar molecules.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. The technique is particularly sensitive to conjugated systems, such as the benzene ring in our target molecule. The amino and sulfonamide groups act as auxochromes, modifying the absorption profile of the benzene chromophore.

Expected Spectral Characteristics

Aniline, the parent aromatic amine, typically displays two primary absorption bands: a strong peak around 230-240 nm (π→π* transition of the benzene ring) and a weaker band around 280-290 nm (n→π* transition involving the nitrogen lone pair and the π-system). For this compound, we anticipate a bathochromic (red) shift in these absorptions due to the presence of two electron-donating amino groups, which extend the conjugation and lower the energy gap for electronic transitions. The electron-withdrawing sulfonamide group will also influence the electronic environment. Expected absorption maxima (λmax) would be in the regions of 240-260 nm and 300-330 nm.

Experimental Protocol: UV-Vis Spectrum Acquisition

The choice of solvent is critical as it can influence the position and intensity of absorption bands. A polar protic solvent like ethanol is often preferred as it is transparent in the relevant UV region and effectively solvates the molecule.

  • Solvent Selection: Use UV-grade ethanol to eliminate interfering absorptions from solvent impurities.

  • Sample Preparation: Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL). From this, create a dilute solution (typically in the 5-10 µg/mL range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).

  • Baseline Correction: Fill a quartz cuvette with the UV-grade ethanol and run a baseline scan. This electronically subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it and place it in the spectrophotometer.

  • Scan Acquisition: Scan the sample across a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Weigh Compound B Dissolve in UV-Grade Ethanol A->B C Dilute to ~10 µg/mL B->C D Run Solvent Baseline (Blank) C->D Into Spectrophotometer E Measure Sample Absorbance D->E F Identify λmax E->F G Verify Beer-Lambert Law (Optional) F->G

Caption: Experimental workflow for UV-Vis spectroscopy.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic set of vibrational frequencies.

Expected Vibrational Frequencies

The structure of this compound is rich in IR-active functional groups. The analysis of its IR spectrum provides a direct confirmation of its key structural components. General spectral data for sulfonamides can be used to predict the key absorption frequencies[1].

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment Expected Intensity
3450 - 3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)Medium-Strong
3000 - 2850C-H StretchN-Methyl groups (-CH₃)Medium
~3030Aromatic C-H StretchBenzene RingMedium-Weak
1620 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium
1550 - 1450C=C StretchAromatic RingMedium-Strong
1345 - 1315Asymmetric S=O StretchSulfonamide (-SO₂N<)Strong
1185 - 1145Symmetric S=O StretchSulfonamide (-SO₂N<)Strong
925 - 900S-N StretchSulfonamide (-SO₂N<)Medium
850 - 800C-H Out-of-Plane Bend1,2,4-Trisubstituted BenzeneStrong

Note: The two strong S=O stretching bands are highly characteristic and a key identifier for the sulfonamide group.

Experimental Protocol: KBr Pellet Method

For solid, non-volatile samples, the potassium bromide (KBr) pellet technique is a classic and reliable method. It involves intimately mixing the sample with pure KBr powder and pressing it into a transparent disc.

  • Sample Preparation: Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, IR-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes.

  • Pellet Inspection: A good pellet should be thin and transparent or translucent.

  • Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the ambient atmosphere (mostly CO₂ and water vapor) which will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Caption: Key functional groups and their IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. For this molecule, a deuterated solvent like DMSO-d₆ is an excellent choice. Its polarity aids in dissolving the compound, and its ability to hydrogen-bond with the -NH₂ protons often keeps them from exchanging too rapidly, resulting in sharper signals than might be seen in a solvent like CDCl₃.

Predicted ¹H NMR Spectrum (in DMSO-d₆, referenced to TMS at 0.00 ppm):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.0 - 7.2d1HH-6Ortho to the -SO₂N(CH₃)₂ group, deshielded. Coupled to H-5.
~ 6.8 - 6.9dd1HH-5Influenced by both adjacent groups. Coupled to H-6 and H-2.
~ 6.6 - 6.7d1HH-2Ortho to two -NH₂ groups, highly shielded. Coupled to H-5.
~ 5.0 - 5.5br s4H3-NH₂ and 4-NH₂Broad signal due to quadrupolar relaxation and potential exchange. Two distinct signals may appear.
~ 2.6s6H-N(CH₃)₂Singlet as both methyl groups are chemically equivalent.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm) Assignment Rationale
~ 145 - 150C-3 / C-4Carbons attached to nitrogen (-NH₂) are significantly deshielded.
~ 135 - 140C-1Ipso-carbon attached to the electron-withdrawing sulfonamide group.
~ 120 - 125C-6Aromatic carbon adjacent to the sulfonamide-bearing carbon.
~ 115 - 120C-5Aromatic carbon shielded by adjacent amino groups.
~ 110 - 115C-2Aromatic carbon shielded by adjacent amino groups.
~ 38-N(CH₃)₂Aliphatic carbon of the N-methyl groups.
Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be required.

  • Standard Addition: The solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.5 ppm for ¹³C) can be used as a secondary reference, but adding a small amount of an internal standard like tetramethylsilane (TMS) is best practice for precise referencing at δ = 0.00 ppm.

  • Analysis: Place the tube in the NMR spectrometer and acquire the ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC) for full assignment.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it will likely produce a protonated molecular ion [M+H]⁺.

Expected Mass Spectrum Data
  • Molecular Formula: C₈H₁₃N₃O₂S[2]

  • Molecular Weight: 215.27 g/mol [2]

  • Monoisotopic Mass: 215.0732 Da

  • Primary Ion (ESI+): The base peak is expected to be the protonated molecule, [M+H]⁺, at m/z 216.0810 . High-resolution mass spectrometry (HRMS) should be able to confirm this mass to within 5 ppm, validating the elemental composition.

Plausible Fragmentation Pathways

Under collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion will fragment in predictable ways, further confirming the structure.

  • Loss of SO₂: Cleavage of the C-S and S-N bonds can lead to the loss of sulfur dioxide (64 Da), a common fragmentation for sulfonamides.

  • Benzylic-type Cleavage: Cleavage of the C-S bond to yield an ion corresponding to the diamino-N,N-dimethylaniline fragment.

  • Loss of Dimethylamine: Cleavage of the S-N bond can result in the loss of HN(CH₃)₂ (45 Da).

MS_Fragmentation Parent [M+H]⁺ m/z 216.08 Frag1 Loss of SO₂ (-64 Da) Parent->Frag1 CID Frag2 Loss of HN(CH₃)₂ (-45 Da) Parent->Frag2 CID Frag3 Loss of •N(CH₃)₂ (-44 Da) Parent->Frag3 CID Product1 [C₈H₁₄N₃S]⁺ m/z 152.08 Frag1->Product1 Product2 [C₈H₉N₂O₂S]⁺ m/z 217.03 Frag2->Product2 Product3 [C₆H₇N₂O₂S]⁺ m/z 171.02 Frag3->Product3

Caption: Potential MS/MS fragmentation pathways for [M+H]⁺.

Summary of Spectral Data

Technique Parameter Expected Value / Observation
UV-Vis λmax (in Ethanol)~240-260 nm and ~300-330 nm
IR (KBr) Key Peaks (cm⁻¹)~3400 (N-H), ~1330 & ~1160 (S=O), ~1600 (N-H bend)
¹H NMR Chemical Shifts (δ, ppm)~6.6-7.2 (Ar-H), ~5.0-5.5 (-NH₂), ~2.6 (-N(CH₃)₂)
¹³C NMR Chemical Shifts (δ, ppm)~110-150 (Aromatic C), ~38 (Aliphatic C)
HRMS (ESI+) [M+H]⁺m/z 216.0810

Conclusion

The comprehensive spectral analysis of this compound, utilizing UV-Vis, IR, NMR, and Mass Spectrometry, provides a self-validating system for its identification and structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle. UV-Vis confirms the conjugated aromatic system, IR spectroscopy validates the presence of key functional groups, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, and mass spectrometry confirms the molecular weight and elemental composition. Together, these methods form the cornerstone of quality control and characterization for this compound in any research or development setting.

References

An In-Depth Technical Guide to 3,4-diamino-N,N-dimethylbenzenesulfonamide as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pursuit of Specificity in Cellular Imaging

In the intricate landscape of cellular signaling and metabolic flux, the ability to selectively visualize and quantify specific molecules is paramount. Fluorescent probes have emerged as indispensable tools for researchers in drug discovery and the life sciences, offering a window into the dynamic processes that govern cellular function and dysfunction. This guide delves into the core mechanisms and practical applications of a specific o-phenylenediamine derivative, 3,4-diamino-N,N-dimethylbenzenesulfonamide, as a fluorescent probe. While direct characterization of this particular molecule is not extensively documented in publicly available literature, its structural analogy to a well-established class of fluorescent sensors allows for a detailed and predictive exploration of its function. This whitepaper will, therefore, serve as both a technical guide to the anticipated mechanism of action and a practical handbook for its application, grounded in the established principles of o-phenylenediamine-based probes.

Introduction to this compound: A Versatile Fluorogenic Scaffold

This compound belongs to the o-phenylenediamine family of aromatic compounds, which are renowned for their utility in the synthesis of heterocyclic systems. The defining feature of this class of molecules as fluorescent probes is the presence of two adjacent amino groups on a benzene ring. This vicinal diamine arrangement is a reactive moiety that can undergo condensation reactions with specific analytes, leading to the formation of new, rigid, and highly fluorescent heterocyclic structures.

The core principle behind the action of many o-phenylenediamine-based probes is a phenomenon known as Photoinduced Electron Transfer (PET). In its unreacted state, the electron-rich diamino-substituted benzene ring can act as an electron donor to an electronically excited fluorophore, effectively quenching its fluorescence.[1][2] Upon reaction with a target analyte, the electronic properties of the diamine moiety are significantly altered, inhibiting the PET process and leading to a "turn-on" of fluorescence.

The presence of the N,N-dimethylbenzenesulfonamide group is anticipated to modulate the electronic and, consequently, the photophysical properties of the core o-phenylenediamine structure. The sulfonamide group is generally considered an electron-withdrawing group, which can influence the reactivity of the amino groups and the spectral characteristics of both the probe and its reaction products.

Core Mechanism of Action: A Tale of Two Reactions

The versatility of this compound as a fluorescent probe stems from its ability to react with two distinct classes of biologically important molecules: nitric oxide (NO) and α-dicarbonyl compounds, such as dehydroascorbic acid (DHA).

Detection of Nitric Oxide: Formation of a Fluorescent Benzotriazole

Nitric oxide is a transient and highly reactive signaling molecule involved in a myriad of physiological and pathological processes.[3] Direct detection of NO is challenging due to its short half-life. However, o-phenylenediamine-based probes circumvent this by reacting with dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO in the presence of oxygen.[4]

The reaction proceeds via the nitrosation of one of the amino groups, followed by an intramolecular cyclization to form a stable and highly fluorescent benzotriazole derivative.[1][2] This reaction transforms the electron-donating diamine into an electron-deficient triazole, thereby inhibiting the PET quenching mechanism and resulting in a significant increase in fluorescence intensity.[2]

Diagram 1: Proposed Mechanism for Nitric Oxide Detection

NO_Detection_Mechanism Probe This compound (Non-fluorescent) Intermediate N-Nitroso Intermediate Probe->Intermediate + N₂O₃ Product Fluorescent Benzotriazole Product Intermediate->Product - H₂O (Cyclization) NO Nitric Oxide (NO) N2O3 N₂O₃ NO->N2O3 O₂ O2 O₂ O2->N2O3 N2O3->Intermediate

Caption: Reaction of the probe with N₂O₃ to form a fluorescent triazole.

Detection of α-Dicarbonyl Compounds: Formation of a Fluorescent Quinoxaline

α-Dicarbonyl compounds are a class of molecules characterized by two adjacent carbonyl groups. A biologically significant example is dehydroascorbic acid (DHA), the oxidized form of Vitamin C. DHA plays a crucial role in cellular redox homeostasis.

This compound is expected to react with α-dicarbonyl compounds through a condensation reaction to form a fluorescent quinoxaline derivative.[5] This reaction involves the sequential formation of Schiff base intermediates, followed by cyclization and dehydration to yield the rigid, planar, and fluorescent quinoxaline ring system.

Diagram 2: Proposed Mechanism for α-Dicarbonyl Detection

Dicarbonyl_Detection_Mechanism Probe This compound (Non-fluorescent) Intermediate Dihydropyrazine Intermediate Probe->Intermediate + Analyte - 2H₂O Dicarbonyl α-Dicarbonyl Compound (e.g., Dehydroascorbic Acid) Dicarbonyl->Intermediate Product Fluorescent Quinoxaline Product Intermediate->Product Oxidation

Caption: Condensation of the probe with an α-dicarbonyl to form a fluorescent quinoxaline.

Scientific Integrity and Logic in Application

As a Senior Application Scientist, it is imperative to approach the use of any fluorescent probe with a critical understanding of its potential limitations and the necessary controls to ensure data integrity.

Expertise & Experience: Causality Behind Experimental Choices

The choice of this compound as a fluorescent probe is predicated on the established reactivity of the o-phenylenediamine scaffold. The N,N-dimethylbenzenesulfonamide substituent is expected to influence the probe's properties in several ways:

  • Solubility: The sulfonamide group may enhance aqueous solubility compared to unsubstituted o-phenylenediamine, which is advantageous for biological applications.

  • Electronic Effects: As an electron-withdrawing group, the sulfonamide moiety will decrease the electron density of the aromatic ring. This can:

    • Increase the oxidation potential of the diamine, potentially reducing background fluorescence caused by auto-oxidation.

    • Shift the excitation and emission maxima of the resulting fluorescent product, a phenomenon that must be empirically determined.

  • Reactivity: The electron-withdrawing nature of the sulfonamide group may decrease the nucleophilicity of the amino groups, potentially affecting the kinetics of the reactions with N₂O₃ and α-dicarbonyls.

Trustworthiness: A Self-Validating System

To ensure the reliability of data obtained with this probe, a series of validation experiments are essential.

  • Specificity: The probe's fluorescence response should be tested against a panel of biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS) to confirm its selectivity for nitric oxide. Similarly, for α-dicarbonyl detection, specificity should be assessed against other aldehydes and ketones.

  • Interference: It is crucial to acknowledge that dehydroascorbic acid can interfere with the detection of nitric oxide by diaminofluoresceins, as both analytes can react with the probe to produce fluorescent products with similar spectral properties.[6] This necessitates careful experimental design and the use of appropriate controls, such as ascorbate oxidase to deplete ascorbic acid and dehydroascorbic acid, to differentiate between the signals.

  • Controls:

    • Negative Controls: Unstimulated cells or buffer-only conditions should be used to establish baseline fluorescence.

    • Positive Controls: For nitric oxide detection, a known NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) should be used to confirm the probe's responsiveness. For α-dicarbonyls, a standard solution of dehydroascorbic acid can be used.

    • Inhibitor Controls: For endogenous nitric oxide detection, a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) should be used to demonstrate that the observed fluorescence increase is dependent on NOS activity.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the application of this compound as a fluorescent probe, adapted from established protocols for related compounds.

Protocol for In Vitro Detection of Nitric Oxide

This protocol is designed for the quantification of nitric oxide in solution using a fluorometric plate reader.

Materials:

  • This compound

  • Nitric oxide donor (e.g., SNAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

  • Standard Curve Preparation: Prepare a series of dilutions of the nitric oxide donor in PBS to generate a standard curve.

  • Reaction Mixture: In each well of the microplate, add the nitric oxide standard or sample, followed by the probe solution to a final concentration of 5-10 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the predetermined excitation and emission wavelengths for the benzotriazole product.

  • Data Analysis: Plot the fluorescence intensity versus the concentration of the nitric oxide donor to generate a standard curve. Use this curve to determine the concentration of nitric oxide in the unknown samples.

Diagram 3: Experimental Workflow for In Vitro NO Detection

In_Vitro_NO_Workflow Start Start Prep_Probe Prepare Probe Stock (e.g., 1 mM in DMSO) Start->Prep_Probe Prep_Standards Prepare NO Donor Standard Dilutions in PBS Start->Prep_Standards Prep_Samples Prepare Unknown Samples Start->Prep_Samples Plate_Setup Add Standards/Samples and Probe to 96-well Plate Prep_Probe->Plate_Setup Prep_Standards->Plate_Setup Prep_Samples->Plate_Setup Incubation Incubate at 37°C (30-60 min, protected from light) Plate_Setup->Incubation Measurement Measure Fluorescence (Plate Reader) Incubation->Measurement Analysis Generate Standard Curve and Quantify NO in Samples Measurement->Analysis End End Analysis->End

Caption: Workflow for the fluorometric quantification of nitric oxide in vitro.

Protocol for Cellular Imaging of Nitric Oxide

This protocol describes the use of this compound for imaging nitric oxide production in live cells.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on glass-bottom dishes

  • Nitric oxide synthase inducer (e.g., lipopolysaccharide and interferon-gamma for macrophages) or inhibitor (e.g., L-NAME)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Cell Treatment (Optional): Treat cells with inducers or inhibitors of nitric oxide production for the desired time.

  • Probe Loading: Remove the cell culture medium and wash the cells with PBS. Incubate the cells with 5-10 µM of this compound in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove excess probe.

  • Imaging: Add fresh cell culture medium or PBS to the cells and image using a fluorescence microscope with the appropriate filter sets for the benzotriazole product.

  • Image Analysis: Quantify the fluorescence intensity of individual cells or cell populations using image analysis software.

Protocol for Dehydroascorbic Acid (DHA) Measurement

This protocol outlines a method for the fluorometric determination of DHA.[8]

Materials:

  • This compound

  • Dehydroascorbic acid (DHA) standard

  • Ascorbate oxidase (optional, to convert ascorbic acid to DHA for total Vitamin C measurement)

  • Metaphosphoric acid (for sample extraction and preservation)

  • Sodium acetate buffer, pH 5.5

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Sample Preparation: Homogenize and extract samples in metaphosphoric acid to stabilize ascorbic acid and DHA. Centrifuge to obtain a clear supernatant.

  • Probe Solution: Prepare a fresh solution of this compound in sodium acetate buffer.

  • Standard Curve: Prepare a series of DHA standards in the same buffer.

  • Reaction: In a 96-well plate, mix the sample or standard with the probe solution.

  • Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity at the predetermined excitation and emission wavelengths for the quinoxaline product.

  • Quantification: Calculate the DHA concentration in the samples using the standard curve.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Anticipated Photophysical Properties

Compound State Expected λ_ex (nm) Expected λ_em (nm) Expected Quantum Yield (Φ)
This compoundUnreacted~350-380~420-450Low (<0.1)
Benzotriazole Product (with NO)Reacted~360-390~450-480High (>0.5)
Quinoxaline Product (with DHA)Reacted~340-370~430-460Moderate to High

Note: These are estimated values based on related o-phenylenediamine derivatives. Actual values must be determined experimentally.

Conclusion and Future Directions

This compound holds significant promise as a versatile fluorescent probe for the detection of nitric oxide and α-dicarbonyl compounds. Its mechanism of action is firmly rooted in the well-established chemistry of o-phenylenediamines, providing a strong foundation for its application in biological research. The presence of the N,N-dimethylbenzenesulfonamide group is predicted to fine-tune the probe's photophysical and chemical properties, potentially offering advantages in terms of solubility and spectral characteristics.

Future research should focus on the synthesis and thorough characterization of this specific probe to empirically determine its excitation and emission spectra, quantum yields, and reaction kinetics. Such studies will be invaluable in validating its utility and paving the way for its application in advancing our understanding of cellular signaling and redox biology.

References

The Dawn of Chemotherapy: An In-depth Technical Guide to the Discovery and History of Diaminobenzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive exploration of the discovery and history of diaminobenzenesulfonamide compounds, a class of molecules that heralded the age of modern antimicrobial chemotherapy. From their serendipitous discovery to their elucidation as powerful therapeutic agents, we will delve into the pivotal scientific milestones, the underlying mechanisms of action, and the enduring legacy of these foundational compounds.

The Serendipitous Breakthrough: From Industrial Dyes to "Magic Bullets"

Prior to the 1930s, the medical community had very few effective options for treating systemic bacterial infections.[1] While topical antiseptics were in use, the concept of a selectively toxic agent that could combat bacteria within the human body remained largely theoretical.[2] This changed dramatically with the work of German bacteriologist and pathologist Gerhard Domagk at the Bayer Laboratories of IG Farben.[1][2]

In a research program aimed at identifying antibacterial properties in textile dyes, Domagk and his team, including chemists Josef Klarer and Fritz Mietzsch, synthesized and screened thousands of compounds.[1][2] In 1932, their persistence was rewarded with the discovery of a red azo dye, later named Prontosil, that demonstrated remarkable efficacy against streptococcal infections in mice.[2][3][4][5] Domagk's confidence in Prontosil was famously solidified when he used it to successfully treat his own daughter's severe streptococcal infection, saving her from an almost certain death.[2][6][7] This discovery, announced in 1932, was a landmark achievement that ushered in the era of sulfonamide drugs and earned Domagk the 1939 Nobel Prize in Physiology or Medicine.[1][3][7]

Prontosil was the first drug to effectively treat a range of bacterial infections inside the body.[8] It showed a strong protective action against infections caused by streptococci and a lesser effect on other cocci.[8] However, a perplexing observation was that Prontosil was active in vivo (within a living organism) but had no effect on bacteria in a test tube (in vitro).[8]

Unraveling the True Active Agent: The Emergence of Sulfanilamide

The mystery of Prontosil's mechanism was solved in 1935 by a team of French researchers at the Pasteur Institute.[1] Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti discovered that Prontosil was, in fact, a prodrug.[1][9] In the body, it is metabolized to a simpler, colorless compound: para-aminobenzenesulfonamide, also known as sulfanilamide.[1] This discovery was pivotal, as sulfanilamide had been first synthesized in 1908 by the Austrian chemist Paul Gelmo and patented in 1909, though its medicinal properties were not recognized at the time.[1][10]

The identification of sulfanilamide as the active antibacterial agent had profound implications.[2] As the compound was off-patent, it allowed for widespread and cost-effective production by numerous pharmaceutical companies, leading to a dramatic decrease in mortality rates from infections like pneumonia, meningitis, and puerperal fever.[2][11] Powdered sulfanilamide was extensively used by the Allies during World War II to prevent wound infections, significantly reducing fatalities compared to previous wars.[2][10]

Prontosil Prontosil (Azo Dye Prodrug) Metabolism In Vivo Metabolism (Azo Reductase in Liver) Prontosil->Metabolism Cleavage of N=N bond Sulfanilamide Sulfanilamide (Active Antibacterial Agent) p-aminobenzenesulfonamide Metabolism->Sulfanilamide Release of

Caption: Metabolic activation of Prontosil to the active drug, sulfanilamide.

The Mechanism of Action: A Tale of Molecular Mimicry

The groundbreaking discovery of sulfonamides spurred intense research into how they exerted their antibacterial effects. It was soon established that these compounds act as competitive inhibitors of a crucial bacterial enzyme, dihydropteroate synthase (DHPS).[8]

Bacteria, unlike humans, cannot absorb folic acid (vitamin B9) from their environment and must synthesize it de novo.[12][13] A key intermediate in this pathway is dihydropteroic acid, which is formed from para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate, a reaction catalyzed by DHPS.[14]

The chemical structure of sulfanilamide closely resembles that of PABA.[8][13] This molecular mimicry allows sulfanilamide to bind to the active site of DHPS, competitively inhibiting the binding of PABA and thus halting the production of dihydropteroic acid and, consequently, folic acid.[14][15] Without folic acid, which is essential for the synthesis of nucleotides and certain amino acids, bacteria are unable to replicate and grow.[12][15] This bacteriostatic (growth-inhibiting) rather than bactericidal (killing) action allows the host's immune system to clear the infection.[12] The selective toxicity of sulfonamides is due to the fact that human cells do not synthesize their own folic acid but obtain it from their diet, and therefore lack the DHPS enzyme.[8][13]

PABA p-Aminobenzoic Acid (PABA) Substrate DHPS {Dihydropteroate Synthase (DHPS)|Bacterial Enzyme} PABA->DHPS Binds to Folic_Acid Folic Acid Synthesis Essential for Bacterial Growth DHPS->Folic_Acid Catalyzes Block Inhibition Sulfonamide Sulfonamide (e.g., Sulfanilamide) Competitive Inhibitor Sulfonamide->DHPS Competitively Binds

Caption: Mechanism of action of sulfonamides via competitive inhibition of DHPS.

Synthesis of Diaminobenzenesulfonamide Compounds

The synthesis of diaminobenzenesulfonamide compounds can be achieved through various routes, often starting from readily available precursors. Below are representative protocols for the synthesis of key isomers.

Synthesis of p-Aminobenzenesulfonamide (Sulfanilamide)

A common industrial synthesis of sulfanilamide begins with acetanilide.

Experimental Protocol:

  • Chlorosulfonation of Acetanilide: Acetanilide is reacted with an excess of chlorosulfonic acid. The acetyl group protects the amino group from reacting. The reaction is typically carried out at a controlled temperature.

  • Ammonolysis: The resulting p-acetamidobenzenesulfonyl chloride is then reacted with ammonia to form p-acetamidobenzenesulfonamide.

  • Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield the final product, p-aminobenzenesulfonamide (sulfanilamide).

Acetanilide Acetanilide p_Acetamidobenzenesulfonyl_Chloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->p_Acetamidobenzenesulfonyl_Chloride + Chlorosulfonic Acid Chlorosulfonic_Acid Chlorosulfonic Acid p_Acetamidobenzenesulfonamide p-Acetamidobenzenesulfonamide p_Acetamidobenzenesulfonyl_Chloride->p_Acetamidobenzenesulfonamide + Ammonia Ammonia Ammonia Sulfanilamide Sulfanilamide (p-Aminobenzenesulfonamide) p_Acetamidobenzenesulfonamide->Sulfanilamide + Hydrolysis Hydrolysis Hydrolysis (Acid or Base)

Caption: Synthetic pathway for p-aminobenzenesulfonamide (sulfanilamide).

Synthesis of 2,4-Diaminobenzenesulfonic Acid

One method for the synthesis of 2,4-diaminobenzenesulfonic acid involves the sulfonation of m-phenylenediamine.

Experimental Protocol:

  • Sulfonation: A solution of m-phenylenediamine in 100% sulfuric acid is treated with oleum at elevated temperatures (e.g., 155 °C).

  • Hydrolysis and Desulfonation: Water is added to the reaction mixture, and the resulting disulfonic acids are desulfonated at a high temperature (e.g., 140 °C).

  • Isolation: The free 2,4-diaminobenzenesulfonic acid is then isolated by cooling the mixture.

An alternative route starts from 1-chloro-2,4-dinitrobenzene.[9]

  • Sulfonation: 1-chloro-2,4-dinitrobenzene is reacted with a sodium sulfite solution to form 2,4-dinitrobenzenesulfonic acid.

  • Reduction: The dinitro compound is then reduced, for example, with iron, to yield 2,4-diaminobenzenesulfonic acid.[9]

Synthesis of 3,4-Diaminobenzenesulfonic Acid

A described method for the preparation of 3,4-diaminobenzenesulfonic acid starts with 1,2-diaminobenzene.

Experimental Protocol:

  • Sulfonation: 1,2-diaminobenzene is reacted with anhydrous sulfuric acid, potentially containing sulfur trioxide, at a temperature range of 100 to 160 °C.

  • Precipitation: Water or ice is added to the reaction mixture to dilute the sulfuric acid, causing the 3,4-diaminobenzenesulfonic acid to precipitate.

  • Isolation: The precipitated product is then filtered off and can be washed with dilute sulfuric acid.

Structure-Activity Relationship (SAR) of Sulfonamides

The therapeutic efficacy of sulfonamides is highly dependent on their chemical structure. Key SAR principles for antibacterial sulfonamides include:

  • The para-Amino Group: A free amino group at the N4 position (para to the sulfonamide group) is crucial for activity.[16] This group mimics the amino group of PABA. Substitution of this amino group can lead to inactive compounds or prodrugs that require metabolic activation.

  • The Aromatic Ring: The benzene ring is essential for the overall structure. Substitutions on the ring generally decrease or abolish antibacterial activity.[16]

  • The Sulfonamide Group: The sulfur atom must be directly attached to the benzene ring.[16] The sulfonamide nitrogen (N1) can be substituted, and in fact, many of the later, more potent sulfonamides have heterocyclic substitutions at this position. These substitutions can modulate the pKa of the sulfonamide, which influences its solubility and antibacterial activity. Optimal activity is often seen with pKa values between 6.6 and 7.4.

Clinical Applications and the Evolution of Diaminobenzenesulfonamides

The initial success of sulfanilamide led to the development of a wide range of sulfonamide derivatives with improved efficacy, broader spectrum of activity, and better safety profiles. These include sulfapyridine, sulfathiazole, and sulfadiazine.[9]

Today, while the use of sulfonamides as standalone antibiotics has declined due to the emergence of bacterial resistance and the development of more potent antibiotics like penicillin, they remain clinically important, often in combination with other drugs.[2] For example, the combination of sulfamethoxazole and trimethoprim (another inhibitor of the folic acid pathway) is widely used to treat urinary tract infections, bronchitis, and certain types of pneumonia.[8][12]

Beyond their antibacterial properties, the sulfonamide functional group has proven to be a versatile scaffold in drug discovery, leading to the development of drugs for a variety of conditions, including diuretics, antidiabetic agents, and anti-inflammatory drugs.[3][8]

A Cautionary Tale: The "Elixir Sulfanilamide" Tragedy

The widespread and often unregulated use of sulfanilamide in the 1930s led to a significant public health crisis in the United States in 1937.[10][17] A pharmaceutical company, S.E. Massengill, marketed a liquid formulation of sulfanilamide called "Elixir Sulfanilamide," using diethylene glycol (DEG) as the solvent.[17][18] DEG is a highly toxic substance, and its use in the elixir resulted in the deaths of over 100 people, many of whom were children.[17][18][19][20]

This tragedy highlighted the dire need for drug safety regulations.[18] At the time, there were no requirements for pre-market safety testing of new drugs.[17][19] The public outcry following the "Elixir Sulfanilamide" disaster led to the passage of the United States Federal Food, Drug, and Cosmetic Act of 1938, a landmark piece of legislation that mandated pre-market safety approval for all new drugs and significantly expanded the regulatory powers of the Food and Drug Administration (FDA).[10][17][20]

Conclusion

The discovery of diaminobenzenesulfonamide compounds, born from the investigation of industrial dyes, represents a watershed moment in the history of medicine. The elucidation of their mechanism of action as competitive inhibitors of bacterial folic acid synthesis provided a rational basis for antimicrobial drug design. While their prominence as frontline antibiotics has evolved, their legacy endures, both in their continued clinical use and in the foundational principles of chemotherapy they helped to establish. The story of the diaminobenzenesulfonamides is a testament to the power of scientific inquiry and a poignant reminder of the critical importance of rigorous safety standards in drug development.

References

safety and handling of 3,4-diamino-N,N-dimethylbenzenesulfonamide in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3,4-diamino-N,N-dimethylbenzenesulfonamide in the Laboratory

Introduction: Understanding the Compound

This compound is a sulfonamide compound with potential applications in medicinal chemistry and pharmaceutical research. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for safe handling. This guide is built on the foundational principles of chemical safety, drawing parallels from structurally similar compounds to establish best practices. All products are intended for research and development use only and must be handled by technically qualified individuals[1].

Hazard Identification and Risk Assessment

GHS Hazard Classification (Anticipated)

Based on data from structurally related compounds, this compound is anticipated to have the following classifications:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[2]
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed[3]
CarcinogenicityCategory 2H351: Suspected of causing cancer[3]

Pictograms:

alt text
alt text
alt text
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Personal Protective Equipment (PPE): The First Line of Defense

The careful selection and consistent use of appropriate PPE are critical to mitigate the risks associated with handling this compound.[4]

  • Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves, such as nitrile, should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.[3]

    • Lab Coat : A long-sleeved, buttoned lab coat is required to protect against skin contact.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[6]

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring experimental integrity.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experimental Reaction dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate waste Dispose of Waste in Designated Containers decontaminate->waste remove_ppe Doff PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation :

    • Don all required PPE as outlined in Section 3.

    • Ensure the chemical fume hood is operational.

    • Gather all necessary equipment and reagents.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure.

    • Use a spatula for solid transfers and avoid creating dust.

  • Dissolution and Reaction :

    • Add the compound to the solvent slowly to avoid splashing.

    • Keep the reaction vessel covered as much as possible.

  • Storage :

    • Store the compound in a cool, dry, and well-ventilated area.[6]

    • Keep the container tightly closed when not in use.[6]

    • Store away from strong oxidizing agents.[6]

  • Waste Disposal :

    • Dispose of all waste, including contaminated PPE, in designated hazardous waste containers.[3]

    • Follow all institutional and local regulations for chemical waste disposal.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental spill or exposure, a rapid and informed response is crucial.

Emergency Response Workflow

G cluster_spill Minor Spill Response cluster_exposure Personal Exposure Response spill Spill or Exposure Occurs alert_minor Alert others in the immediate area spill->alert_minor remove_clothing Remove contaminated clothing spill->remove_clothing absorb Absorb spill with inert material alert_minor->absorb clean Clean area with soap and water absorb->clean dispose_minor Dispose of cleanup materials as hazardous waste clean->dispose_minor flush_skin Flush skin with water for 15 minutes remove_clothing->flush_skin flush_eyes Flush eyes with water for 15 minutes remove_clothing->flush_eyes seek_medical Seek immediate medical attention flush_skin->seek_medical flush_eyes->seek_medical

Caption: Emergency response workflow for spills and personal exposure.

In Case of a Spill:

  • Alert : Immediately alert others in the vicinity.[7]

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.[8]

  • Contain : For minor spills, contain the material with an absorbent, non-combustible material like sand or vermiculite.[7]

  • Clean-up : Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[9]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[10]

In Case of Personal Exposure:

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[6]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[6]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Conclusion: A Culture of Safety

The safe handling of this compound, as with all laboratory chemicals, relies on a combination of knowledge, preparation, and vigilance. By understanding the potential hazards, utilizing appropriate protective equipment, adhering to established protocols, and being prepared for emergencies, researchers can create a safe and productive laboratory environment.

References

Methodological & Application

A Theoretical and Methodological Guide to Investigating 3,4-diamino-N,N-dimethylbenzenesulfonamide as a Putative Fluorescent Probe for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical framework and hypothetical protocols for the investigation of 3,4-diamino-N,N-dimethylbenzenesulfonamide as a fluorescent probe for nitric oxide (NO). To date, there is no published scientific literature validating its use for this specific application. The methodologies presented herein are based on established principles of well-characterized o-phenylenediamine-based NO probes and must be subjected to rigorous experimental validation before any adoption for research purposes.

Introduction: The Imperative for Novel Nitric Oxide Probes

Nitric oxide (NO) is a pleiotropic signaling molecule of paramount importance in physiology and pathophysiology, governing processes from vasodilation and neurotransmission to immune responses and apoptosis.[1] The transient nature and low physiological concentrations of NO present a significant analytical challenge, necessitating the development of sensitive and specific detection methods.[2] Fluorescent probes have emerged as indispensable tools for the real-time imaging of NO in living systems.[1]

The most common class of small-molecule fluorescent probes for NO is based on the o-phenylenediamine (OPD) scaffold.[3][4] These probes operate on a robust and specific chemical reaction where the diamino moiety reacts with a nitrosating agent, typically dinitrogen trioxide (N₂O₃), formed from the autooxidation of NO, to yield a highly fluorescent triazole derivative.[5] This "off-on" switching mechanism provides a high signal-to-noise ratio, making them suitable for cellular imaging.

This guide explores the potential of a commercially available, yet uncharacterized in this context, molecule: This compound . We will delineate its hypothetical mechanism of action, propose detailed protocols for its characterization and use, and outline a validation workflow essential for establishing it as a reliable tool for nitric oxide research.

Part 1: The Hypothetical Mechanism of Action

Based on the established chemistry of OPD-based probes, we hypothesize that this compound functions via the pathway illustrated below. The core of this proposed mechanism is the reaction of the vicinal diamines (at positions 3 and 4) with N₂O₃.

Mechanism cluster_0 In the presence of Nitric Oxide NO 2NO + O₂ N2O3 N₂O₃ (Nitrosating Agent) NO->N2O3 Autooxidation Probe 3,4-diamino-N,N-dimethyl- benzenesulfonamide (Non-fluorescent or weakly fluorescent) Triazole Putative Fluorescent Triazole Product (Highly Fluorescent) Probe->Triazole Reaction

Figure 1: Proposed reaction mechanism for NO detection.

The key transformation is the conversion of the electron-rich diaminoaromatic system into an electron-deficient benzotriazole. This alteration of the electronic properties of the molecule is predicted to significantly increase the fluorescence quantum yield, forming the basis of a "turn-on" fluorescent response to nitric oxide. The N,N-dimethylbenzenesulfonamide moiety is not expected to directly participate in the reaction with NO but will influence the molecule's overall electronic structure, solubility, and spectral properties.

Part 2: Proposed Experimental Protocols

The following protocols are hypothetical and serve as a starting point for the systematic evaluation of this compound as an NO probe.

Protocol 1: Preparation and Handling of the Probe Stock Solution

The solubility and stability of the probe are critical parameters that must be determined empirically.

  • Reagent Preparation : Obtain high-purity this compound (CAS 57824-30-3).

  • Solvent Selection : Due to the presence of both amino and sulfonamide groups, initial solubility tests should be conducted in dimethyl sulfoxide (DMSO) and ethanol.

  • Stock Solution Preparation :

    • Accurately weigh 1-5 mg of the compound.

    • Dissolve in a minimal amount of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 1-10 mM).

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage : Store the stock solution at -20°C or -80°C, protected from light and moisture. The stability of the stock solution should be periodically checked by measuring its background fluorescence.

Protocol 2: In Vitro Spectroscopic Characterization

This protocol aims to determine the fundamental photophysical properties of the probe and its reaction product.

  • Instrumentation : Use a calibrated spectrofluorometer.

  • Buffer Preparation : Prepare a standard phosphate-buffered saline (PBS, pH 7.4).

  • Determination of Excitation and Emission Spectra :

    • Dilute the probe stock solution in PBS to a working concentration (e.g., 5-10 µM).

    • Scan the excitation spectrum while monitoring a fixed emission wavelength, and then scan the emission spectrum using the determined optimal excitation wavelength.

  • Reaction with a NO Donor :

    • Use a well-characterized NO donor, such as S-nitroso-N-acetylpenicillamine (SNAP) or diethylamine NONOate (DEA/NO).

    • Incubate the probe (5-10 µM) in PBS with varying concentrations of the NO donor (e.g., 0-100 µM) for 30-60 minutes at 37°C, protected from light.

    • After incubation, record the fluorescence emission spectra.

  • Data Analysis :

    • Plot the fluorescence intensity at the peak emission wavelength against the NO donor concentration to determine the dose-response curve.

    • Calculate the limit of detection (LOD) and the linear dynamic range.

ParameterDescriptionHypothetical Target Value
Excitation Max (λex) Wavelength of maximum light absorption.To be determined
Emission Max (λem) Wavelength of maximum fluorescence emission.To be determined
Quantum Yield (Φ) Efficiency of fluorescence emission.Should increase significantly upon reaction with NO.
Limit of Detection (LOD) The lowest concentration of NO that can be reliably detected.< 100 nM
Linear Range The concentration range over which the fluorescence response is proportional to the NO concentration.Should cover physiologically relevant concentrations.

Table 1: Key Spectroscopic and Performance Parameters to be Determined.

Protocol 3: Cellular Imaging of Nitric Oxide

This protocol outlines the steps for using the probe to detect NO in cultured cells.

  • Cell Culture : Plate cells of interest (e.g., RAW 264.7 macrophages, which can be stimulated to produce NO) in a suitable imaging dish or plate.

  • Probe Loading :

    • Prepare a loading buffer by diluting the probe stock solution in a serum-free cell culture medium or HBSS to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing : After incubation, gently wash the cells two to three times with warm PBS or culture medium to remove any excess, unloaded probe.

  • Stimulation of NO Production :

    • For a positive control, stimulate the cells to produce endogenous NO. For RAW 264.7 cells, a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) is commonly used.

    • For a negative control, pre-treat a separate set of cells with an NO synthase (NOS) inhibitor, such as L-NAME (N(G)-nitro-L-arginine methyl ester), for several hours before probe loading and stimulation.

  • Fluorescence Microscopy :

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths of the probe's triazole product.

    • Acquire images at different time points after stimulation to monitor the dynamics of NO production.

Part 3: A Framework for Rigorous Validation

To establish this compound as a trustworthy NO probe, a series of validation experiments are mandatory. This self-validating system ensures scientific rigor.

Validation_Workflow Start Hypothesized Probe: 3,4-diamino-N,N-dimethyl- benzenesulfonamide Spec Spectroscopic Characterization (λex, λem, Quantum Yield) Start->Spec Selectivity Selectivity & Interference Testing Spec->Selectivity Cell_Studies Cellular Imaging & Cytotoxicity Selectivity->Cell_Studies Validation Validation with Established Methods (e.g., Griess Assay) Cell_Studies->Validation End Validated NO Probe? Validation->End

Figure 2: Workflow for the validation of a novel nitric oxide probe.

Selectivity and Interference Studies

A crucial aspect of probe validation is to assess its selectivity for NO over other reactive oxygen and nitrogen species (ROS/RNS) that are often present in biological systems.

  • Test Analytes : The probe's fluorescence response should be tested against the following species:

    • Hydrogen peroxide (H₂O₂)

    • Superoxide (O₂⁻)

    • Peroxynitrite (ONOO⁻)

    • Nitrite (NO₂⁻) and Nitrate (NO₃⁻)

    • Ascorbic acid and Glutathione (common biological reductants)

  • Methodology : Incubate the probe with physiologically relevant concentrations of these analytes and measure any change in fluorescence. A viable probe should exhibit a significant fluorescence increase only in the presence of NO.

Cytotoxicity Assessment

The probe should not be toxic to the cells at the working concentrations used for imaging.

  • Assay : Perform a standard cytotoxicity assay, such as the MTT or LDH release assay.

  • Methodology : Incubate the cells with a range of probe concentrations (e.g., 1-50 µM) for the duration of a typical imaging experiment (e.g., 2-4 hours). Assess cell viability compared to untreated control cells.

Correlation with an Orthogonal Method

The results obtained with the fluorescent probe should be validated by a well-established, independent method for NO detection, such as the Griess assay.[2]

  • Methodology :

    • Culture cells in parallel wells of a multi-well plate.

    • Stimulate NO production as described in Protocol 3.

    • In one set of wells, load the fluorescent probe and measure the intracellular fluorescence.

    • In the parallel set of wells, collect the culture supernatant at the same time points and measure the accumulation of nitrite (a stable oxidation product of NO) using the Griess assay.

    • A strong positive correlation between the fluorescence intensity and the nitrite concentration would provide robust validation of the probe's ability to report on NO production.

Conclusion and Future Outlook

While this compound remains an unproven candidate for nitric oxide detection, its chemical structure, featuring the key o-phenylenediamine moiety, provides a strong theoretical basis for its potential utility. The protocols and validation framework detailed in this guide offer a comprehensive roadmap for any researcher interested in exploring its properties. Should this compound prove to be a viable probe, its unique sulfonamide group may confer novel properties, such as altered solubility, cell permeability, or spectral characteristics, that could offer advantages over existing NO sensors. Rigorous and systematic investigation is the only path to unlocking this potential.

References

protocol for labeling proteins with 3,4-diamino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Novel Chemoselective Strategy for Protein Labeling Using 3,4-diamino-N,N-dimethylbenzenesulfonamide

Abstract

This document outlines a proposed methodology for the chemoselective labeling of proteins using this compound. Capitalizing on the established reactivity of o-phenylenediamines with α-dicarbonyl compounds to form stable quinoxaline derivatives, this protocol details a novel strategy for targeting proteins that either naturally possess or have been chemically endowed with such functionalities. This approach offers a potential new avenue for protein modification and analysis, leveraging a reagent that imparts a sulfonamide handle for potential downstream applications. While this specific reagent is not yet established in the literature for this purpose, the protocol is grounded in well-documented chemical principles.

Introduction: The Rationale for a Diamino-Sulfonamide Labeling Reagent

The targeted chemical modification of proteins is a cornerstone of modern proteomics and drug development, enabling the study of protein function, localization, and interactions.[1][2] The diversity of protein functions is greatly expanded through post-translational modifications (PTMs), which can introduce unique chemical handles onto protein surfaces.[3][4][5][6][7] One such class of PTMs includes the formation of reactive carbonyl groups, such as aldehydes or dicarbonyls, which can arise from oxidative stress or as intermediates in glycation.[4][8]

The vicinal diamino functionality of an o-phenylenediamine moiety is known to react specifically and efficiently with α-dicarbonyl compounds to form a highly stable, conjugated quinoxaline ring system.[9] This reaction is rapid and proceeds under mild aqueous conditions, making it an attractive candidate for bioconjugation.

Here, we propose the use of This compound as a novel labeling reagent that targets these α-dicarbonyl sites on proteins. The key features of this reagent are:

  • Chemoselective Targeting: The o-phenylenediamine group is poised for specific reaction with α-dicarbonyls, minimizing off-target reactions with other amino acid side chains.

  • Stable Conjugate Formation: The resulting quinoxaline linkage is chemically robust, ensuring a stable and permanent label.

  • Introduction of a Sulfonamide Tag: The N,N-dimethylbenzenesulfonamide group provides a unique chemical tag on the protein surface. Sulfonamides are a well-established class of compounds in medicinal chemistry and their presence could be exploited for further functionalization or detection.[10] The sulfonamide bond itself is known for its stability.[11]

This application note provides a theoretical framework and a detailed, albeit proposed, protocol for the use of this compound in protein labeling.

Proposed Chemical Mechanism of Labeling

The proposed labeling strategy is based on the condensation reaction between the vicinal diamino groups of this compound and an α-dicarbonyl moiety on a target protein. This reaction proceeds in a two-step manner to form a stable quinoxaline derivative.

Mechanism protein Protein with α-dicarbonyl intermediate Schiff Base Intermediate protein->intermediate Step 1: Condensation reagent This compound reagent->intermediate product Labeled Protein (Quinoxaline derivative) intermediate->product Step 2: Cyclization & Aromatization step2 + H₂O product->step2 step1 + H₂O Workflow prep 1. Prepare Protein Sample (in amine-free buffer) reagent 2. Add Labeling Reagent prep->reagent incubate 3. Incubate (e.g., 1-2 hours at RT) reagent->incubate quench 4. Quench Reaction (optional) incubate->quench purify 5. Purify Labeled Protein quench->purify analyze 6. Analyze Labeled Protein (SDS-PAGE, MS) purify->analyze

References

3,4-diamino-N,N-dimethylbenzenesulfonamide in situ hybridization techniques

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a novel, exploratory framework for utilizing 3,4-diamino-N,N-dimethylbenzenesulfonamide within the context of in situ hybridization (ISH). It is structured not as a standard operating procedure for a validated application, but as a research-level guide for investigating its potential as a novel tissue preparation and transcript retention agent.

Application Note & Exploratory Protocol

Topic: Investigating this compound as a Novel Transcript Anchoring Agent for Enhanced In Situ Hybridization

Audience: Researchers, scientists, and drug development professionals engaged in molecular pathology and assay development.

Introduction and Scientific Rationale

In situ hybridization (ISH) is a cornerstone technique for visualizing the location of specific nucleic acid sequences within the morphological context of tissues. A significant challenge in ISH is the potential loss of target RNA molecules during the numerous, often harsh, processing steps, such as permeabilization and washing. Effective fixation is paramount to cross-linking and immobilizing these molecules within the cellular architecture.

This compound is not a conventional reagent in molecular biology. However, its chemical structure presents a compelling opportunity for methodological innovation. The molecule possesses two primary aromatic amine groups (-NH2) at the 3 and 4 positions. These functional groups are known to react readily with aldehydes, such as formaldehyde, the most common fixative used in histology.

We hypothesize that introducing this compound during the fixation or pre-hybridization stage could act as a "molecular bridge." By reacting with both the tissue matrix and proximal RNA molecules via aldehyde cross-linking, it may create a more robust and denser fixation network. This enhanced network could significantly improve the retention of smaller or less abundant RNA transcripts, leading to a higher signal-to-noise ratio and increased sensitivity of the ISH assay.

This document outlines an exploratory protocol to test this hypothesis by comparing a standard ISH workflow against one modified to include this compound.

Hypothetical Mechanism of Action

The proposed mechanism relies on the reactivity of the dual amino groups of this compound with formaldehyde. Formaldehyde forms Schiff bases with primary amines found in proteins and nucleic acids. The addition of our target molecule could create a higher density of these cross-links, effectively "anchoring" RNA more securely into the proteinaceous cellular matrix.

G cluster_0 Cellular Environment cluster_1 Fixation Reagents RNA RNA Transcript Protein Cellular Protein Matrix FA Formaldehyde (CH2O) FA->RNA forms Schiff base FA->Protein cross-links DDBSA This compound FA->DDBSA activates DDBSA->RNA anchors DDBSA->Protein anchors

Figure 1: Hypothetical mechanism of enhanced transcript anchoring. This compound is proposed to act as a bridge, reacting with formaldehyde to increase the density of cross-links between RNA transcripts and the cellular protein matrix.

Experimental Design & Workflow

This protocol is designed as a comparative study. The experimental group will be processed with the addition of this compound, while the control group will follow a standard ISH protocol. A well-characterized probe for a moderately abundant housekeeping gene (e.g., GAPDH or PPIB) is recommended for initial validation.

G start Start: Fresh or FFPE Tissue Sections prep Tissue Preparation (Deparaffinization, Rehydration) start->prep split Divide Slides into Two Groups prep->split control_fix Control Group: Standard Fixation (e.g., 4% PFA) split->control_fix Control exp_fix Experimental Group: Fixation + DADBS split->exp_fix Experimental control_prehyb Standard Pre-hybridization control_fix->control_prehyb merge Hybridization with ISH Probe control_prehyb->merge exp_prehyb Modified Pre-hybridization exp_fix->exp_prehyb exp_prehyb->merge washes Post-Hybridization Washes merge->washes detection Signal Detection (e.g., Chromogenic or Fluorescent) washes->detection imaging Imaging & Quantification detection->imaging analysis Comparative Analysis: Signal vs. Background imaging->analysis

Figure 2: Comparative experimental workflow for validating the effect of this compound (DADBS) on ISH signal intensity.

Materials & Reagents

Key Reagents
  • This compound (CAS No. 6332-04-3)

  • Phosphate-Buffered Saline (PBS), nuclease-free

  • Paraformaldehyde (PFA), electron microscopy grade

  • Hydrochloric Acid (HCl)

  • Sodium Dodecyl Sulfate (SDS)

  • Proteinase K

  • Triethanolamine

  • Acetic Anhydride

  • Standard Saline Citrate (SSC), 20X, nuclease-free

  • Formamide, deionized

  • Dextran Sulfate

  • ISH Probe (e.g., DIG-labeled or biotin-labeled LNA probe)

  • Detection Reagents (e.g., Anti-DIG-AP antibody, NBT/BCIP substrate, or fluorescently-labeled streptavidin)

  • Mounting Medium

Recommended Buffers and Solutions
Solution Composition Purpose
10% PFA Stock 10g PFA in 100 mL nuclease-free water. Heat to 60°C with stirring, add NaOH dropwise to clarify.Formaldehyde source for fixation.
Control Fixative (4% PFA) 40 mL 10% PFA Stock, 10 mL 10X PBS, 50 mL nuclease-free water.Standard tissue fixation.
Experimental Fixative 4% PFA solution containing 1-10 mM this compound.Test condition for enhanced fixation.
Proteinase K Solution 10-20 µg/mL Proteinase K in PBS.Tissue permeabilization.
Hybridization Buffer 50% Formamide, 5X SSC, 10% Dextran Sulfate, 1X Denhardt's solution, 500 µg/mL sheared salmon sperm DNA.Provides optimal conditions for probe-target annealing.

Detailed Experimental Protocol

This protocol assumes the use of formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Day 1: Deparaffinization and Pre-treatment
  • Deparaffinization: Immerse slides in Xylene (2x 5 min), followed by rehydration through a graded ethanol series: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min), and finally in nuclease-free water (2x 3 min).

  • Post-Fixation (The Experimental Step):

    • Control Group: Immerse slides in Control Fixative (4% PFA) for 10 minutes at room temperature.

    • Experimental Group: Immerse slides in Experimental Fixative (4% PFA + 1-10 mM DADBS) for 10 minutes at room temperature. Note: The optimal concentration of DADBS must be determined empirically.

  • Washing: Wash all slides in PBS (3x 5 min).

  • Permeabilization: Treat slides with Proteinase K solution for 15-30 minutes at 37°C. The duration is tissue-dependent and requires optimization.

  • Acetylation: To reduce non-specific probe binding, immerse slides in a freshly prepared solution of 0.1 M triethanolamine with 0.25% (v/v) acetic anhydride for 10 minutes at room temperature.

  • Dehydration: Dehydrate slides through a graded ethanol series (70%, 95%, 100%) for 2 minutes each. Air dry completely.

Day 1-2: Hybridization
  • Probe Preparation: Dilute the ISH probe in pre-warmed (37°C) Hybridization Buffer to the desired final concentration (e.g., 5-50 nM).

  • Probe Application: Apply 100-200 µL of the probe solution to each tissue section. Cover with a coverslip, avoiding air bubbles.

  • Denaturation: Place slides on a heat block at 80-85°C for 5 minutes to denature the probe and target RNA.

  • Hybridization: Transfer slides to a humidified chamber and incubate overnight at the probe-specific hybridization temperature (e.g., 50-65°C).

Day 2: Post-Hybridization Washes and Detection
  • Stringency Washes: Carefully remove coverslips and perform a series of washes to remove unbound probe.

    • Wash 1: 2X SSC at hybridization temperature for 15 minutes.

    • Wash 2: 1X SSC at hybridization temperature for 15 minutes.

    • Wash 3: 0.5X SSC at room temperature for 15 minutes.

  • Blocking: Block slides with a suitable blocking buffer (e.g., 2% sheep serum in PBS-T) for 1 hour at room temperature.

  • Antibody/Detection Reagent Incubation: Incubate with the appropriate detection reagent (e.g., Anti-DIG-AP) diluted in blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash slides extensively in PBS-T (3x 10 min).

  • Signal Development: Apply the chromogenic substrate (e.g., NBT/BCIP) and incubate in the dark. Monitor development under a microscope until the desired signal intensity is reached.

  • Stopping and Counterstaining: Stop the reaction by immersing slides in water. Counterstain with a nuclear stain like Nuclear Fast Red if desired.

  • Dehydration and Mounting: Dehydrate slides through an ethanol series, clear in xylene, and mount with a permanent mounting medium.

Data Analysis and Interpretation

The primary goal is to compare the experimental group to the control group based on the following metrics.

Metric Method of Evaluation Desired Outcome in Experimental Group
Signal Intensity Quantitative image analysis (e.g., using ImageJ/Fiji to measure mean gray value in positive cells).Statistically significant increase in signal intensity.
Signal-to-Noise Ratio Ratio of signal intensity in positive cells to the background staining in non-expressing regions.An improved ratio, indicating more specific binding.
Tissue Morphology Microscopic examination by a trained histologist.Preservation of cellular and subcellular structures, comparable to the control.
Transcript Localization High-magnification imaging to confirm correct subcellular localization (e.g., cytoplasmic, nuclear).No change in the expected pattern of localization.

Troubleshooting Potential Issues

  • High Background in Experimental Group: The additional amino groups could increase non-specific binding.

    • Solution: Decrease the concentration of DADBS. Increase the stringency of post-hybridization washes (higher temperature or lower SSC concentration).

  • Tissue Autofluorescence (for fluorescent ISH): The aromatic rings in DADBS may introduce autofluorescence.

    • Solution: Assess autofluorescence on a "reagent-only" control slide before proceeding. If problematic, consider using a chromogenic detection method.

  • No Change in Signal: The hypothesized mechanism may not be effective.

    • Solution: Increase the concentration of DADBS. Increase the incubation time during the post-fixation step. Confirm the reactivity of the DADBS batch.

Application Note: A Robust, Validated RP-HPLC Method for the Analysis of 3,4-diamino-N,N-dimethylbenzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of 3,4-diamino-N,N-dimethylbenzenesulfonamide and related derivatives using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed for accuracy, precision, and robustness, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries. This note details the method's principles, provides step-by-step protocols for instrumentation, sample preparation, and analysis, and outlines a complete method validation strategy based on International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

This compound and its analogues are important chemical intermediates and building blocks in the synthesis of various pharmaceutical compounds and specialty chemicals. The presence of two primary aromatic amine groups and a sulfonamide moiety imparts unique chemical properties that are leveraged in drug development. Given their role, the ability to accurately quantify these compounds and their potential impurities is critical for ensuring the quality, safety, and efficacy of final products.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[5][6] This application note describes a specific, stability-indicating RP-HPLC method optimized for this class of compounds.

Principle of the Method

The method is based on reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture. The separation of this compound and its derivatives is achieved based on their differential partitioning between the stationary and mobile phases. The aromatic rings and dimethyl groups contribute to the compounds' hydrophobicity, leading to retention on the C18 column. By carefully controlling the mobile phase composition, specifically the organic solvent concentration and pH, a high-resolution separation can be achieved.

The choice of a buffered mobile phase is critical. The two primary amine groups on the benzene ring are basic. Maintaining a consistent mobile phase pH ensures that the ionization state of these analytes remains constant, leading to reproducible retention times and symmetrical peak shapes. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength corresponding to the absorbance maximum of the analytes, ensuring high sensitivity.

Materials and Methods

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: Deionized (DI) water, filtered through a 0.22 µm filter.

  • Formic Acid: ACS reagent grade or higher.

  • Reference Standards: this compound and related derivatives of known purity (≥98%).

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with the following components.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, DAD or UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 270 nm[7]
Run Time 25 minutes

Causality Behind Choices:

  • C18 Column: Provides excellent hydrophobic retention for the aromatic sulfonamide structures.

  • Formic Acid: Acts as a mobile phase modifier to control pH and improve peak shape by ensuring consistent protonation of the amine functional groups.

  • Gradient Elution: Necessary to elute a range of derivatives with varying polarities within a reasonable timeframe while maintaining good resolution.

  • Detection at 270 nm: This wavelength is chosen based on the typical UV absorbance maxima for sulfonamide compounds, offering a good balance of sensitivity for various derivatives.[7]

Standard and Sample Preparation Protocol

1. Standard Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. b. Add approximately 15 mL of a 50:50 mixture of Acetonitrile and Water (diluent). c. Sonicate for 5 minutes or until fully dissolved. d. Allow the solution to return to room temperature. e. Dilute to the mark with the diluent and mix thoroughly.

2. Working Standard Solution (e.g., 50 µg/mL): a. Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask. b. Dilute to the mark with the diluent and mix thoroughly.

3. Sample Preparation: a. Accurately weigh a quantity of the sample containing approximately 25 mg of the active analyte into a 25 mL volumetric flask. b. Follow steps 1b through 1e as described for the standard preparation. c. Perform a final dilution equivalent to the working standard concentration (e.g., a 1:20 dilution for a final concentration of 50 µg/mL). d. Prior to injection, filter the final solution through a 0.45 µm syringe filter to remove particulates.[6][8][9]

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][3]

System Suitability Testing (SST)

Before any sample analysis, the performance of the HPLC system must be verified.[5][10] This is achieved by injecting the working standard solution in replicate (typically n=5 or 6).

ParameterAcceptance CriteriaRationale
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the autosampler and pump.[10]
Tailing Factor (T) 0.8 - 1.8Ensures peak symmetry, which is crucial for accurate integration.[11]
Theoretical Plates (N) ≥ 2000Indicates the efficiency and health of the column.[10]
Resolution (Rs) ≥ 1.5Ensures baseline separation between the main analyte and its closest eluting impurity.[11]

If the system fails SST, sample analysis cannot proceed until the issue is investigated and resolved.[10][12]

SST_Workflow start Start Analysis Day prepare Prepare Mobile Phase & Equilibrate System start->prepare inject_sst Inject SST Solution (n=5 replicates) prepare->inject_sst evaluate Evaluate SST Results (%RSD, Tailing, Plates, Rs) inject_sst->evaluate pass SST Passed evaluate->pass All Criteria Met fail SST Failed evaluate->fail Criteria Not Met proceed Proceed with Sample Analysis pass->proceed troubleshoot Troubleshoot System (Check Column, Pump, Detector) fail->troubleshoot stop Stop Analysis & Document Failure fail->stop troubleshoot->prepare

Caption: System Suitability Testing (SST) Workflow.

Validation Parameters and Protocols

1. Specificity:

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known impurities.

  • Acceptance: The analyte peak should be free from interference from any other components at its retention time. Peak purity analysis using a DAD is recommended.

2. Linearity:

  • Protocol: Prepare at least five concentrations of the reference standard across a range (e.g., 50% to 150% of the working concentration).

  • Acceptance: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy (Recovery):

  • Protocol: Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance: The mean recovery should be within 98.0% to 102.0% at each level.

4. Precision:

  • Repeatability (Intra-day): Analyze six replicate preparations of a single sample lot on the same day. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be evaluated.

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Protocol: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance: Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

6. Robustness:

  • Protocol: Introduce small, deliberate variations to the method parameters (e.g., ±0.2 mL/min flow rate, ±2 °C column temperature, ±2% mobile phase composition).

  • Acceptance: The SST criteria should still be met, and the results should not be significantly impacted by these minor changes.

Data Presentation and Troubleshooting

A typical chromatogram will show a well-resolved peak for the main analyte. Retention times for derivatives will vary based on their polarity.

HPLC_Troubleshooting problem Chromatographic Problem (e.g., Peak Tailing, Drifting RT) tailing Peak Tailing? problem->tailing drift Retention Time Drift? problem->drift pressure High/Fluctuating Pressure? problem->pressure sol_tailing Check Mobile Phase pH Consider Silanol Interactions Use Fresh Column tailing->sol_tailing Yes sol_drift Check Pump Performance Ensure System Equilibration Verify Mobile Phase Prep drift->sol_drift Yes sol_pressure Check for Blockages (Frit, Guard) Filter Sample/Mobile Phase Flush System pressure->sol_pressure Yes

Caption: Common HPLC Troubleshooting Decision Tree.

Conclusion

The RP-HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound and its derivatives. The comprehensive validation protocol ensures that the method adheres to stringent regulatory standards, providing trustworthy data for quality assessment in a research or manufacturing environment. Adherence to the system suitability and sample preparation protocols is essential for achieving accurate and reproducible results.

References

Topic: Fluorescent Microscopy Settings and Protocols for 3,4-diamino-N,N-dimethylbenzenesulfonamide, a Turn-On Probe for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Fluorescent Microscopy

Abstract

This document provides a comprehensive technical guide for the application of 3,4-diamino-N,N-dimethylbenzenesulfonamide in fluorescent microscopy for the detection of nitric oxide (NO) in live cells. Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, making its accurate detection essential for research in fields ranging from neuroscience to immunology and drug development.[1] this compound belongs to the o-phenylenediamine class of fluorogenic probes, which exhibit a fluorescence "turn-on" mechanism upon reaction with NO.[2] This guide details the underlying chemical principle, spectral characteristics, a validated step-by-step protocol for cell staining and imaging, and critical considerations for experimental design and data interpretation.

Principle of Detection: A Chemically-Driven Fluorescence Turn-On

The utility of this compound as an NO probe is rooted in a specific chemical transformation. The core of the molecule contains an o-phenylenediamine moiety, which is an electron-rich aromatic diamine. In its native state, this structure is weakly fluorescent due to a process known as photoinduced electron transfer (PET), which quenches the intrinsic fluorescence of the molecule.[2]

In the presence of nitric oxide and oxygen, the diamine moiety undergoes an oxidative reaction to form a stable and highly fluorescent triazole derivative.[2] This chemical conversion eliminates the PET quenching effect, causing a significant increase in fluorescence quantum yield and "turning on" the signal. This direct, analyte-activated mechanism provides a robust method for detecting NO production with high selectivity over other reactive oxygen and nitrogen species (ROS/RNS) such as superoxide or hydrogen peroxide.[2]

G cluster_0 Detection Mechanism Probe This compound (Weakly Fluorescent) NO + Nitric Oxide (NO) + O2 Probe->NO Product Fluorescent Triazole Product (Highly Fluorescent) NO->Product

Caption: Reaction of the probe with NO to form a fluorescent product.

Spectral and Photophysical Properties

Optimal microscopy configuration is critically dependent on the probe's spectral characteristics. While specific values should always be confirmed empirically under experimental conditions, the properties of this compound's triazole product are expected to be consistent with other small-molecule diaminobenzene derivatives.

ParameterValueRationale & Comments
Excitation Maximum (λex) ~365 nmThe resulting benzotriazole structure typically requires UV or near-UV light for excitation.
Emission Maximum (λem) ~450 nmEmission is expected in the blue region of the spectrum, providing a large Stokes shift.
Recommended Filter Set DAPI CubeA standard DAPI filter set (e.g., Ex: 360/40 nm, Em: 460/50 nm) is well-suited for these wavelengths.
Quantum Yield (Φ) Low (pre-reaction) to Moderate (post-reaction)The "turn-on" nature of the probe is characterized by a significant increase in quantum yield upon reacting with NO.[3]

Experimental Protocol: Live-Cell Imaging of Nitric Oxide

This section provides a detailed, self-validating workflow for preparing, staining, and imaging live cells. The inclusion of positive and negative controls is essential for confirming that the observed fluorescence is specific to NO production.

Overall Experimental Workflow

The process can be visualized as a sequence of preparation, execution, and analysis steps.

G cluster_prep Phase 1: Preparation cluster_stain Phase 2: Staining & Imaging cluster_analysis Phase 3: Analysis b1 Prepare 10 mM Stock Solution in Anhydrous DMSO b2 Culture Cells on Microscopy-Grade Plates b3 Prepare Experimental Groups (Control, Treated, +/- Inhibitors) c1 Prepare 5-10 µM Working Solution b3->c1 Begin Experiment c2 Incubate Cells with Probe (30-60 min, 37°C) c1->c2 c3 Wash 2x with Warm Buffer c2->c3 c4 Image using DAPI Filter Set c3->c4 d1 Correct for Background (Image Unstained Cells) c4->d1 Acquire Images d2 Quantify Fluorescence Intensity (per cell or ROI) d1->d2 d3 Normalize and Compare Data d2->d3

Caption: Step-by-step workflow from preparation to data analysis.

Required Materials
  • Probe: this compound

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cells: Adherent cells cultured on glass-bottom microscopy dishes or coverslips.

  • Buffers: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4.

  • Positive Control: An NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP; or Sodium Nitroprusside, SNP).

  • Negative Control: A nitric oxide synthase (NOS) inhibitor (e.g., L-NG-Nitroarginine methyl ester, L-NAME).

  • Inducer (Optional): A stimulus to induce endogenous NO production (e.g., Lipopolysaccharide, LPS, for macrophages).[4]

Step-by-Step Methodology
  • Stock Solution Preparation: a. Prepare a 10 mM stock solution of the probe in anhydrous DMSO. b. Aliquot into small volumes to avoid repeated freeze-thaw cycles. c. Store at -20°C, protected from light and moisture.

  • Cell Preparation and Treatment: a. Seed cells onto glass-bottom dishes and culture to 60-80% confluency. b. For Negative Controls: Pre-incubate a subset of cells with a NOS inhibitor (e.g., 100 µM L-NAME) for 1-2 hours prior to stimulation. c. Induce endogenous NO production by treating cells with your stimulus of interest (e.g., 1 µg/mL LPS for macrophages) for the desired time. d. For Positive Controls: Prepare cells that will be treated with an NO donor immediately before imaging.

  • Probe Loading: a. Prepare a fresh working solution of the probe by diluting the 10 mM stock to a final concentration of 5-10 µM in pre-warmed, serum-free medium or buffer (e.g., HBSS). b. Remove the culture medium from all cell dishes. c. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash and Image: a. Remove the probe-containing solution. b. Gently wash the cells twice with pre-warmed buffer (e.g., PBS) to remove extracellular probe. c. Add fresh warm buffer to the dishes for imaging. d. For Positive Controls: Add the NO donor (e.g., 100 µM SNAP) to the designated dish and wait 10-15 minutes before imaging. e. Place the dish on the microscope stage. f. Using a DAPI filter set, acquire images. Use the lowest excitation intensity and shortest exposure time necessary to minimize phototoxicity and photobleaching.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your results, the experimental design must differentiate between NO-specific fluorescence and other artifacts.

Experimental GroupExpected OutcomePurpose
Untreated Cells + Probe Low/basal fluorescenceEstablishes the baseline fluorescence and probe background.
Stimulated Cells + Probe High fluorescenceMeasures endogenous NO production in response to the stimulus.
NOS Inhibitor + Stimulated Cells + Probe Low fluorescence (attenuated signal)Confirms Specificity: Demonstrates that the signal is dependent on NOS activity.
Unstimulated Cells + NO Donor + Probe High fluorescenceConfirms Probe Viability: Verifies that the probe is responsive to NO.
Stimulated Cells (No Probe) Autofluorescence onlyMeasures the cell's natural autofluorescence under the same imaging conditions.

References

Synthesis of Novel Assays Based on 3,4-diamino-N,N-dimethylbenzenesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-diamino-N,N-dimethylbenzenesulfonamide is a versatile aromatic compound featuring a reactive o-phenylenediamine moiety. This structural feature is the cornerstone for the development of a diverse range of analytical assays. The adjacent amino groups can participate in a variety of chemical reactions, including condensation and oxidative cyclization, to yield products with distinct and readily detectable physicochemical properties. This reactivity allows for the design of novel colorimetric, fluorescent, and electrochemical assays for a wide array of analytes.

This technical guide provides detailed protocols for the synthesis of three distinct assay platforms utilizing this compound as the core building block. These protocols are designed to be adaptable by researchers in various fields, from environmental monitoring to drug discovery, and serve as a foundation for the development of bespoke analytical methods. The underlying principles of each assay are explained to provide a comprehensive understanding of the reaction mechanisms and to facilitate troubleshooting and further optimization.

I. Colorimetric and Fluorometric Assay for Peroxidase Activity and Inhibitors

This protocol details the synthesis of a sensitive colorimetric and fluorometric assay for the detection of peroxidase activity, a class of enzymes widely used in diagnostics and biotechnology. The assay is based on the peroxidase-catalyzed oxidation of this compound in the presence of hydrogen peroxide (H₂O₂). The oxidation product, a substituted 2,3-diaminophenazine, exhibits a strong yellow color and fluorescence, allowing for dual-mode detection.[1][2]

Scientific Principle

The core of this assay lies in the enzymatic oxidation of the o-phenylenediamine moiety of this compound. Peroxidases, in the presence of their co-substrate H₂O₂, catalyze the abstraction of hydrogen atoms from the amino groups, leading to the formation of radical intermediates. These intermediates then undergo oxidative coupling and cyclization to form the highly conjugated 2,3-diaminophenazine derivative.[3][4] This product possesses a distinct absorbance maximum around 420-450 nm and exhibits fluorescence, providing a quantitative measure of peroxidase activity. The reaction can be inhibited by specific molecules, allowing for the screening of potential enzyme inhibitors.

Experimental Workflow: Peroxidase Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare 3,4-diamino-N,N- dimethylbenzenesulfonamide Stock Solution H Add 3,4-diamino-N,N- dimethylbenzenesulfonamide Stock Solution A->H B Prepare Peroxidase Working Solution F Add Peroxidase Working Solution B->F C Prepare H₂O₂ Substrate Solution J Initiate Reaction with H₂O₂ Substrate Solution C->J D Prepare Assay Buffer (e.g., PBS, pH 7.4) E Add Assay Buffer to Microplate Wells D->E E->F G Add Inhibitor (Optional) F->G G->H I Incubate at Room Temperature H->I I->J K Measure Absorbance at 420-450 nm J->K L Measure Fluorescence (Ex/Em ~420/550 nm) J->L cluster_prep Electrode Preparation cluster_fab Sensor Fabrication cluster_detection Analyte Detection A Polish and Clean Glassy Carbon Electrode C Electropolymerize on GCE (Cyclic Voltammetry) A->C B Prepare Electropolymerization Solution (Monomer + Template) B->C D Remove Template Molecule C->D E Incubate Sensor in Sample Solution D->E F Perform Electrochemical Measurement (e.g., DPV) E->F G Correlate Signal Change to Analyte Concentration F->G cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_purification Work-up and Purification A Dissolve 3,4-diamino-N,N- dimethylbenzenesulfonamide in a suitable solvent B Add an equimolar amount of the chosen aldehyde A->B C Add a catalyst (e.g., p-toluenesulfonic acid) B->C D Reflux the reaction mixture C->D E Monitor reaction progress by TLC D->E F Cool the reaction mixture E->F G Remove the solvent under reduced pressure F->G H Purify the crude product (e.g., column chromatography) G->H I Characterize the final product (NMR, MS) H->I

References

application of 3,4-diamino-N,N-dimethylbenzenesulfonamide in flow cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Investigational Use of 3,4-diamino-N,N-dimethylbenzenesulfonamide as a Functional Probe for Flow Cytometric Analysis of Carbonyl Stress

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines the theoretical framework and provides a detailed investigational protocol for the application of this compound as a novel functional probe in flow cytometry. Based on established principles of organic chemistry and cell biology, we propose its use for the detection and quantification of intracellular reactive dicarbonyl species, such as methylglyoxal (MGO), which are key indicators of carbonyl stress and metabolic dysfunction. The protocol described herein is a hypothetical, investigational workflow designed to serve as a comprehensive starting point for researchers aiming to validate this compound for cellular analysis.

Introduction: The Rationale for a Novel Carbonyl Stress Probe

Carbonyl stress is a state of cellular imbalance characterized by the accumulation of reactive carbonyl species (RCS), primarily dicarbonyls like methylglyoxal (MGO), glyoxal, and 3-deoxyglucosone. This accumulation arises from dysregulated glycolysis and is implicated in a host of pathologies, including diabetes, neurodegenerative diseases, and cancer. Flow cytometry, with its high-throughput and multi-parameter capabilities, is an ideal platform for studying such cellular states at a single-cell level.[1]

Functional probes are small molecules that become fluorescent or change their fluorescent properties in response to a specific cellular state, providing dynamic information that is often inaccessible with traditional antibody-based staining.[1] this compound is a cell-permeant molecule containing a vicinal diamine moiety. This chemical feature is key to its proposed function. Vicinal diamines are known to undergo a condensation reaction with α-dicarbonyls to form stable, fluorescent quinoxaline derivatives. We hypothesize that upon entering a cell, this compound remains non-fluorescent until it reacts with endogenous MGO, leading to the formation of a fluorescent adduct that can be quantified by flow cytometry.

Proposed Mechanism of Action

The core of this application lies in the selective and bioorthogonal reaction between the ortho-diamine group of the probe and a dicarbonyl compound.

  • Cellular Uptake: The probe is a small, relatively nonpolar molecule, predicted to be passively membrane-permeant.

  • Reaction with Dicarbonyls: Inside the cell, in the presence of MGO, the vicinal diamines (-NH2) of the probe react with the two ketone groups of MGO.

  • Formation of a Fluorescent Quinoxaline: This condensation reaction forms a heterocyclic quinoxaline ring system. Quinoxalines are typically aromatic and highly fluorescent, exhibiting a significant Stokes shift. The fluorescence intensity directly correlates with the intracellular concentration of the target dicarbonyl.

Below is the proposed chemical transformation:

Figure 1: Proposed reaction of the non-fluorescent probe with methylglyoxal to form a fluorescent quinoxaline adduct.

Investigational Protocol: Flow Cytometric Detection of Carbonyl Stress

This protocol is a starting point and requires optimization for specific cell types and experimental conditions.

Materials and Reagents
  • Cells: Suspension or adherent cells of interest (e.g., U937, Jurkat, or primary PBMCs).

  • Investigational Probe: this compound (CAS 57824-30-3).

  • Reagents:

    • Dimethyl sulfoxide (DMSO), anhydrous.

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

    • Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS + 1 mM EDTA).

    • (Optional) Positive Control Inducer: Methylglyoxal solution (40% in H₂O).

    • (Optional) Viability Dye: A spectrally distinct viability dye (e.g., 7-AAD or a fixable viability dye).

Experimental Workflow

Figure 2: Step-by-step experimental workflow for using the investigational probe.

Detailed Methodologies

Step 1: Reagent Preparation

  • Probe Stock Solution (10 mM): Dissolve 2.15 mg of this compound (MW: 215.27 g/mol ) in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C, protected from light.

  • Cell Preparation: Harvest cells and wash once with PBS. Resuspend in pre-warmed complete culture medium at a concentration of 1-2 x 10⁶ cells/mL. Ensure cell viability is >95%.

Step 2: Probe Titration (CRITICAL VALIDATION STEP) Causality: The optimal probe concentration must balance maximal signal-to-noise with minimal cytotoxicity. Titration is essential for any new reagent.

  • Prepare a series of dilutions of the probe in culture medium.

  • Add the diluted probe to separate tubes of cells.

  • Incubate and analyze as described below. The optimal concentration is the lowest dose that gives a stable, high signal in a positive control condition without affecting viability.

ParameterRecommended Starting Range
Probe Concentration1 µM, 5 µM, 10 µM, 25 µM, 50 µM
Cell Density1 x 10⁶ cells/mL
Incubation Time30 minutes
Incubation Temperature37°C, 5% CO₂

Step 3: Staining Protocol

  • To 1 mL of cell suspension (1-2 x 10⁶ cells), add the optimized concentration of the probe (e.g., 10 µL of a 1 mM intermediate dilution for a final concentration of 10 µM).

  • Positive Control: To a separate tube, add a known inducer of carbonyl stress. For example, pre-treat cells with 100-500 µM MGO for 2-4 hours before adding the probe.

  • Unstained Control: To a separate tube, add an equivalent volume of DMSO (vehicle control).

  • Incubate all tubes for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, pelleting by centrifugation (e.g., 400 x g for 5 minutes).

  • (Optional) If co-staining for surface markers or viability, perform those staining protocols now according to manufacturer's instructions.

  • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. Keep samples on ice and protected from light until acquisition.

Flow Cytometry Acquisition
  • Instrumentation: A cytometer equipped with a violet laser (approx. 405 nm) is predicted to be optimal for exciting the quinoxaline product.

  • Setup:

    • Use the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages to place the main cell population on scale.

    • Use the unstained control to adjust the fluorescence channel voltages so that the population's baseline fluorescence is low (e.g., within the first log decade).

    • Use the positive control (MGO-treated and probe-stained) to confirm that the signal is on-scale and detectable in the appropriate channel.

  • Data Acquisition: Record data for at least 10,000-20,000 events per sample.

ParameterProposed Channel ConfigurationRationale
Excitation Laser Violet (405 nm)Quinoxalines often excite in the UV-Violet range.
Emission Filter 450/50 nm (e.g., Pacific Blue, BV421)Predicted blue emission spectrum. Requires empirical validation.
Signal Parameter Area (Log scale)For robust measurement of fluorescence intensity.

Validation and Trustworthiness: A Self-Validating System

To establish this protocol's trustworthiness, the following controls are mandatory:

  • Unstained Control: Sets the baseline autofluorescence of the cells.

  • Vehicle (DMSO) Control: Ensures the solvent for the probe does not induce a signal.

  • Positive Control (MGO Treatment): Demonstrates that the probe is responsive to the target analyte. A clear dose-dependent increase in fluorescence with increasing MGO concentration would provide strong validation.

  • Viability Control: Co-staining with a viability dye is crucial to exclude dead cells, which can exhibit non-specific fluorescence, and to confirm the probe is not cytotoxic at the working concentration.

  • Specificity Control (Inhibitor): Pre-treating cells with a known MGO scavenger (e.g., aminoguanidine) before MGO challenge and probe staining should abrogate the fluorescent signal, demonstrating specificity.

Conclusion and Future Directions

The use of this compound as a flow cytometry probe for carbonyl stress is a promising but investigational application. The proposed mechanism is chemically sound, and the protocol provided offers a robust framework for its validation. Successful validation would provide the research community with a valuable tool for studying metabolic dysfunction in diverse fields. Key validation steps will include confirming the spectral properties of the resulting adduct, optimizing loading conditions across various cell types, and rigorously testing its specificity against other forms of cellular stress (e.g., oxidative stress via H₂O₂).

References

Quantitative Analysis of Nitrite and Nitrate Using o-Phenylenediamine Derivatives: A Detailed Protocol Featuring 3,4-Diaminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of nitrite (NO₂⁻) and, by extension, nitrate (NO₃⁻) in aqueous samples. The methodology is centered on the use of o-phenylenediamine derivatives as highly effective derivatizing agents. Specifically, this document details protocols using the commercially available and robust reagent, 3,4-diaminobenzenesulfonamide (CAS: 2360-20-5) . The core principle involves the reaction of the vicinal diamino groups with nitrite in an acidic medium to form a stable benzotriazole derivative, which can be quantified using either UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with UV detection. This guide is designed to provide researchers, quality control analysts, and drug development professionals with the scientific foundation and practical steps necessary to implement a reliable, validated analytical method for nitrite and nitrate determination in various matrices.

Scientific Principle and Rationale

The quantification of nitrite and nitrate is critical in fields ranging from environmental monitoring and food safety to biomedical research, where they serve as key indicators of nitric oxide (NO) metabolism. Direct measurement is often hampered by low concentrations and matrix interference. Chemical derivatization overcomes these challenges by converting the target analyte into a molecule with enhanced detectability.

The method described herein is based on the well-established reaction of o-phenylenediamines with the nitrosonium ion (NO⁺), which is formed from nitrite under acidic conditions.[1][2][3] The reaction proceeds in two main steps:

  • Diazotization: One of the amino groups of the 3,4-diaminobenzenesulfonamide attacks the nitrosonium ion.

  • Intramolecular Cyclization: The resulting intermediate rapidly undergoes an intramolecular cyclization to form a stable, aromatic 5-sulfamoyl-1H-benzotriazole.

This benzotriazole derivative possesses a strong chromophore, making it ideal for UV spectrophotometric quantification. Furthermore, its properties are well-suited for separation and detection by reversed-phase HPLC.

Reaction_Mechanism Figure 1: Derivatization Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product reagent 3,4-Diaminobenzenesulfonamide diazonium Diazonium Intermediate reagent->diazonium + NO⁺ nitrite Nitrite (NO₂⁻) nitrosonium Nitrosonium Ion (NO⁺) nitrite->nitrosonium + 2H⁺ acid H⁺ (Acidic Medium) acid->nitrosonium nitrosonium->diazonium product 5-Sulfamoyl-1H-benzotriazole (UV-Absorbing) diazonium->product Intramolecular Cyclization (-H₂O)

Caption: Figure 1: Derivatization Reaction Mechanism

Materials and Instrumentation

Reagents and Chemicals
ReagentGradeSupplier ExampleNotes
3,4-Diaminobenzenesulfonamide (CAS: 2360-20-5)≥97% PurityP&S Chemicals, ECHEMIThe primary derivatizing reagent.[4][5]
Sodium Nitrite (NaNO₂)Analytical ReagentSigma-AldrichFor preparation of standard solutions. Dry before use.
Sodium Nitrate (NaNO₃)Analytical ReagentSigma-AldrichFor nitrate analysis validation.
Hydrochloric Acid (HCl), concentratedACS GradeFisher ScientificTo acidify the reaction medium.
Acetonitrile (ACN)HPLC GradeThermo FisherFor HPLC mobile phase.
WaterDeionized (>18 MΩ·cm) or HPLC Grade---For all solutions and mobile phases.
Optional: Nitrate Reductase (EC 1.7.99.4)------For the enzymatic reduction of nitrate to nitrite.
Optional: Cadmium Granules------For chemical reduction of nitrate (requires careful handling).
Instrumentation
  • For Protocol 1: UV-Vis Spectrophotometer capable of scanning from 200-800 nm, with quartz or disposable UV-transparent cuvettes.

  • For Protocol 2: HPLC system equipped with a UV detector, degasser, quaternary or binary pump, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • General Lab Equipment: Calibrated analytical balance, volumetric flasks, pipettes, pH meter, vortex mixer, and 0.22 µm syringe filters for HPLC sample preparation.

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Nitrite

This protocol is suitable for rapid screening and for samples with relatively simple matrices.

Spectrophotometry_Workflow Figure 2: Spectrophotometric Analysis Workflow prep 1. Prepare Standards & Samples derivatize 3. Derivatization (Mix sample/standard with reagent) prep->derivatize reagent_prep 2. Prepare Derivatizing Reagent (0.5 mM 3,4-Diaminobenzenesulfonamide in 0.2 M HCl) reagent_prep->derivatize incubate 4. Incubate (25°C for 20 minutes in the dark) derivatize->incubate measure 5. Measure Absorbance (at ~350-380 nm, exact λmax to be determined) incubate->measure analyze 6. Data Analysis (Plot standard curve, calculate concentration) measure->analyze

Caption: Figure 2: Spectrophotometric Analysis Workflow

Step 1: Preparation of Solutions

  • Nitrite Stock Standard (1000 mg/L): Accurately weigh 0.150 g of dried sodium nitrite and dissolve in 100 mL of deionized water. This solution is stable for 1-2 weeks at 4°C.

  • Working Standards (0.1 - 10 mg/L): Prepare a series of dilutions from the stock standard in deionized water. Prepare fresh daily.

  • Derivatizing Reagent (0.5 mM in 0.2 M HCl): Dissolve approximately 9.4 mg of 3,4-diaminobenzenesulfonamide in 100 mL of 0.2 M HCl. This solution should be protected from light and can be stored at 4°C for up to a week.

Step 2: Derivatization Procedure

  • Pipette 1.0 mL of each working standard, blank (deionized water), and sample into separate test tubes.

  • Add 1.0 mL of the Derivatizing Reagent to each tube.

  • Vortex briefly to mix.

  • Incubate the tubes at room temperature (approx. 25°C) for 20 minutes, protected from light.

Step 3: Spectrophotometric Measurement

  • Set the spectrophotometer to measure absorbance. Perform a wavelength scan (200-500 nm) on a mid-range standard to determine the absorbance maximum (λmax) of the benzotriazole product. This is expected to be in the 350-380 nm range.

  • Using the blank solution from Step 2, zero the instrument at the determined λmax.

  • Measure the absorbance of each standard and sample.

Step 4: Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is desirable.

  • Calculate the nitrite concentration in the unknown samples using the regression equation.

Protocol 2: HPLC-UV Quantification of Nitrite

This protocol offers higher specificity and is recommended for complex matrices like biological fluids or food extracts.

HPLC_Workflow Figure 3: HPLC Analysis Workflow prep 1. Prepare Standards & Samples derivatize 2. Pre-Column Derivatization (As per Protocol 1, Step 2) prep->derivatize filter 3. Filter Sample (0.22 µm syringe filter) derivatize->filter inject 4. HPLC Injection (Inject into validated HPLC system) filter->inject analyze 5. Data Analysis (Integrate peak area, quantify against standard curve) inject->analyze

Caption: Figure 3: HPLC Analysis Workflow

Step 1: Sample Preparation and Derivatization

  • Prepare standards, samples, and the derivatizing reagent as described in Protocol 1, Step 1.

  • Perform the derivatization reaction as described in Protocol 1, Step 2.

Step 2: HPLC Analysis

  • After incubation, filter the derivatized solutions through a 0.22 µm syringe filter into HPLC vials.

  • Set up the HPLC system with the conditions outlined in the table below.

  • Inject the prepared standards and samples.

Table 1: Suggested HPLC Operating Conditions

ParameterConditionRationale
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µmProvides good retention and separation for the moderately polar benzotriazole.
Mobile Phase Isocratic: 40% Acetonitrile, 60% WaterA simple mobile phase effective for separating the derivative from early-eluting interferences.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume 20 µLA common injection volume that balances sensitivity with peak shape.
UV Detection λmax determined from spectrophotometry (e.g., 365 nm)Ensures maximum sensitivity for the analyte of interest.
Column Temp. 30°CProvides stable retention times and improved peak symmetry.

Step 3: Data Analysis

  • Identify the peak corresponding to the 5-sulfamoyl-1H-benzotriazole derivative based on the retention time of the standards.

  • Integrate the peak area for all standards and samples.

  • Construct a calibration curve by plotting peak area against concentration for the standards and calculate the concentration of nitrite in the samples.

Protocol Extension: Total NOx (Nitrite + Nitrate) Analysis

To measure the total nitrogen oxide content, nitrate must first be reduced to nitrite. This can be achieved by incorporating a pre-derivatization step:

  • Enzymatic Reduction: Incubate the sample with nitrate reductase and its cofactor (e.g., NADH) according to the enzyme manufacturer's instructions. This method is highly specific.[6]

  • Chemical Reduction: Pass the sample through a column packed with copper-coated cadmium granules. This method is effective but cadmium is toxic and the column efficiency must be monitored.

After the reduction step, the total nitrite concentration (original nitrite + nitrite from reduced nitrate) is measured using either Protocol 1 or 2. The nitrate concentration can then be calculated by subtracting the nitrite concentration of an un-reduced sample from the total NOx concentration.

Method Validation and Trustworthiness

A core tenet of good scientific practice is the validation of any analytical method to ensure its performance is suitable for the intended application.[7] The protocols described should be validated by assessing the following parameters:

Table 2: Key Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time or λmax of the analyte derivative in a blank matrix.
Linearity & Range The ability to elicit results that are directly proportional to the analyte concentration in a given range.R² ≥ 0.995 over a defined concentration range (e.g., 0.1 - 10 µg/mL).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; Precision (%RSD) ≤ 20%; Accuracy (Recovery) within 80-120%.
Accuracy (Recovery) The closeness of the measured value to the true value, often assessed by spiking a blank matrix.Mean recovery of 80-120% at three different concentration levels.
Precision (Repeatability) The agreement between a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (%RSD) ≤ 15% at low concentrations, ≤ 5% at higher concentrations.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.%RSD should remain within acceptable limits when parameters like pH, temperature, or mobile phase composition are slightly varied.

Potential Interferences:

  • Strong Oxidizing/Reducing Agents: May degrade the analyte or reagent. Sample pre-treatment may be necessary.

  • Other Amines: In highly complex matrices, other primary amines could potentially react, although the specific reaction of o-diamines with nitrite is highly selective. The chromatographic separation in Protocol 2 is designed to resolve such potential interferences.

  • Turbidity/Color: In spectrophotometry, sample turbidity can cause falsely high readings. Centrifugation or filtration of the sample before derivatization is recommended.

References

Application Notes & Protocols: A Senior Application Scientist's Guide to Experimental Design for Studying Protein-Ligand Binding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Affinity, Towards Understanding

The interaction between a protein and a ligand is the fundamental event that drives virtually all biological processes. From enzymatic catalysis to signal transduction, these specific recognition events are central to cellular function and form the basis of modern pharmacology.[1][2][3] Consequently, the accurate and comprehensive characterization of these interactions is a cornerstone of basic research and drug discovery.[1][4]

This guide moves beyond a simple recitation of techniques. As a senior application scientist, my objective is to provide you with the strategic framework and field-proven insights necessary to design robust, self-validating experimental plans. We will explore not just how to perform an experiment, but why specific choices are made, how to anticipate and mitigate common pitfalls, and how to build a compelling, multi-faceted story of molecular recognition. This document is structured to empower researchers, from those new to the field to seasoned professionals, to generate high-quality, reproducible data that stands up to rigorous scrutiny.

Part 1: The Foundation of Success - Pre-Assay Diligence

The most sophisticated biophysical instrument is only as good as the samples you put into it. Rigorous upfront quality control is not an optional step; it is the bedrock of trustworthy data.

Protein Quality: Purity, Homogeneity, and Activity

The quality of your protein preparation directly influences the reliability of your binding data.[5] Before initiating any binding assay, it is critical to confirm the following:

  • Purity: Assessed typically by SDS-PAGE, aiming for >95% purity. Contaminating proteins can interfere with binding or confound concentration measurements.

  • Homogeneity: A protein may be pure but exist in multiple states (e.g., monomer, dimer, aggregate). Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) are excellent for assessing the homogeneity of the sample. Aggregates, in particular, can cause significant artifacts in many binding assays.[6]

  • Identity: Confirmed by mass spectrometry to ensure you are working with the correct protein.

  • Activity: Whenever possible, confirm that your protein is functional through an activity assay. This ensures that the purification and storage process has not denatured the protein. The binding of a ligand to an inactive protein is often irrelevant.

Ligand Quality: Purity and Solubility

The compound under investigation must also be of high quality.

  • Purity: Verified by methods like NMR or LC-MS. Impurities can lead to erroneous affinity values or non-specific effects.

  • Solubility: The ligand must be soluble in the assay buffer at the concentrations required for the experiment. Undissolved compound can cause scattering and other artifacts. Pay close attention to compounds stored in organic solvents like DMSO; ensure the final concentration in the assay is well below levels that could impact protein stability or the assay itself.

The Universal Solvent: Buffer and Matrix Considerations

The choice of buffer is a critical experimental parameter that can significantly impact binding interactions.[5]

  • Buffer Matching: For techniques like Isothermal Titration Calorimetry (ITC), it is absolutely essential that the protein and ligand are in an identical, matched buffer.[7] Mismatches will generate large heats of dilution, obscuring the binding signal. Dialysis or buffer exchange via SEC are standard procedures.

  • pH and Ionic Strength: These should be chosen to ensure the stability and activity of the protein. Remember that electrostatic interactions are a key component of binding, and these are modulated by salt concentration.[5][8]

  • Additives: Reducing agents (e.g., DTT, TCEP), detergents, or cofactors may be necessary for protein stability or activity. However, be aware that these can sometimes interfere with certain assay technologies. For instance, DTT is not recommended for some ITC systems due to heats of oxidation.[7]

Part 2: The Scientist's Toolbox - A Multi-Technique Approach

No single technique can tell the whole story of a protein-ligand interaction. A robust characterization relies on a strategic, multi-pronged approach, where different methods are used to ask different questions. The results are then integrated to build a cohesive picture.

Visualizing the Strategy: Assay Selection Workflow

The choice of assay depends on the research question, the nature of the interactants, and the required throughput. The following diagram illustrates a common decision-making workflow.

AssaySelection Start What is the Goal? Screening High-Throughput Screening (HTS) (Qualitative 'Yes'/'No') Start->Screening Identify initial hits? Characterization Detailed Characterization (Quantitative Affinity, Kinetics, Thermodynamics) Start->Characterization Understand a known interaction? DSF Differential Scanning Fluorimetry (DSF) Screening->DSF Label-free, stability-based FP Fluorescence Polarization (FP) Screening->FP Requires fluorescent probe SPR Surface Plasmon Resonance (SPR) Characterization->SPR Kinetics (kon / koff) Affinity (KD) ITC Isothermal Titration Calorimetry (ITC) Characterization->ITC Thermodynamics (ΔH, ΔS) Affinity (KD), Stoichiometry (n) MST MicroScale Thermophoresis (MST) Characterization->MST Low sample consumption Affinity (KD)

Caption: A decision tree for selecting an appropriate protein-ligand binding assay.

Differential Scanning Fluorimetry (DSF) for Initial Hit Finding

DSF, also known as Thermal Shift Assay (TSA), is a powerful, high-throughput technique for identifying compounds that bind to and stabilize a target protein.[9][10]

  • Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange).[9][11] This dye is quenched in an aqueous environment but fluoresces when it binds to hydrophobic regions of the protein that become exposed upon unfolding.[9][11] A ligand that binds and stabilizes the protein will increase its melting temperature (Tm), resulting in a "thermal shift" (ΔTm).[10][12]

  • Causality Behind Choices: DSF is often chosen for primary screening because it is fast, requires relatively small amounts of protein, and does not require the ligand to be modified (label-free).[10] It broadly reports on binding to any site that confers stability.

  • Preparation:

    • Prepare a master mix of your target protein (typically 2-5 µM final concentration) and fluorescent dye (e.g., 5X SYPRO Orange) in the final assay buffer.[12]

    • Dispense the protein/dye mixture into the wells of a 96- or 384-well qPCR plate.

  • Compound Addition:

    • Add your library compounds to the wells. A typical screening concentration is 10-20 µM. Include a DMSO-only control.

  • Execution:

    • Seal the plate and centrifuge briefly to collect the contents.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, typically increasing the temperature from 25°C to 95°C at a rate of 1°C/min, while continuously monitoring fluorescence.[9][12]

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • The melting temperature (Tm) is the midpoint of this transition, often calculated by fitting the data or finding the peak of the first derivative.

    • Calculate the ΔTm for each compound by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A positive ΔTm indicates stabilization and a potential binding event.

Isothermal Titration Calorimetry (ITC) - The Gold Standard for Thermodynamics

ITC is a rigorous, in-solution technique that directly measures the heat released or absorbed during a binding event.[1][13] It is considered the gold standard because it provides a complete thermodynamic profile of the interaction in a single experiment.[13][14]

  • Principle: A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter.[15] Each injection produces a heat pulse that is proportional to the amount of binding. As the protein becomes saturated, the heat signals diminish.[15]

  • Information Gained:

    • Binding Affinity (KD): The equilibrium dissociation constant.[15]

    • Stoichiometry (n): The molar ratio of the protein-ligand interaction.[15][16]

    • Enthalpy (ΔH): The change in enthalpy, directly measured.[13][14][15]

    • Entropy (ΔS): The change in entropy, calculated from the relationship ΔG = ΔH - TΔS, where ΔG is derived from KD.[2][14][17]

  • Causality Behind Choices: ITC is chosen when a deep mechanistic understanding of the binding forces is required.[13][18] It is label-free, immobilization-free, and provides a true in-solution measurement.[13] However, it typically requires larger amounts of sample compared to other techniques.

  • Sample Preparation (Critical Step):

    • Both protein and ligand must be in an identical buffer. Dialyze the protein extensively against the final buffer. Use the final dialysate to dissolve the ligand. This minimizes buffer mismatch heats.[7]

    • Degas both samples immediately before the run to prevent air bubbles.

    • Accurately determine the concentration of both protein and ligand.

  • Experimental Design:

    • The "C-parameter" (C = n * [Protein] / KD) should ideally be between 5 and 500 for a well-defined binding isotherm.[7]

    • If the KD is unknown, a good starting point is 10-20 µM protein in the cell and a 10-fold higher concentration of ligand (100-200 µM) in the syringe.[7][15]

  • Instrument Setup & Execution:

    • Thoroughly clean the instrument cell and syringe.

    • Load the protein into the sample cell (~200-300 µL depending on the instrument) and the ligand into the injection syringe (~40-75 µL).

    • Set the experimental temperature and allow the system to equilibrate.

    • Program a series of small injections (e.g., 1-2 µL per injection) spaced adequately apart (e.g., 150 seconds) to allow the signal to return to baseline.

  • Control Experiments:

    • Perform a control titration by injecting the ligand into the buffer-filled cell. This measures the heat of dilution, which must be subtracted from the main experiment's data.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to extract KD, n, and ΔH.[15]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[19][20][21] Its primary strength lies in its ability to determine kinetic rate constants.[22]

  • Principle: One molecule (the "ligand" in SPR terminology, often the protein) is immobilized on a gold-coated sensor chip.[21][22] The other molecule (the "analyte," often the compound) is flowed over the surface in solution.[20] Binding at the surface causes a change in the refractive index, which is detected as a change in the "resonance units" (RU).[21]

  • Information Gained:

    • Association Rate (kon): How quickly the analyte binds to the immobilized ligand.

    • Dissociation Rate (koff): How quickly the analyte dissociates.

    • Binding Affinity (KD): Calculated as koff / kon.

  • Causality Behind Choices: SPR is the method of choice when information about the binding and unbinding rates is needed, which can be critical for drug development (e.g., target residence time).[19] It provides real-time data, allowing for detailed kinetic analysis.[22]

  • Immobilization:

    • Choose a sensor chip and immobilization chemistry appropriate for your protein (e.g., amine coupling, His-tag capture).

    • Activate the chip surface as per the manufacturer's instructions.

    • Flow the protein over the surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface to prevent non-specific binding.

  • Analyte Preparation:

    • Prepare a dilution series of your compound in the running buffer. It is crucial to include a zero-concentration sample (buffer only) for double referencing.

  • Execution (Binding Cycle):

    • A typical cycle consists of:

      • Association: Flow the analyte (compound) at a specific concentration over the sensor surface for a set time to monitor binding.[22]

      • Dissociation: Flow running buffer over the surface to monitor the dissociation of the complex.[22]

      • Regeneration: Flow a harsh solution (e.g., low pH glycine) to remove all bound analyte, returning the surface to its baseline state for the next injection. This step requires careful optimization.

  • Data Analysis:

    • The real-time data of RU vs. time is called a sensorgram.[22]

    • Subtract the signal from a reference flow cell (without immobilized protein) and the signal from the buffer-only injection (double referencing) to correct for bulk refractive index changes and instrument drift.

    • Globally fit the sensorgrams from the entire analyte concentration series to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

MicroScale Thermophoresis (MST)

MST is a powerful technique that measures molecular interactions by detecting changes in the movement of molecules along a microscopic temperature gradient.[23][24][25][26]

  • Principle: A fluorescently labeled molecule's movement (thermophoresis) is altered when its hydration shell, size, or charge changes upon binding to a non-labeled partner.[26] This change in movement is detected and used to quantify the interaction.[24][25]

  • Causality Behind Choices: MST is particularly valuable due to its extremely low sample consumption, speed, and ability to perform measurements in complex solutions like cell lysates.[23][24] It is an immobilization-free, in-solution technique.[25][26]

  • Labeling:

    • The target protein is typically labeled with a fluorescent dye (e.g., via NHS-ester chemistry to primary amines). Ensure removal of free dye.

  • Sample Preparation:

    • Prepare a fixed concentration of the labeled protein.

    • Prepare a serial dilution of the unlabeled ligand.

  • Execution:

    • Mix the labeled protein with each concentration of the ligand.

    • Load the samples into glass capillaries.

    • Place the capillaries into the MST instrument. The instrument applies a precise IR laser to create a temperature gradient and monitors the change in fluorescence.[24][25]

  • Data Analysis:

    • The instrument records the normalized fluorescence (Fnorm) change as a function of ligand concentration.

    • Plot Fnorm against the logarithm of the ligand concentration.

    • Fit the resulting dose-response curve with a suitable binding model (e.g., KD model based on the law of mass action) to determine the dissociation constant (KD).[27]

Part 3: Ensuring Trustworthiness - Orthogonal Validation

A key principle of rigorous science is the validation of findings using independent methods. An interaction identified by one technique should always be confirmed by another that relies on a different physical principle. This is known as orthogonal validation.

  • Why it's Critical: Each technique has its own potential for artifacts. A compound that stabilizes a protein in DSF might be an aggregator, which could be flagged in an ITC or SPR experiment. A fluorescent compound might interfere with an FP or MST assay but would be perfectly suitable for label-free methods like ITC or SPR.

  • A Self-Validating System: By designing an experimental plan that includes orthogonal methods, you create a self-validating system. For example, a hit from a primary DSF screen can be re-tested using SPR to confirm direct binding and provide kinetic data. Subsequently, ITC can be used to validate the affinity and reveal the thermodynamic drivers of the interaction. This multi-layered approach builds a high degree of confidence in the result.

Visualizing the Hit Validation Workflow

ValidationWorkflow cluster_0 Primary Screen cluster_1 Secondary Assay (Orthogonal) cluster_2 Tertiary Assay (Mechanistic) Screen High-Throughput Screen (e.g., DSF, FP) Secondary Direct Binding Confirmation (e.g., SPR, MST) Screen->Secondary Confirm Direct Interaction Tertiary Thermodynamic Profiling (e.g., ITC) Secondary->Tertiary Characterize Driving Forces Result Validated Hit with Mechanistic Insight Tertiary->Result

Caption: A workflow for hit validation using orthogonal biophysical methods.

Data Presentation: A Comparative Overview

Summarizing the capabilities of each technique is essential for effective experimental design.

Technique Primary Information Sample Consumption Throughput Label-Free? Key Advantage
DSF ΔTm (Stability)LowHighYesExcellent for initial screening and formulation.[9][10]
ITC KD, n, ΔH, ΔSHighLowYesProvides a complete thermodynamic profile.[13][14]
SPR KD, kon, koffMediumMedium-HighYesReal-time kinetic data (target residence time).[19][21]
MST KDVery LowHighNo (requires label)Low sample usage; works in complex media.[23][24]
FP KDLowHighNo (requires label)Homogeneous, solution-based assay.[28]

Conclusion

The robust characterization of protein-ligand binding is a journey of inquiry that begins with meticulous sample preparation and proceeds through a logical, multi-technique investigation. By understanding the principles, strengths, and weaknesses of each method, and by embracing the philosophy of orthogonal validation, researchers can move beyond simply measuring numbers to truly understanding the molecular forces that govern biological function. This guide provides the framework and protocols to design and execute experiments that are not only technically sound but also build a compelling and trustworthy scientific narrative.

References

Troubleshooting & Optimization

reducing background fluorescence of 3,4-diamino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Using Aromatic Amine Compounds like 3,4-diamino-N,N-dimethylbenzenesulfonamide

Welcome to the technical support center. This guide provides in-depth troubleshooting for researchers experiencing high background fluorescence in their experiments, with a focus on assays involving aromatic amine compounds. While this compound is not a conventional fluorophore, its chemical structure suggests that it, or impurities within the reagent, could contribute to unwanted background signal under certain experimental conditions.

This resource is structured to help you diagnose the source of the background and implement effective solutions, ensuring the integrity and clarity of your results.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and why is it a problem?

Background fluorescence is any unwanted fluorescent signal that is not specific to the target being measured.[1] It acts as "noise" that can obscure the true signal from your target, leading to a poor signal-to-noise ratio.[2] This can make it difficult to detect targets with low abundance, reduce the dynamic range of your assay, and lead to inaccurate quantification or false-positive results.[3][4]

Q2: Could this compound be the source of my background fluorescence?

While not a classical fluorophore, aromatic amines can exhibit some intrinsic fluorescence or, more commonly, contain fluorescent impurities from their synthesis.[5][6][7] Degradation of the compound due to improper storage (e.g., exposure to light or oxygen) can also generate fluorescent byproducts.[5] Therefore, it is crucial to consider the purity and handling of this reagent as a potential source of background.

Q3: What are the other common sources of high background in fluorescence assays?

Background fluorescence can arise from numerous sources within your experiment.[1] These are broadly categorized as:

  • Autofluorescence: Natural fluorescence from biological samples themselves, including components like collagen, elastin, NADH, and riboflavin.[3][8][9] This is often more pronounced at shorter wavelengths (blue and green channels).[3]

  • Reagent-Related: This includes fluorescent impurities in chemicals, non-specific binding of fluorescent probes or antibodies, or high concentrations of the labeling reagent.[5][10][11]

  • Media and Buffers: Common cell culture media components like phenol red and riboflavin are known to be fluorescent.[12][13][14]

  • Consumables: Plastic plates, slides, and even some mounting media can contribute to background fluorescence.[15][16][17]

Q4: How can I determine if this compound is the primary source of the background?

A systematic approach is key. Prepare a "reagent-only" control by adding this compound to your assay buffer in a clean well or on a slide, without any biological sample. Image this control using the exact same instrument settings as your experiment. A significant signal in this control strongly suggests the compound or its solvent is a major contributor to the background.

Systematic Troubleshooting Guide

High background fluorescence is a multifaceted issue. Use the following workflow and detailed steps to systematically identify and eliminate the source of the problem.

Initial Diagnostic Workflow

This flowchart provides a logical path to begin your troubleshooting process.

cluster_start cluster_controls cluster_analysis cluster_paths Start High Background Observed Control_Sample Image 'No-Stain' Control (Cells/Tissue Only) Start->Control_Sample Control_Reagent Image 'Reagent-Only' Control (Buffer + Compound) Start->Control_Reagent Control_Media Image 'Media-Only' Control Start->Control_Media Decision Where is Background Highest? Control_Sample->Decision Control_Reagent->Decision Control_Media->Decision Path_Autofluorescence High in 'No-Stain' Control -> Address Autofluorescence Decision->Path_Autofluorescence Sample Path_Reagent High in 'Reagent-Only' Control -> Address Reagent Issues Decision->Path_Reagent Reagent Path_Media High in 'Media-Only' Control -> Address Media/Buffer Issues Decision->Path_Media Media

Caption: A decision tree for diagnosing the source of background fluorescence.

Part 1: Addressing Reagent-Specific Issues

If your "reagent-only" control shows high fluorescence, focus on the compound itself.

Issue 1.1: Fluorescent Impurities in the Reagent

The synthesis of complex organic molecules can result in fluorescent byproducts that are difficult to remove.[5][7]

  • Explanation: Even high-purity grades of chemicals can contain trace amounts of fluorescent contaminants.[6] These impurities may have much higher quantum yields than the compound of interest, making them a significant source of background even at low concentrations.

  • Solution:

    • Source a New Lot/Supplier: Purchase a new batch of this compound, preferably from a different, reputable supplier.

    • Consider Purification: If technically feasible, repurify the compound using a method like recrystallization or column chromatography.

    • Validate: Test the new or purified compound in a "reagent-only" control to confirm a reduction in background.

Issue 1.2: Suboptimal Reagent Concentration

Using too high a concentration of any reagent can lead to high background due to non-specific binding or unbound molecules in the light path.[10][11]

  • Explanation: The relationship between reagent concentration and specific signal is often not linear. An optimal concentration exists that maximizes specific signal while minimizing background.

  • Solution:

    • Perform a Titration: Create a dilution series of your this compound stock solution. Test concentrations ranging from one-tenth to ten times your current working concentration.[1]

    • Analyze Signal-to-Noise: For each concentration, measure both the specific signal in your sample and the background in a "reagent-only" control. Plot the signal-to-noise ratio against concentration to identify the optimal point.

Issue 1.3: Reagent Degradation

Improper storage can lead to the breakdown of the compound into fluorescent products.[5]

  • Explanation: Aromatic amines can be sensitive to oxidation and photodegradation. Storing solutions for extended periods, especially at room temperature or exposed to light, can increase background over time.

  • Solution:

    • Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before use from a solid stock.

    • Proper Storage: Store the solid compound in a desiccator, protected from light, and at the recommended temperature. Aliquot stock solutions to minimize freeze-thaw cycles.

Part 2: Mitigating Sample Autofluorescence

If your "no-stain" control is bright, the primary issue is autofluorescence from the biological sample itself.

Common Sources of Autofluorescence
SourceTypical Emission RangeMitigation Strategy
Collagen/Elastin 400-500 nm (Blue/Green)Use longer wavelength dyes (Red/Far-Red).[15]
NADH/Riboflavin 450-550 nm (Green)Allow cells to rest in fresh, vitamin-free media before imaging.[3][18]
Lipofuscin 500-650 nm (Broad)Treat with quenching agents like Sudan Black B or commercial quenchers.[2][4]
Aldehyde Fixatives 450-550 nm (Green)Treat with a quenching agent like sodium borohydride or glycine after fixation.[8][16]
Protocol: Quenching Fixation-Induced Autofluorescence

This protocol is for quenching autofluorescence caused by aldehyde fixatives like paraformaldehyde (PFA).[16]

  • Fixation: Perform your standard PFA fixation protocol.

  • Washing: Wash the sample three times for 5 minutes each with Phosphate-Buffered Saline (PBS).

  • Quenching: Prepare a fresh solution of 0.1% sodium borohydride in PBS.

    • Caution: Sodium borohydride will bubble upon contact with liquid. Prepare fresh and handle with care.

  • Incubation: Incubate the sample in the sodium borohydride solution for 15-30 minutes at room temperature.

  • Final Washes: Wash the sample thoroughly three times for 5 minutes each with PBS to remove all traces of the quenching agent.

  • Proceed: Continue with your standard blocking and staining protocol.

Part 3: Optimizing Buffers and Media

If your "media-only" control is fluorescent, your imaging medium is the problem.

Issue 3.1: Fluorescent Media Components
  • Explanation: Standard cell culture media contain components that are inherently fluorescent. Phenol red, a common pH indicator, fluoresces in the green-red spectrum.[13][19][20] Vitamins, such as riboflavin, are a major source of green autofluorescence.[3][14]

  • Solution:

    • Switch to Imaging-Specific Media: For live-cell imaging, replace the standard culture medium with a phenol red-free formulation or a specialized low-fluorescence medium (e.g., FluoroBrite™ DMEM) just before imaging.[1][12]

    • Use Buffered Saline Solutions: For short-term imaging of fixed cells, wash and image in a simple, clean buffer like PBS. This removes all fluorescent media components.[1]

cluster_workflow Start Experiment Start Culture Cell Culture (Standard Medium) Start->Culture Treatment Experimental Treatment (e.g., with Compound) Culture->Treatment Wash Wash Step (3x with PBS) Treatment->Wash Image Imaging (in Low-Fluorescence Buffer) Wash->Image End Data Acquisition Image->End

References

improving the specificity of 3,4-diamino-N,N-dimethylbenzenesulfonamide labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing your labeling experiments. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the specificity of labeling reactions involving amine-reactive compounds, with a focus on sulfonamide-based reagents like 3,4-diamino-N,N-dimethylbenzenesulfonamide. Our goal is to empower you with the scientific principles and practical techniques needed to minimize background signal and ensure your results are both accurate and reproducible.

Understanding the Challenge: The Quest for Specificity

Amine-reactive labeling is a robust and widely used technique for conjugating probes to proteins and other biomolecules. The reaction primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group. However, achieving high specificity can be challenging. Non-specific binding of the labeling reagent to surfaces or other molecules, as well as reactions with unintended targets, can lead to high background fluorescence and ambiguous results.[1][2][3] This guide will walk you through the critical parameters that govern labeling specificity and provide actionable solutions to common problems.

FAQs: Quick Solutions to Common Problems

Q1: I'm seeing high background fluorescence in my labeled samples. What's the most likely cause?

High background fluorescence is a common issue that can stem from several sources.[2][4] The primary culprits are often an excess of unbound fluorescent dye or non-specific binding of the dye to your sample or substrate.[2][5] To address this, ensure you are thoroughly washing your sample after the labeling step to remove any unbound fluorophores.[2] Additionally, optimizing the concentration of your labeling reagent is crucial; using too high a concentration can lead to increased non-specific binding.[1][5]

Q2: My labeling efficiency is very low. How can I improve it?

Low labeling efficiency can be frustrating. First, verify that your protein concentration is adequate, as a low concentration can hinder the reaction.[6] Next, check the pH of your reaction buffer. Amine-reactive labeling is most efficient at a slightly basic pH (typically 8.3-8.5) to ensure the target amine groups are deprotonated and available for reaction.[7] Also, ensure your buffer does not contain primary amines (e.g., Tris), as these will compete with your target protein for the labeling reagent.[7]

Q3: Can the choice of blocking buffer affect the specificity of my labeling?

Absolutely. A blocking step is critical to prevent non-specific binding of antibodies and other detection reagents.[3][8] The choice of blocking agent can significantly impact your results.[9] Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[8][9] It's important to choose a blocking agent that does not interact with your target protein or detection system.[3] For example, if you are detecting a phosphorylated protein, using milk as a blocking agent may interfere with your results due to the presence of phosphoproteins in milk.[9]

Q4: How do I effectively stop the labeling reaction?

To stop the labeling reaction, you can add a quenching reagent that contains primary amines, such as Tris or glycine.[10][11] These molecules will react with any excess amine-reactive reagent, preventing further labeling of your target protein.[10][11] This step is crucial for controlling the extent of labeling and preventing non-specific reactions during subsequent handling of the sample.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect approach to troubleshooting common issues encountered during amine-reactive labeling.

Problem 1: High Background and Non-Specific Staining
Potential Cause Scientific Explanation Recommended Solution
Excess Unbound Dye If not adequately removed, free fluorescent dye will contribute to a high background signal.[2][12]Implement a robust purification step after labeling. Options include spin columns, dialysis, or size-exclusion chromatography to separate the labeled protein from unreacted dye.[13][14][15]
Sub-optimal Dye Concentration Using too much labeling reagent increases the likelihood of non-specific binding to surfaces or other molecules.[1][5]Perform a titration experiment to determine the optimal dye-to-protein molar ratio. Start with a 10- to 50-fold molar excess and optimize based on signal-to-noise.[6]
Inadequate Blocking Unoccupied binding sites on your substrate (e.g., a membrane or slide) can non-specifically bind the labeling reagent or labeled protein.[3]Increase the concentration or incubation time of your blocking buffer.[3] Consider trying a different blocking agent if the problem persists.[3][9]
Hydrophobic Interactions Some fluorescent dyes have hydrophobic properties that can lead to non-specific binding.Add a non-ionic surfactant, such as Tween 20, to your washing buffers to help disrupt hydrophobic interactions.[8][16]
Problem 2: Low Signal or Inconsistent Labeling
Potential Cause Scientific Explanation Recommended Solution
Incorrect Buffer pH The primary amine groups on proteins are most reactive when they are unprotonated. This is favored at a pH above the pKa of the amine group.[7][17]Use a reaction buffer with a pH between 8.3 and 8.5, such as sodium bicarbonate or borate buffer.[7] Avoid buffers containing primary amines like Tris.[7]
Low Protein Concentration The kinetics of the labeling reaction are dependent on the concentration of the reactants.For optimal results, ensure your protein concentration is at least 2 mg/mL.[18]
Hydrolysis of the Reactive Group Amine-reactive esters, like NHS esters, are susceptible to hydrolysis, especially in aqueous solutions.Prepare the labeling reagent solution immediately before use. Avoid prolonged storage of the reagent in solution.
Presence of Competing Amines Any primary amines in your buffer system will compete with your target protein for the labeling reagent.Ensure your protein sample is free of amine-containing contaminants by using a desalting column or dialysis prior to labeling.[18][19]

Experimental Protocols & Workflows

Protocol 1: Optimizing the Molar Ratio of Labeling Reagent to Protein
  • Prepare Protein Solution: Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL.[11]

  • Prepare Labeling Reagent Stock: Dissolve the this compound-based labeling reagent in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Set Up Labeling Reactions: Prepare a series of reactions with varying molar excess of the labeling reagent to the protein (e.g., 5x, 10x, 20x, 50x).

  • Incubate: Add the calculated amount of labeling reagent to each protein solution and incubate for 1 hour at room temperature, protected from light.

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[20]

  • Purify: Remove excess, unreacted label using a desalting spin column.[13][14]

  • Analyze: Determine the degree of labeling (DOL) and assess the signal-to-noise ratio for each condition to identify the optimal molar ratio.

Workflow for Improving Labeling Specificity

G cluster_pre Pre-Labeling Optimization cluster_label Labeling Reaction cluster_post Post-Labeling Cleanup start Start: High Background Issue check_reagent Check Reagent Concentration start->check_reagent check_buffer Verify Buffer Composition (Amine-free, pH 8.3-8.5) start->check_buffer titrate Perform Molar Ratio Titration check_reagent->titrate check_buffer->titrate incubate Incubate (RT, 1 hr, protected from light) titrate->incubate quench Quench with Tris or Glycine incubate->quench purify Purify Labeled Protein (Spin Column/Dialysis) quench->purify block Block Non-Specific Sites (BSA/Milk) purify->block wash Wash Thoroughly block->wash analyze Analyze Signal-to-Noise wash->analyze

Caption: Workflow for troubleshooting high background in labeling experiments.

Key Chemical Principles

The Role of pH in Amine Reactivity

The specificity of amine-reactive labeling is highly dependent on the pH of the reaction buffer. The primary amine groups on lysine residues and the N-terminus of proteins exist in equilibrium between a protonated (NH3+) and an unprotonated (-NH2) state. The unprotonated form is the reactive species. By maintaining a pH of 8.3-8.5, you shift the equilibrium towards the unprotonated state, thereby increasing the efficiency of the labeling reaction.[7] However, at a more neutral pH (around 7.0-7.5), the N-terminal amine, which generally has a lower pKa than the lysine ε-amino group, can be more selectively targeted.[7][21]

G cluster_0 Low pH (e.g., < 7.0) cluster_1 Optimal pH (e.g., 8.3-8.5) Protonated Amine\n(R-NH3+)\nNon-reactive Protonated Amine (R-NH3+) Non-reactive Deprotonated Amine\n(R-NH2)\nReactive Deprotonated Amine (R-NH2) Reactive Protonated Amine\n(R-NH3+)\nNon-reactive->Deprotonated Amine\n(R-NH2)\nReactive Increase pH Deprotonated Amine\n(R-NH2)\nReactive->Protonated Amine\n(R-NH3+)\nNon-reactive Decrease pH

Caption: Effect of pH on the protonation state of primary amines.

References

Technical Support Center: Optimizing Derivatization of 3,4-diamino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3,4-diamino-N,N-dimethylbenzenesulfonamide. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what does this imply for derivatization?

The primary reactive sites are the two adjacent aromatic amino groups at the C3 and C4 positions. The ortho-disposition of these nucleophilic groups makes this molecule an excellent precursor for the synthesis of a wide variety of fused heterocyclic compounds. While the sulfonamide nitrogen is technically reactive, it is significantly less nucleophilic and generally does not participate in reactions under typical derivatization conditions. The key implication is that reactions with reagents containing two electrophilic centers will readily lead to cyclization, forming stable five- or six-membered rings.

Q2: What are the most common classes of derivatives synthesized from this starting material?

The ortho-diamine moiety is a classic building block for numerous heterocyclic systems. Common derivatizations involve condensation reactions to form:

  • Benzimidazoles: By reacting with aldehydes or carboxylic acids (and their derivatives).

  • Quinoxalines: By reacting with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil).

  • Benzotriazoles: By reacting with nitrous acid (HONO), typically generated in situ from sodium nitrite and an acid.

  • Other Fused Heterocycles: The molecule can also be used to synthesize more complex systems like thiazolidinones and azetidinones, often through multi-step sequences involving Schiff base intermediates.[1][2]

Q3: Why is an inert atmosphere often recommended for these reactions?

Aromatic diamines, especially ortho-diamines, are susceptible to oxidation. Atmospheric oxygen can react with the electron-rich amine groups, particularly at elevated temperatures or under basic conditions, leading to the formation of highly colored, often polymeric, impurities. Conducting reactions under an inert atmosphere of nitrogen or argon minimizes this degradation pathway, resulting in cleaner reaction profiles and higher yields of the desired product.

Q4: How can I effectively monitor the progress of my derivatization reaction?

The two most common methods are:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the consumption of the starting material and the formation of the product. The high polarity of the starting diamine usually means it will have a low Rf value in many solvent systems, while the often less polar derivative will travel further up the plate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It allows for the clear identification of the starting material, product, and any intermediates or side products by their mass-to-charge ratio (m/z), while also monitoring their relative concentrations over time.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Consistently Low or No Product Yield

Low yields can be frustrating and often stem from a few common sources. The following workflow can help diagnose the issue.

G start Low or No Yield Observed reagent_quality Check Reagent Quality & Purity start->reagent_quality conditions Review Reaction Conditions reagent_quality->conditions Reagents OK solution1 Solution: - Use freshly opened starting materials. - Purify reagents if necessary. - Ensure solvents are anhydrous. reagent_quality->solution1 Reagents Suspect solubility Assess Reactant Solubility conditions->solubility Conditions Seem Correct solution2 Solution: - Increase temperature (forcing conditions). - Screen different catalysts (e.g., Lewis acids, transition metals). - Verify base choice and stoichiometry. conditions->solution2 Conditions Suboptimal final_check If problem persists, re-evaluate reaction mechanism and potential side reactions. solubility->final_check Reactants Soluble solution3 Solution: - Screen alternative solvents (e.g., DMF, DMSO, NMP). - Increase temperature to aid dissolution. - Check for precipitation during reaction. solubility->solution3 Poor Solubility

Caption: Troubleshooting workflow for low reaction yield.

In-depth Causality and Solutions:

  • Cause: Poor Reagent Quality or Moisture Sensitivity.

    • Explanation: Many reagents used in derivatization, such as sulfonyl chlorides or acid chlorides, are highly sensitive to moisture and can hydrolyze, rendering them inactive.[3] The diamine itself can degrade over time through oxidation.

    • Solution: Always use freshly opened reagents or purify them before use. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Running the reaction under a positive pressure of nitrogen or argon is a best practice.[3]

  • Cause: Low Reactant Nucleophilicity.

    • Explanation: Aromatic amines are inherently less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring.[3] This can lead to slow or incomplete reactions.

    • Solution: Employ more forcing reaction conditions, such as increasing the temperature. For particularly challenging reactions, consider using transition-metal catalysts (e.g., palladium or copper) which are known to facilitate C-N bond formation.[3][4]

  • Cause: Inappropriate Base or Solvent.

    • Explanation: The choice of base is critical. For reactions that generate an acidic byproduct (like HCl), a base is required to neutralize it and drive the reaction forward.[3] The solvent must be able to dissolve all reactants to allow the reaction to proceed efficiently.

    • Solution: Use a non-nucleophilic base like pyridine or triethylamine for reactions with acid chlorides. If solubility is an issue, consider more polar aprotic solvents like DMF, DMSO, or NMP, but be aware they can be difficult to remove during workup.

ParameterRecommended ChoiceRationale
Solvent Ethanol, Acetic Acid, Toluene, DMF, DMSOEthanol/Acetic Acid: Common for condensation reactions, as the acid can catalyze imine formation. Toluene: Allows for azeotropic removal of water with a Dean-Stark trap. DMF/DMSO: High-boiling polar aprotic solvents for dissolving difficult starting materials.
Base Pyridine, Triethylamine (Et3N), DIPEAFor neutralizing acids generated in situ (e.g., from sulfonyl chlorides). They are non-nucleophilic and act as proton scavengers.[3]
Catalyst p-Toluenesulfonic acid (p-TsOH), Acetic Acid, Lewis Acids (e.g., ZnCl2)For reactions involving carbonyls (e.g., aldehyde/ketone condensations) to activate the electrophile.
Problem 2: Formation of Multiple Products or Significant Side Reactions

The presence of two closely spaced amino groups can lead to complex reaction outcomes.

G start Multiple Products Detected oxidation Are impurities highly colored (red, brown, black)? start->oxidation stoichiometry Is mono-derivatization the goal? oxidation->stoichiometry No solution1 Likely Oxidation. Solution: - Degas solvents thoroughly. - Maintain a strict inert atmosphere (N2/Ar). - Use fresh, pure diamine. oxidation->solution1 Yes solution2 Likely Di-substitution. Solution: - Use a protecting group on one amine. - Slowly add the limiting reagent. - Use a large excess of the diamine. stoichiometry->solution2 Yes analysis Characterize side products using NMR and MS to identify unexpected cyclization or rearrangement pathways. stoichiometry->analysis No (Cyclization Expected)

Caption: Decision tree for diagnosing the cause of multiple products.

In-depth Causality and Solutions:

  • Cause: Oxidation of the Diamine.

    • Explanation: As mentioned, ortho-diamines are easily oxidized, leading to intensely colored byproducts that can complicate purification.

    • Solution: Rigorous exclusion of air is crucial. Use solvents that have been degassed by sparging with nitrogen or argon. Ensure your reaction vessel is properly flushed with an inert gas before adding reagents.

  • Cause: Uncontrolled Di-substitution.

    • Explanation: If your goal is to react with only one of the two amino groups (mono-derivatization), the similar reactivity of both sites makes selective reaction challenging. This can lead to a mixture of mono- and di-substituted products.

    • Solution: The most robust solution is to use a protecting group strategy. Alternatively, you can try to control the reaction kinetically by using a large excess of the diamine and adding the other reagent slowly at low temperature, though this often results in difficult separations.

  • Cause: Unexpected Cyclization or Rearrangement.

    • Explanation: The ortho-diamine functionality can participate in unexpected intramolecular reactions. For example, reaction with certain thioamides can be accompanied by a Dimroth rearrangement.[5]

    • Solution: If you observe unexpected products, detailed structural characterization is necessary. Techniques like 2D NMR (COSY, HMBC, HSQC) and high-resolution mass spectrometry are essential to definitively identify the structures. This will provide insight into the operative reaction mechanism and allow you to adjust conditions to favor the desired pathway.

Experimental Protocols

These protocols provide a starting point for common derivatizations. Optimization of temperature, reaction time, and stoichiometry may be necessary for your specific substrate.

Protocol 1: Synthesis of a Quinoxaline Derivative

This protocol describes the condensation of this compound with benzil to form 2,3-diphenyl-6-(N,N-dimethylsulfamoyl)quinoxaline.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add benzil (1.05 eq) to the flask.

  • Solvent: Add glacial acetic acid or ethanol as the solvent (approx. 0.1 M concentration). Acetic acid often serves as both solvent and catalyst.

  • Reaction: Heat the mixture to reflux (80-120 °C, depending on the solvent) and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, slowly pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of a Benzimidazole Derivative

This protocol describes the Phillips condensation with an aromatic aldehyde to form a 2-substituted benzimidazole.

  • Setup: In a round-bottom flask, dissolve the this compound (1.0 eq) and the desired aldehyde (1.0 eq) in a suitable solvent like ethanol or DMF.

  • Catalyst/Oxidant (Optional but Recommended): Add an oxidizing agent such as sodium metabisulfite (Na2S2O5) or copper(II) acetate (Cu(OAc)2) (0.1-1.0 eq). This facilitates the oxidative cyclization of the intermediate Schiff base.

  • Reaction: Heat the mixture to reflux for 4-12 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. If a solid forms, filter and wash with cold solvent. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure 2-substituted-5-(N,N-dimethylsulfamoyl)benzimidazole.

References

solving solubility issues with 3,4-diamino-N,N-dimethylbenzenesulfonamide in buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3,4-diamino-N,N-dimethylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in various buffer systems. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Understanding the Molecule: A Key to Solving Solubility Issues

This compound is a molecule with distinct acidic and basic functional groups that govern its solubility. Its structure contains two aromatic amine groups and a sulfonamide group. The solubility of this compound is highly dependent on the pH of the buffer solution due to the ionization of these groups.

  • Aromatic Amine Groups (Basic): The two amino groups attached to the benzene ring are basic. The pKa of aniline is approximately 4.6. The presence of other substituents on the ring will influence the exact pKa values of the amino groups in this compound, but they are expected to be in a similar range (estimated pKa ~3-5). At a pH below their pKa, these groups will be protonated (e.g., -NH3+), forming a positively charged species that is generally more water-soluble.

  • Sulfonamide Group (Acidic): The sulfonamide group (-SO2NH-) has an acidic proton. The pKa of benzenesulfonamide is approximately 10.1.[1] The N,N-dimethyl substitution on the sulfonamide nitrogen in the target molecule means this specific group is not ionizable. However, it's crucial to be aware of the general acidic nature of the sulfonamide moiety in related compounds. For primary and secondary sulfonamides, at a pH above their pKa, the proton is lost, forming a negatively charged species (-SO2N⁻-) that exhibits increased aqueous solubility.[2]

Therefore, this compound is an amphoteric molecule, capable of carrying both positive and negative charges depending on the pH. Its lowest solubility is expected at its isoelectric point (pI), where the net charge is zero.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my neutral phosphate buffer (pH 7.4)?

At a neutral pH of 7.4, the aromatic amine groups (estimated pKa ~3-5) will be largely in their neutral, unprotonated form. Since the sulfonamide group is tertiary, it does not have an acidic proton to lose. The molecule will therefore be in its least soluble, neutral state, leading to poor dissolution in aqueous buffers. Aromatic amines, in general, have low water solubility due to the hydrophobic nature of the benzene ring.[3]

Q2: How can I improve the solubility of this compound in my buffer?

The most effective strategy is to adjust the pH of your buffer.

  • Acidic pH: Lowering the pH of the buffer to at least 2 pH units below the estimated pKa of the amino groups (i.e., pH < 2-3) will ensure complete protonation of these groups. The resulting cationic form of the molecule will be significantly more soluble in aqueous solutions.

  • Co-solvents: If adjusting the pH to a highly acidic level is not compatible with your experiment, the use of a water-miscible organic co-solvent can be effective. Common co-solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and methanol. It is recommended to first dissolve the compound in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration. Be cautious, as adding the aqueous phase too quickly can cause the compound to precipitate.

Q3: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

This is a common issue known as "salting out" or precipitation upon dilution. Here are several troubleshooting steps:

  • Decrease the final concentration: The final concentration of the compound in the aqueous buffer may be above its solubility limit. Try preparing a more dilute solution.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., from 1% to 5% DMSO) can help maintain solubility.

  • Change the order of addition: Instead of adding the DMSO stock to the buffer, try adding the buffer to the DMSO stock very slowly while vortexing.

  • Use a different co-solvent: The choice of co-solvent can impact solubility. Experiment with other options like DMF or ethanol.

  • pH adjustment of the final solution: After adding the compound in the co-solvent to the buffer, check the pH and adjust it to a more acidic range if your experiment allows.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: Compound is insoluble or forms a precipitate in the buffer.

Workflow for Troubleshooting Insolubility

start Start: Compound Insoluble check_ph Is the buffer pH acidic (pH < 4)? start->check_ph adjust_ph Adjust buffer pH to < 4 with HCl check_ph->adjust_ph No use_cosolvent Dissolve compound in minimal DMSO/DMF check_ph->use_cosolvent Yes adjust_ph->use_cosolvent add_to_buffer Slowly add stock to acidic buffer with vortexing use_cosolvent->add_to_buffer still_insoluble Still Insoluble? add_to_buffer->still_insoluble increase_cosolvent Increase co-solvent percentage (if possible) still_insoluble->increase_cosolvent Yes fail Consider alternative formulation still_insoluble->fail No lower_concentration Lower final compound concentration increase_cosolvent->lower_concentration success Solubility Achieved increase_cosolvent->success sonicate Apply sonication to aid dissolution lower_concentration->sonicate lower_concentration->success heat Gentle warming (use with caution) sonicate->heat sonicate->success heat->success

Caption: Troubleshooting workflow for insolubility.

Step-by-Step Protocol for Solubilization:

  • Initial Assessment:

    • Question: What is the pH of your current buffer?

    • Rationale: As discussed, this compound is expected to be poorly soluble at neutral and basic pH.

  • Primary Strategy: pH Adjustment

    • Action: Prepare a buffer with a pH in the acidic range (e.g., pH 2-4). A common choice is a citrate or phosphate buffer adjusted with HCl.

    • Protocol:

      • Weigh the required amount of this compound.

      • Add a small volume of the acidic buffer.

      • Vortex or stir the solution. The compound should dissolve as the amino groups become protonated.

      • Once dissolved, you can adjust the volume to the final desired concentration with the same acidic buffer.

  • Secondary Strategy: Use of Co-solvents

    • Action: If a low pH is detrimental to your experiment, use a minimal amount of an organic co-solvent.

    • Protocol:

      • Prepare a concentrated stock solution of this compound in 100% DMSO or DMF. For example, a 10-100 mM stock.

      • To prepare your working solution, slowly add the stock solution dropwise to your aqueous buffer while vigorously vortexing.

      • Ensure the final concentration of the organic solvent is as low as possible and is compatible with your downstream application.

Problem: Compound precipitates out of solution over time.

Workflow for Troubleshooting Precipitation

Caption: Troubleshooting workflow for precipitation.

  • Evaluate Storage Conditions:

    • Question: How are you storing your solution (temperature, light exposure)?

    • Action: Store solutions at 4°C and protected from light, unless otherwise specified. For long-term storage, consider aliquoting and freezing at -20°C or -80°C. Be aware that freeze-thaw cycles can sometimes promote precipitation.

  • Check for Buffer Instability:

    • Question: Has the pH of your buffer changed over time?

    • Action: Re-measure the pH of your stock solution. Some buffers can absorb CO2 from the atmosphere, leading to a drop in pH, which could affect solubility.

  • Address Potential Supersaturation:

    • Rationale: It is possible to create a supersaturated solution, especially when using co-solvents, which is thermodynamically unstable and will eventually precipitate.

    • Action: Prepare a slightly more dilute solution. It is always best to prepare fresh solutions for each experiment to avoid issues with stability.

Quantitative Data Summary

ParameterEstimated Value/RangeRationale/Reference
pKa (Aromatic Amines) 3 - 5Based on the pKa of aniline (4.6) and the influence of substituents on the aromatic ring.
pKa (Sulfonamide) Not Applicable (Tertiary)The N,N-dimethylated sulfonamide lacks an ionizable proton.
Optimal pH for Solubility < 4To ensure protonation of the basic aromatic amine groups.
Recommended Co-solvents DMSO, DMF, EthanolThese are common water-miscible organic solvents used to dissolve poorly soluble compounds for biological assays.

Final Recommendations

For optimal results when working with this compound, it is highly recommended to:

  • Prioritize pH adjustment for solubilization. An acidic buffer (pH < 4) is the most reliable approach to achieving a stable, soluble solution.

  • Use co-solvents judiciously. When necessary, use the minimum amount of organic co-solvent required and be mindful of potential precipitation upon dilution into aqueous buffers.

  • Prepare fresh solutions. To avoid issues with stability and precipitation, it is best practice to prepare solutions of this compound immediately before use.

By understanding the chemical properties of this compound and following these troubleshooting guidelines, researchers can confidently prepare stable solutions for their experiments.

References

Technical Support Center: Photostability of 3,4-diamino-N,N-dimethylbenzenesulfonamide Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3,4-diamino-N,N-dimethylbenzenesulfonamide and its derivatives as fluorescent probes. This guide is designed to provide in-depth troubleshooting assistance and foundational knowledge to address the common challenge of photostability. As researchers, scientists, and drug development professionals, your goal is to acquire high-fidelity, quantitative data. Understanding and mitigating probe photobleaching is critical to achieving that objective.

This resource is structured to provide immediate solutions through a troubleshooting guide and to build deeper understanding through a comprehensive FAQ section.

Troubleshooting Guide: Common Photostability Issues

This section is formatted as a direct, question-and-answer guide to address specific issues you may be encountering during your experiments.

Q1: My probe's fluorescence signal is fading extremely quickly upon illumination. What are the immediate steps I can take?

A1: Rapid signal loss, or photobleaching, is the most common issue in fluorescence imaging.[1] It is the photochemical destruction of the fluorophore, rendering it non-emissive.[2] The following steps are ordered from simplest to most involved and are designed to immediately reduce the rate of photobleaching.

Immediate Corrective Actions:

  • Reduce Excitation Intensity: This is the most critical factor. The rate of photobleaching is directly linked to the power of the excitation light.[3]

    • Action: Engage neutral-density (ND) filters in your light path. Start with a 50% (ND 0.3) or 75% (ND 0.6) filter.

    • Causality: Reducing the photon flux decreases the number of excitation-emission cycles per unit of time, thus lowering the probability that the probe will enter a reactive triplet state that leads to photobleaching.[3]

  • Minimize Exposure Time: The total dose of photons your sample receives is a product of intensity and time.

    • Action: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio (SNR). Use your microscope's shutter to block the light path when not actively acquiring an image.[4]

    • Causality: Less time under illumination means a lower cumulative photon dose and, therefore, less photobleaching.[1][4] When setting up, find your region of interest using transmitted light or a lower-magnification objective before exposing the specific area to high-intensity fluorescence excitation.[1][2]

  • Optimize Your Imaging Medium: The chemical environment of the probe plays a massive role in its stability.

    • Action: Incorporate a commercial antifade mounting medium or add antifade reagents to your imaging buffer.[2][4]

    • Causality: Many antifade reagents are either Reactive Oxygen Species (ROS) scavengers (like ascorbic acid) or triplet state quenchers (like n-propyl gallate or Trolox).[5][6][7] These chemicals neutralize the highly reactive molecules that are the primary agents of photobleaching.[8][9]

  • Check Your Filter Sets: Ensure your excitation filter is well-matched to the probe's absorption peak.

    • Action: Verify that your filter cube is appropriate for the specific excitation and emission wavelengths of your this compound derivative.

    • Causality: Exciting the probe at the peak of its absorption spectrum is most efficient. However, if photobleaching is severe, slightly shifting the excitation wavelength off-peak can sometimes reduce absorption efficiency and, consequently, the rate of photobleaching, though this will also reduce signal intensity.[3]

Q2: I'm seeing inconsistent photobleaching rates, sometimes even within the same sample. What could be the cause?

A2: Variability in photobleaching often points to micro-environmental differences within your sample. The stability of a fluorophore is not just an intrinsic property but is heavily influenced by its immediate surroundings.

  • Local Oxygen Concentration: Molecular oxygen is a primary mediator of photoproduct formation.[6] Areas with higher local oxygen availability will likely exhibit faster photobleaching. This can be a factor in live-cell imaging where metabolic states differ between cells.

  • Cellular Redox State: The balance of reducing and oxidizing agents within a cell can influence probe stability.[3] Oxidative stress can exacerbate photobleaching.

  • Probe Aggregation: At high concentrations, probes can form non-fluorescent dimers or aggregates. These aggregates can alter the photophysical properties and stability of the probe.[10] Ensure you are using the probe at the recommended concentration and that it is fully solubilized.

  • Sample Preparation: Inconsistent sample mounting can lead to issues. For example, an inadequately sealed coverslip can allow oxygen to diffuse into the medium, accelerating photobleaching over time.[11]

Frequently Asked Questions (FAQs)

This section provides deeper scientific context for the photostability challenges associated with this compound probes.

FAQ 1: What is the fundamental mechanism of photobleaching?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore.[12] The process is generally understood to proceed through the following steps, which are visualized in the diagram below.

  • Excitation: A photon from the excitation light source is absorbed by the fluorophore, promoting an electron from its ground state (S₀) to an excited singlet state (S₁).

  • Fluorescence: The electron can relax back to the ground state by emitting a photon of a longer wavelength. This is the desired outcome of fluorescence.

  • Intersystem Crossing: Alternatively, the electron in the excited singlet state (S₁) can transition to a long-lived excited triplet state (T₁). This transition is a key step in the photobleaching pathway.[4][12]

  • Reaction with Oxygen: In the triplet state, the fluorophore is highly reactive and can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂) or other reactive oxygen species (ROS).[8][13][14]

  • Photodegradation: These ROS can then react with and irreversibly destroy the ground-state fluorophore, rendering it incapable of further fluorescence.[8][14]

Photobleaching_Mechanism cluster_path S0_initial Ground State (S₀) S1 Excited Singlet State (S₁) S0_initial->S1 1. Excitation (Light Absorption) Destroyed Bleached Fluorophore (Non-fluorescent) T1 Excited Triplet State (T₁) S1->T1 3. Intersystem Crossing S0_final Ground State (S₀) S1->S0_final 2. Fluorescence O2 Molecular Oxygen (³O₂) T1->O2 4. Energy Transfer ROS Reactive Oxygen Species (ROS) ROS->S0_initial 5. Oxidation

Caption: The photobleaching cascade of a fluorescent probe.

FAQ 2: What are the specific photodegradation pathways for a sulfonamide-based probe?

A: While specific literature on the photostability of this compound is limited, we can infer the likely degradation pathways from studies on related aryl sulfonamides and aromatic amines.[15][16][17] The structure contains two key moieties susceptible to photochemical attack: the sulfonamide group and the electron-rich diamino-substituted aromatic ring.

The primary photodegradation pathways for sulfonamides in aqueous environments are:

  • Cleavage of the Sulfonamide Bond (S-N bond): This is a widely reported degradation route where the bond between the sulfur and nitrogen atoms is broken.[15][18]

  • Sulfur Dioxide (SO₂) Extrusion: This pathway involves the elimination of the SO₂ group from the molecule, leading to the formation of a desulfonated product.[15][19]

The aromatic amine groups also contribute to photolability.[17] The electron-rich nature of the ring makes it a prime target for electrophilic attack by ROS generated during the photobleaching cascade (see FAQ 1). This can lead to ring opening or modification, destroying the conjugated π-system responsible for fluorescence.

Caption: Potential photodegradation sites on the probe molecule.

FAQ 3: How can I quantitatively measure the photostability of my probe in my own experimental setup?

A: A standardized, self-validating protocol is essential for comparing the photostability of different probes or the effect of different experimental conditions. The goal is to measure the rate of fluorescence decay under constant illumination.

Step-by-Step Protocol for Photostability Assessment

  • Sample Preparation:

    • Prepare your sample (e.g., cells stained with the probe) as you would for a typical experiment.

    • Mount the sample using a defined imaging buffer or mounting medium. To test the effect of an antifade reagent, prepare two identical samples, one with and one without the reagent.

  • Microscope Setup:

    • Choose a representative field of view.

    • Set the microscope parameters (objective, excitation power, exposure time, camera gain) to the exact settings you intend to use for your actual experiments. These settings must remain constant throughout the measurement. [3]

  • Image Acquisition (Time-Lapse):

    • Acquire a time-lapse series of images. For a rapidly bleaching probe, you might acquire an image every 1-2 seconds. For a more stable probe, an image every 10-30 seconds may be sufficient.

    • Continue acquiring images until the fluorescence intensity has decreased to less than 50% of its initial value.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), define a region of interest (ROI) over a representative area of your sample.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of an unstained region and subtracting it from your ROI measurements.

    • Normalize the intensity data: Divide the intensity at each time point by the initial intensity of the first image.

    • Plot the normalized intensity versus time.

  • Quantification:

    • Fit the decay curve to a single-exponential decay function: I(t) = Ae^(-kt) + C*, where I(t) is the intensity at time t, A is the initial intensity, k is the bleaching rate constant, and C is the non-bleaching fraction.

    • Calculate the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to drop to 50% of its initial value. This can be calculated from the rate constant as t₁/₂ = ln(2)/k. A longer half-life indicates greater photostability.

FAQ 4: Beyond microscope settings, what are the best practices for sample preparation and handling to maximize photostability?

A: Excellent sample preparation is foundational to minimizing photobleaching.[11]

Best PracticeRationale
Use Fresh Reagents Antifade reagents, especially antioxidants like ascorbic acid, can degrade over time. Always prepare imaging buffers with fresh antifade components.[11]
Ensure Proper Sealing For slide-based imaging, seal the edges of your coverslip with nail polish or a commercial sealant. This physically restricts the diffusion of atmospheric oxygen into your sample medium.
Work in Dim Light Prepare and handle your stained samples in reduced ambient light to prevent premature photobleaching before you even begin imaging.[4]
Optimize Probe Concentration Use the lowest probe concentration that provides a sufficient signal. Excessively high concentrations can sometimes lead to self-quenching or the formation of aggregates with different photophysical properties.[20]
Perform Thorough Washes After staining, wash the sample thoroughly to remove any unbound probe. This reduces background fluorescence and ensures the signal you are measuring is from the target of interest.[11]

By implementing these troubleshooting strategies and understanding the underlying chemical principles, you can significantly improve the quality and quantitative power of your experiments using this compound probes.

References

Technical Support Center: Troubleshooting Interference with 3,4-diamino-N,N-dimethylbenzenesulfonamide Fluorescence

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,4-diamino-N,N-dimethylbenzenesulfonamide (DNDBS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference from cellular components during your fluorescence-based experiments.

Disclaimer: Specific photophysical data (excitation/emission spectra, quantum yield) for this compound are not widely published. This guide is based on established principles of fluorescence microscopy and flow cytometry. Many small aromatic amine compounds fluoresce in the blue-to-green region of the spectrum, a range particularly susceptible to cellular autofluorescence. The strategies outlined here are broadly applicable but should be adapted to the empirically determined spectral properties of your specific DNDBS sample.

Part 1: Understanding the Sources of Interference

Successful fluorescence experiments depend on a high signal-to-noise ratio. When working with cellular systems, "noise" often originates from the biological sample itself. Understanding these sources is the first step to overcoming them.

FAQ: What is causing high background or a weak signal in my DNDBS experiment?

There are three primary culprits that can interfere with your DNDBS signal: cellular autofluorescence, fluorescence quenching, and reagent-induced artifacts.

  • Cellular Autofluorescence: This is the natural fluorescence emitted by various molecules within the cell. It is a nearly universal source of background noise.[1] This intrinsic fluorescence can obscure the signal from your probe, especially if the probe is dim or targeting a low-abundance molecule.

    • Key Contributors: The most common endogenous fluorophores include metabolic cofactors like NADH and flavins (FAD), structural proteins like collagen and elastin, and cellular waste products like lipofuscin.[2][3]

    • Spectral Profile: Autofluorescence is typically most intense in the UV-to-blue excitation range (350-488 nm) and emits broadly in the blue-to-green spectrum (350-600 nm).[3][4] This often overlaps with the expected emission of many organic fluorophores.

  • Fluorescence Quenching: Quenching is any process that decreases the fluorescence intensity of your probe.[5] This can occur through various mechanisms, including collisions with other molecules (dynamic quenching) or the formation of a non-fluorescent complex (static quenching).[6]

    • Common Quenchers: In a cellular context, quenchers can include molecular oxygen, intracellular proteins, and organic anions.[5][7] Test compounds used in drug screening are also a frequent source of quenching.

  • Reagent- and Process-Induced Artifacts: The reagents and methods used to prepare your sample can also introduce fluorescence.

    • Cell Culture Media: Standard media often contain components like phenol red and riboflavin, which can fluoresce or quench other signals.[4] Fetal bovine serum (FBS) is also a known source of autofluorescence.[3]

    • Fixatives: Aldehyde-based fixatives, such as formaldehyde and glutaraldehyde, react with cellular amines and proteins to create fluorescent products, significantly increasing background noise.[2][8]

Below is a diagram illustrating the potential sources of signal interference in a typical cell-based assay.

cluster_0 Sources of Interference cluster_1 Experimental Readout Autofluorescence Cellular Autofluorescence (NADH, Flavins, Collagen) Detector Detector (Microscope/Plate Reader) Autofluorescence->Detector Adds Background (False Positives) Quenching Fluorescence Quenching (Oxygen, Proteins, Test Compounds) Signal True DNDBS Signal Quenching->Signal Reduces Signal (False Negatives) Reagents Reagent Artifacts (Media, Fixatives) Reagents->Detector Adds Background Signal->Detector Desired Signal

Caption: Major sources of interference in fluorescence-based cellular assays.

Part 2: Troubleshooting Guides

This section provides structured, step-by-step guides to diagnose and solve common issues encountered during experiments with DNDBS.

Issue 1: High Background Fluorescence

Q: My "no-DNDBS" control cells are highly fluorescent. How do I identify and reduce this background?

High background in your negative control is a clear sign of autofluorescence or reagent-induced fluorescence. A systematic approach is required to pinpoint the source.

start Start: High Background Observed control Step 1: Run Controls - Unstained Cells - Cells in PBS vs Media - Fixed vs Unfixed start->control analyze Step 2: Analyze Controls Identify Primary Source control->analyze media Source: Media/Buffer (Cells in Media > Cells in PBS) analyze->media fixation Source: Fixation (Fixed > Unfixed) analyze->fixation intrinsic Source: Intrinsic (All Controls Fluorescent) analyze->intrinsic solve_media Solution: - Switch to Phenol-Red Free Media - Image in Buffered Saline (PBS) - Reduce Serum (FBS)% media->solve_media solve_fixation Solution: - Switch to Methanol/Ethanol Fixation - Reduce Aldehyde Concentration/Time - Treat with Sodium Borohydride fixation->solve_fixation solve_intrinsic Solution: - Use Far-Red Fluorophores - Use Autofluorescence Quenching Kits - Software Background Subtraction intrinsic->solve_intrinsic end End: Optimized Signal-to-Noise solve_media->end solve_fixation->end solve_intrinsic->end

Caption: A systematic workflow for troubleshooting high background fluorescence.

Aldehyde fixatives are a major cause of autofluorescence.[9] If you suspect fixation is the issue, consider these alternatives.

Option A: Switch to Organic Solvent Fixation

  • Preparation: Prepare ice-cold (-20°C) methanol or ethanol.

  • Cell Culture: Grow cells on coverslips or appropriate imaging plates.

  • Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove media components.

  • Fixation: Remove the PBS and add the ice-cold methanol or ethanol. Incubate for 10-15 minutes at -20°C.

  • Rehydration: Remove the fixative and wash the cells three times with PBS for 5 minutes each to rehydrate.

  • Proceed: The sample is now fixed and ready for subsequent staining steps.

Option B: Reduce Aldehyde-Induced Autofluorescence

If aldehyde fixation is required for your application, you can reduce its impact by treating with a mild reducing agent.

  • Fixation: Perform your standard paraformaldehyde or formalin fixation protocol.

  • Washing: Wash the sample thoroughly with PBS (3 x 5 minutes).

  • Quenching: Prepare a fresh solution of 0.1% sodium borohydride in PBS.

    • Safety Note: Sodium borohydride reacts with water to produce hydrogen gas. Prepare fresh and handle in a well-ventilated area.

  • Incubation: Add the sodium borohydride solution to your samples and incubate for 15-30 minutes at room temperature.[10]

  • Final Washes: Wash thoroughly with PBS (3 x 5 minutes) to remove any remaining reducing agent.

  • Proceed: Continue with your staining protocol.

Issue 2: Weak DNDBS Signal

Q: My DNDBS signal is barely detectable or much lower than expected. Could something be quenching it?

A weak signal can be caused by low probe concentration, inefficient labeling, or fluorescence quenching.[5] If you have optimized concentration and confirmed labeling, quenching is a likely suspect.

This simple test can help determine if components in your experimental system are quenching the DNDBS signal.

  • Prepare DNDBS Solutions:

    • Solution A (Control): Dilute DNDBS to its final working concentration in a simple buffered saline solution (e.g., PBS).

    • Solution B (Test): Dilute DNDBS to the same final concentration in your complete cell culture medium (including serum).

    • Solution C (Optional): Prepare a cell lysate from an equivalent number of unlabeled cells. Add DNDBS to the lysate at the final working concentration.

  • Measurement:

    • Pipette equal volumes of Solution A, B, and C into a multi-well plate.

    • Use a fluorescence plate reader to measure the intensity of each solution, using the appropriate excitation and emission settings for DNDBS.

  • Analysis:

    • Compare the fluorescence intensity of the solutions.

    • If Intensity(A) > Intensity(B): Components in your cell culture medium are quenching the signal.

    • If Intensity(A) > Intensity(C): Intracellular components are quenching the signal.

    • If all signals are weak: The issue may lie with the DNDBS stock, instrument settings, or photobleaching.

Mitigation Strategies for Quenching:

  • Media-induced quenching: If possible, replace the media with a buffered saline solution like PBS or a specialized low-fluorescence imaging buffer (e.g., FluoroBrite) just before imaging.[2]

  • Intracellular quenching: This is more difficult to control. The best approach is often to maximize signal by using a higher-quality objective, a more sensitive detector, or optimized filter sets to ensure you are capturing as many emitted photons as possible.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the typical spectral ranges for common autofluorescent molecules? A: While spectra can vary by cellular environment, the table below provides a general guide. The broad emission profiles highlight why autofluorescence is often a problem in the blue-green channels.[2][11][12]

Endogenous FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)
Tryptophan ~280~350
NADH (reduced) ~340~460
Collagen ~340~400
Elastin ~350-400~420-460
Flavins (FAD) ~450~525
Lipofuscin Broad (340-490)Broad (450-650)

Q2: Can I just use software to subtract the background? A: Yes, background subtraction is a common image processing step. However, it should be used with caution. Experimental optimization is always superior to post-acquisition correction. Excessive background subtraction can remove real, albeit weak, signal and create artifacts. Always acquire the best possible image first by minimizing background experimentally, then use software for minor corrections.

Q3: Why does fluorescence look bright and diffuse in dying or dead cells? A: Dead cells often exhibit increased autofluorescence and lose their membrane integrity.[3][10] This can cause fluorescent probes to bind non-specifically to exposed intracellular components, leading to a bright, artifactual signal. It is crucial to include a viability dye in your experiments, especially for flow cytometry, to exclude dead cells from your analysis.[2]

Q4: How do I choose the best microscope filters to minimize interference? A: Use high-quality bandpass filters rather than longpass filters for emission. A bandpass filter is designed to collect light only in a narrow range around your fluorophore's emission peak, which helps to exclude autofluorescence signals at adjacent wavelengths. Ensure your filter set is well-matched to the specific excitation and emission peaks of DNDBS.

References

Technical Support Center: Purification of 3,4-diamino-N,N-dimethylbenzenesulfonamide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3,4-diamino-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are based on established principles of organic chemistry and extensive experience with the purification of aromatic amines.

Introduction: The Chemistry of Purifying this compound

The synthesis of this compound, a key intermediate in various research and development applications, typically involves the reduction of a nitro-amino precursor, such as 3-nitro-4-amino-N,N-dimethylbenzenesulfonamide. This transformation, while generally efficient, can lead to a crude product containing a mixture of the desired diamine, unreacted starting material, partially reduced intermediates, and catalyst residues. The inherent basicity of the amino groups and the polarity of the sulfonamide moiety present unique challenges for purification. This guide will equip you with the knowledge to navigate these challenges and obtain a highly pure product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your this compound reaction product.

Question 1: My crude product is a dark, oily substance, not the expected solid. What are the likely causes and how should I proceed?

Answer:

A dark, oily crude product often indicates the presence of significant impurities, which can depress the melting point and inhibit crystallization. The most common culprits are:

  • Residual Solvent: Incomplete removal of the reaction solvent (e.g., methanol, ethanol) can result in an oily product.

  • Polymeric Byproducts: Side reactions can sometimes lead to the formation of small amounts of polymeric material, which are often dark and viscous.

  • Oxidation: Aromatic diamines can be susceptible to air oxidation, leading to colored impurities.

Recommended Actions:

  • Thoroughly Remove Solvent: Ensure your rotary evaporator is functioning correctly and, if necessary, place the crude product under high vacuum for several hours to remove any residual solvent.

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-solvent (a solvent in which your product is insoluble, such as hexanes or diethyl ether) to the oil and scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Aqueous Work-up: If the product is still an oil, consider an aqueous work-up. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate again.

Question 2: I'm having difficulty purifying my product using silica gel column chromatography. The product seems to be streaking or not eluting at all. What's happening and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like aromatic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly interact with the basic amino groups of your product, leading to several problems:

  • Irreversible Adsorption: The product can bind so strongly to the silica that it doesn't elute with common solvent systems.

  • Peak Tailing/Streaking: Slow dissociation from the acidic sites as the solvent front moves causes the product to elute over a large volume, resulting in poor separation and broad, streaky bands on TLC.

  • Degradation: Some sensitive amines can degrade on the acidic silica surface.

Recommended Actions:

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a volatile base to your eluent system. A common and effective choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v).

  • Optimize Your Eluent System: Use Thin-Layer Chromatography (TLC) to find an appropriate eluent system before running your column. A good starting point for aromatic diamines is a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent like hexanes. Aim for an Rf value of 0.2-0.3 for your product in the chosen eluent system (containing TEA).

  • Consider an Alternative Stationary Phase: If problems persist, consider using a different stationary phase. Basic alumina is a good alternative to silica gel for purifying basic compounds. Amine-functionalized silica is another excellent option that minimizes strong interactions with the product.[1][2]

Workflow for Column Chromatography Troubleshooting

Caption: Troubleshooting workflow for amine purification.

Question 3: My recrystallization attempt resulted in very low recovery of the final product. What factors could be causing this, and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue that can often be resolved by optimizing the procedure. The primary causes include:

  • Using too much solvent: The most frequent reason for low recovery is dissolving the crude product in an excessive volume of hot solvent. This keeps a significant portion of the product in solution even after cooling.

  • Choosing an inappropriate solvent: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility in the cold solvent, recovery will be poor.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the product as an oil.

  • Premature crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter paper.

Recommended Actions:

  • Minimize Solvent Volume: When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.

  • Solvent System Optimization: If a single solvent is not providing good results, consider a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. For aromatic amines, ethanol/water or dichloromethane/hexane are often effective pairs.[3]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Preheat Filtration Apparatus: If you need to perform a hot filtration, preheat your filter funnel and receiving flask by placing them on top of a beaker of boiling solvent on a hot plate. This will prevent premature crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound and what are the common impurities?

A common and efficient method for synthesizing aromatic diamines is the catalytic hydrogenation of a corresponding nitro-amino compound.[4] In this case, 3-nitro-4-amino-N,N-dimethylbenzenesulfonamide would be the likely starting material.

  • Common Impurities:

    • Unreacted Starting Material: 3-nitro-4-amino-N,N-dimethylbenzenesulfonamide. This is significantly more polar than the product and should be separable by column chromatography.

    • Partially Reduced Intermediates: Such as nitroso or hydroxylamino species. These are often colored and can be reactive.

    • Catalyst Residues: If catalytic hydrogenation is used (e.g., with Palladium on carbon), fine particles of the catalyst may be present in the crude product. These are typically removed by filtration through a pad of Celite®.

Q2: What is a good starting point for a recrystallization protocol for this compound?

Based on the properties of similar aromatic amines, ethanol is a good first choice for a recrystallization solvent.

Protocol 1: Recrystallization from Ethanol
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and a condenser to avoid solvent loss.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Q3: Can you provide a general protocol for column chromatography of this compound?

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes (e.g., starting with 20:80 and gradually increasing the polarity) containing 1% triethylamine. The ideal eluent system should give the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed column without air bubbles. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the initial, less polar eluent. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Q4: What are the key safety precautions when handling this compound?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents and strong acids.

References

Technical Support Center: Enhancing the Quantum Yield of 3,4-diamino-N,N-dimethylbenzenesulfonamide Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-diamino-N,N-dimethylbenzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the fluorescence quantum yield of these versatile probes. Here, we move beyond simple protocols to explain the underlying principles that govern fluorescence, enabling you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Here are some of the common questions and initial troubleshooting steps for working with this compound probes.

Q1: What is fluorescence quantum yield and why is it critical for my experiments?

A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the probe.[1] A quantum yield closer to 1 signifies that a larger portion of the absorbed light is re-emitted as fluorescence, leading to a brighter signal. This is a crucial parameter as it directly influences the sensitivity and signal-to-noise ratio of your measurements, which is paramount in applications such as bioimaging and quantitative assays.[1]

Q2: I am observing a significantly lower quantum yield than expected. What are the most common culprits?

A2: Low quantum yield is generally a result of non-radiative decay pathways becoming more dominant, where the excited state energy is lost as heat instead of light. The primary causes include:

  • Fluorescence Quenching: This involves processes that decrease fluorescence intensity. Common quenchers to be aware of in a laboratory setting include molecular oxygen and halide ions.[1]

  • Environmental Effects: The immediate surroundings of your fluorophore play a huge role. Factors such as solvent polarity, viscosity, temperature, and pH can significantly alter the quantum yield.[1][2]

  • Aggregation: At higher concentrations, these probes can form aggregates, which often exhibit lower quantum yields due to a phenomenon known as aggregation-caused quenching (ACQ).[1][3][4]

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore when exposed to excitation light, leading to a permanent loss of fluorescence.[1]

Q3: How does the solvent choice impact the quantum yield of my sulfonamide probe?

A3: The solvent can have a dramatic effect on the fluorescence quantum yield.[1][5] Solvent polarity is a key consideration. For many fluorophores, polar solvents can stabilize the excited state, which may lead to a red-shift in the emission spectrum and, in some cases, a decrease in quantum yield.[1][6][7] For sulfonamide-based probes, which possess charge transfer characteristics, the polarity of the solvent can influence the efficiency of both radiative and non-radiative decay pathways. It is often empirical to test a range of solvents with varying polarities to find the optimal environment for your specific probe derivative.

Q4: Could the low quantum yield be an issue with my experimental setup?

A4: Absolutely. Before troubleshooting the probe itself, it's essential to validate your measurement setup. Inconsistent readings can sometimes be traced back to the instrumentation.[8] Ensure that your spectrofluorometer is properly calibrated and that you are using the correct excitation and emission wavelengths and slit widths. It is also crucial to use a suitable fluorescence standard for comparison, such as quinine sulfate in 0.1M perchloric acid, which is known for its stable quantum yield.[9]

In-depth Troubleshooting Guides

This section provides a more detailed, systematic approach to identifying and resolving issues related to low quantum yield.

Guide 1: Diagnosing and Mitigating Aggregation-Caused Quenching (ACQ)

Aggregation is a common issue with planar aromatic dyes, leading to self-quenching and a significant drop in fluorescence.[3][4][10]

Symptoms:

  • Non-linear relationship between fluorescence intensity and concentration.

  • Broadening or shifting of the absorption spectrum.

  • Precipitation of the probe from the solution.

Troubleshooting Workflow:

ACQ_Troubleshooting A Low Quantum Yield Observed B Prepare a dilution series of the probe A->B C Measure Absorbance and Fluorescence B->C D Plot Fluorescence Intensity vs. Concentration C->D E Is the plot linear? D->E F ACQ is likely not the primary issue. Investigate other factors. E->F Yes G Non-linearity observed at higher concentrations? E->G No H ACQ is a probable cause. G->H Yes I Optimize Experimental Conditions H->I J Lower Probe Concentration I->J K Modify Solvent System (e.g., add co-solvents to improve solubility) I->K L Incorporate Surfactants or Polymers (e.g., P123) to prevent aggregation I->L M Re-measure Quantum Yield J->M K->M L->M

Caption: Troubleshooting workflow for Aggregation-Caused Quenching (ACQ).

Experimental Protocol: Concentration-Dependent Fluorescence Study

  • Stock Solution Preparation: Prepare a concentrated stock solution of the this compound probe in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a series of dilutions to obtain a range of concentrations. It is advisable to work in a concentration range where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11]

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer.

  • Data Analysis: Integrate the area under each emission peak. Plot the integrated fluorescence intensity against the absorbance at the excitation wavelength. A linear plot indicates the absence of significant ACQ in that concentration range.

Guide 2: Optimizing the Solvent Environment

The choice of solvent can profoundly influence the photophysical properties of your probe.[5][6][9]

Key Solvent Properties and Their Effects:

Solvent PropertyEffect on Quantum YieldRationale
Polarity Can increase or decreaseThe polarity of the solvent can affect the energy levels of the ground and excited states. For probes with intramolecular charge transfer (ICT) character, increasing solvent polarity can sometimes stabilize a non-emissive twisted ICT state, thus reducing the quantum yield.[12]
Viscosity Generally increases with higher viscosityA more viscous solvent restricts molecular motion, which can reduce non-radiative decay pathways that are dependent on molecular vibrations or rotations, leading to a higher quantum yield.[13]
Hydrogen Bonding Capacity Can increase or decreaseHydrogen bonding interactions with the solvent can alter the electronic distribution within the fluorophore, thereby affecting the rates of radiative and non-radiative decay.

Troubleshooting Workflow:

Solvent_Optimization A Low Quantum Yield in Initial Solvent B Select a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, Ethanol, Water) A->B C Prepare solutions of the probe at a fixed, low concentration B->C D Measure Absorbance and Fluorescence in each solvent C->D E Calculate Relative Quantum Yield D->E F Identify Solvent with Optimal Performance E->F G Further Optimization (optional) F->G H Test solvent mixtures to fine-tune polarity G->H I Investigate the effect of viscosity G->I

Caption: Workflow for optimizing the solvent environment.

Experimental Protocol: Relative Quantum Yield Measurement

This protocol allows for the comparison of the quantum yield of your sample to a known standard.

  • Choose a Standard: Select a fluorescence standard with a known quantum yield that absorbs at the same excitation wavelength as your sample.[11] Quinine sulfate in 0.1 M H2SO4 (Φ = 0.60) is a reliable choice.[9]

  • Prepare Solutions: Prepare a series of dilutions for both your this compound probe and the standard in the solvent of interest. Ensure the absorbance at the excitation wavelength is below 0.1.

  • Measure Absorbance: Record the absorbance of all solutions at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra for all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield (Φ_X) of your sample can be calculated using the following equation[14]:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X^2 / n_ST^2)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • n_X and n_ST are the refractive indices of the sample and standard solutions (if different).

References

Validation & Comparative

A Researcher's Guide to Nitric Oxide Detection: A Comparative Analysis of 3,4-diamino-N,N-dimethylbenzenesulfonamide and Other Leading Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Elusive Nature of a Critical Signaling Molecule

Nitric oxide (NO) is a short-lived, gaseous signaling molecule that plays a pivotal role in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] However, its transient nature and high reactivity present significant challenges for its accurate detection and quantification.[2] The concentration, location, and timing of NO production are all critical factors that determine its biological effects.[1] This guide provides a comprehensive comparison of various NO probes, with a special focus on the emerging probe 3,4-diamino-N,N-dimethylbenzenesulfonamide, to empower researchers in selecting the optimal tool for their specific experimental needs.

Understanding this compound: A Potential New Player

While not as extensively documented in the scientific literature as other probes, this compound belongs to the class of aromatic vicinal diamine compounds.[3] Its core structure, featuring a 1,2-diaminobenzene moiety, strongly suggests a detection mechanism analogous to the well-established diaminofluorescein (DAF) family of probes.[4]

Proposed Mechanism of Action:

The proposed mechanism involves the reaction of the vicinal diamines with an oxidized form of nitric oxide, such as dinitrogen trioxide (N₂O₃), which is formed from the reaction of NO with oxygen. This reaction leads to the formation of a stable and fluorescent triazole derivative. The N,N-dimethylbenzenesulfonamide group is anticipated to modulate the probe's solubility, cell permeability, and the photophysical properties (e.g., excitation and emission wavelengths, quantum yield) of the resulting triazole.

A Comparative Overview of Nitric Oxide Probes

The selection of an appropriate NO probe is contingent on the specific experimental question, the biological system under investigation, and the available instrumentation. Here, we compare this compound with other widely used classes of NO probes.

Small-Molecule Fluorescent Probes

These probes are the most commonly used tools for imaging NO in living cells and tissues due to their relative ease of use and high spatial resolution.

1. Diaminofluorescein (DAF) and Diaminorhodamine (DAR) Probes:

  • Mechanism: Similar to the proposed mechanism for this compound, DAF and DAR probes react with an oxidized form of NO to yield highly fluorescent triazoles.[4][5]

  • Key Probes:

    • DAF-2: One of the first and most widely used probes. Its diacetate form, DAF-2 DA, is cell-permeable.[6]

    • DAF-FM: A derivative of DAF-2 with improved photostability and a fluorescence that is less sensitive to pH changes above 5.5.[7] It has a lower detection limit for NO (~3 nM) compared to DAF-2 (~5 nM).[7][8]

    • DAR-4M: A rhodamine-based probe that is suitable for use in acidic environments and in systems with high green autofluorescence.[6]

  • Advantages: Commercially available, extensive literature, and relatively straightforward to use.

  • Limitations: The reaction is irreversible, meaning they measure accumulated NO rather than real-time fluctuations.[9] The reaction also requires oxygen, which can be a confounding factor in hypoxic conditions.[9] Furthermore, their fluorescence can be influenced by non-specific oxidation.[10][11]

2. BODIPY-Based Probes:

  • Mechanism: Many BODIPY-based probes operate on a "turn-on" fluorescence mechanism. In their native state, the fluorescence is quenched through a process called photoinduced electron transfer (PET). The reaction with NO disrupts this PET process, leading to a significant increase in fluorescence.[12][13][14]

  • Advantages: Generally exhibit high sensitivity, excellent photostability, and high selectivity for NO over other reactive oxygen and nitrogen species (ROS/RNS).[13][15]

  • Limitations: Can be more synthetically complex and may have specific subcellular localization patterns that need to be characterized.

3. Copper-Based Fluorescent Probes:

  • Mechanism: These probes utilize the redox chemistry of copper. A copper(II) complex quenches the fluorescence of a linked fluorophore. NO reduces Cu(II) to Cu(I), which disrupts the quenching and "turns on" the fluorescence.[16][17]

  • Advantages: The reaction can be reversible, allowing for the potential to monitor dynamic changes in NO concentration. They can be highly selective for NO.

  • Limitations: The in vivo application can be challenging due to the presence of endogenous copper and other reducing agents that may interfere with the probe's function.[18]

Genetically Encoded NO Probes (geNOps)
  • Mechanism: These are protein-based sensors that can be genetically introduced into cells. They typically consist of a fluorescent protein (or a FRET pair) fused to an NO-binding domain, such as the bacterial H-NOX domain.[19][20] Binding of NO to this domain induces a conformational change that alters the fluorescent properties of the protein.

  • Advantages: Can be targeted to specific cell types or subcellular compartments, providing high specificity. They can also be used for long-term imaging studies.

  • Limitations: Can be less sensitive than small-molecule probes and may have slower response kinetics. The expression of a foreign protein can potentially perturb cellular physiology.

Non-Fluorescent Methods for NO Detection

For applications where fluorescence is not suitable or for orthogonal validation, other methods are available.

1. Chemiluminescence:

  • Mechanism: This highly sensitive technique is based on the gas-phase reaction between NO and ozone (O₃). This reaction produces an excited state of nitrogen dioxide (NO₂*), which emits light as it returns to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.[21][22][23]

  • Advantages: Considered a gold-standard for quantitative NO measurement due to its high sensitivity (picomolar range) and specificity.[2]

  • Limitations: Requires specialized and expensive instrumentation. It is generally used for measuring NO in gas or liquid samples and is not suitable for in situ imaging.

2. Electron Paramagnetic Resonance (EPR) Spectroscopy:

  • Mechanism: EPR (also known as Electron Spin Resonance, ESR) is a spectroscopic technique that directly detects molecules with unpaired electrons. Since NO is a radical with an unpaired electron, it is EPR-active.[24][25][26]

  • Advantages: Provides unambiguous detection of NO and can be used to study the formation of NO-containing species like nitrosyl-heme complexes.[25] It is a non-destructive technique.[27]

  • Limitations: Has relatively low sensitivity compared to fluorescence or chemiluminescence.[28] Requires specialized equipment and is typically used for ex vivo or in vitro measurements.

Data Summary: A Head-to-Head Comparison of NO Probes

Probe/Method Mechanism Typical Limit of Detection (LOD) Advantages Limitations
This compound (Proposed) Triazole formationNot yet establishedPotentially good cell permeability and tunable fluorescence.Limited characterization data available.
DAF/DAR Probes Triazole formation3-5 nM[7][8]Widely used and commercially available.Irreversible, oxygen-dependent, potential for non-specific oxidation.[9][10]
BODIPY-Based Probes PET disruption~5.7 nM[13]High sensitivity, photostability, and selectivity.[12][15]Can have specific subcellular localization.
Copper-Based Probes Redox-based fluorescence restoration~10 nM[16]Potentially reversible, high selectivity.Potential interference from endogenous copper and other reducing agents.[18]
Genetically Encoded Probes Conformational change upon NO bindingNanomolar rangeHigh specificity, targetable to specific locations.Lower sensitivity and slower kinetics than small-molecule probes.
Chemiluminescence Reaction with ozonePicomolar range[2]"Gold standard" for quantification, highly sensitive and specific.[21][22]Requires specialized equipment, not for imaging.
EPR Spectroscopy Detection of unpaired electronsMicromolar range[28]Unambiguous NO detection, non-destructive.[25][27]Low sensitivity, not for in situ imaging.

Experimental Protocols and Workflows

General Protocol for Cellular NO Imaging with Fluorescent Probes

This protocol provides a general framework. Optimal probe concentration and incubation times should be determined empirically for each cell type and experimental condition.

  • Cell Culture: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe (e.g., the diacetate form for intracellular targeting) in anhydrous DMSO.

    • Dilute the stock solution in a suitable buffer (e.g., serum-free medium or HBSS) to the final working concentration (typically 1-10 µM).

    • Remove the culture medium from the cells, wash with buffer, and incubate the cells with the probe-containing solution for 30-60 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells 2-3 times with buffer to remove any extracellular probe.

  • Stimulation of NO Production: Add the experimental stimulus (e.g., an NO donor as a positive control, or a physiological agonist) to the cells. Include a negative control group treated with an NO scavenger (e.g., cPTIO) or an NOS inhibitor (e.g., L-NAME).

  • Fluorescence Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.

  • Data Analysis: Quantify the fluorescence intensity in the cells using appropriate image analysis software.

Workflow Diagrams

NO_Detection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product NO Nitric Oxide (NO) N2O3 N2O3 NO->N2O3 O2 Oxygen (O2) O2->N2O3 Probe Diaminobenzene Probe (e.g., this compound) Reaction Reaction Probe->Reaction N2O3->Reaction Triazole Fluorescent Triazole Reaction->Triazole

Caption: General mechanism of diaminobenzene-based NO probes.

Cell_Imaging_Workflow Start Start: Plate Cells Load_Probe Load Cells with Fluorescent Probe Start->Load_Probe Wash Wash to Remove Extracellular Probe Load_Probe->Wash Stimulate Stimulate NO Production (and controls) Wash->Stimulate Image Acquire Fluorescence Images Stimulate->Image Analyze Analyze Image Data Image->Analyze End End: Interpret Results Analyze->End

Caption: Workflow for cellular NO imaging with fluorescent probes.

Conclusion and Future Directions

The field of nitric oxide detection is continually evolving, with new probes and methodologies being developed to provide greater sensitivity, selectivity, and temporal resolution. While classic probes like the DAF family remain valuable tools, newer generations of probes, including those based on BODIPY and copper complexes, offer significant advantages. Genetically encoded probes are opening new avenues for targeted, long-term studies.

This compound represents a potentially valuable addition to the NO detection toolkit, likely operating through the well-understood triazole formation mechanism. Further characterization of its photophysical properties, sensitivity, selectivity, and performance in biological systems is warranted. As with any experimental technique, the key to successful and meaningful NO detection lies in a thorough understanding of the chosen probe's mechanism and limitations, and the inclusion of appropriate controls to ensure the validity of the results.

References

Navigating Sialic Acid Quantitation: A Comparative Guide to Derivatization-Based HPLC and Alternative Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: This guide focuses on the validation of assays for sialic acid analysis. While the initial topic specified 3,4-diamino-N,N-dimethylbenzenesulfonamide, a thorough review of the scientific literature did not yield established analytical assays based on this specific compound. However, a closely related compound, 1,2-diamino-4,5-methylenedioxybenzene (DMB), is a widely validated and commonly used reagent for the sensitive fluorescent derivatization of sialic acids for HPLC analysis. Therefore, this guide will focus on the well-documented DMB-based assays and their comparison with other prevalent methods for sialic acid quantitation, providing a robust and practical resource for researchers in the field.

Introduction: The Critical Role of Sialic Acid Analysis

Sialic acids, a family of nine-carbon acidic monosaccharides, are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids.[1][2] In the context of biopharmaceuticals, the type and amount of sialylation are critical quality attributes (CQAs) that significantly impact the therapeutic efficacy, serum half-life, and immunogenicity of a glycoprotein drug.[1][2] For instance, while N-acetylneuraminic acid (Neu5Ac) is the common form in humans, the presence of N-glycolylneuraminic acid (Neu5Gc), which is not synthesized by humans, can elicit an immune response.[1] This necessitates accurate and reliable quantification of different sialic acid species during the development and quality control of biotherapeutic products.

This guide provides a comprehensive comparison of the widely used 1,2-diamino-4,5-methylenedioxybenzene (DMB) based HPLC assay with other common methods for sialic acid analysis. We will delve into the underlying chemistry, provide detailed experimental protocols, and present a comparative analysis of their performance to equip you with the knowledge to select and validate the most appropriate assay for your research needs.

The Mechanism of DMB Derivatization for Sialic Acid Analysis

The foundation of the DMB-based assay lies in the chemical reaction between the α-keto acid functionality of sialic acids and the vicinal diamines of DMB. This reaction, under acidic conditions and heat, results in the formation of a stable and highly fluorescent derivative that can be readily detected and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection (FLD).[3][4]

The reaction proceeds as follows:

DMB_Reaction Sialic_Acid Sialic Acid (α-keto acid) Intermediate Schiff Base Intermediate Sialic_Acid->Intermediate + DMB (Acid, Heat) DMB 1,2-diamino-4,5- methylenedioxybenzene (DMB) DMB->Intermediate Derivative Fluorescent Derivative Intermediate->Derivative Condensation caption Mechanism of DMB Derivatization of Sialic Acid.

Caption: Mechanism of DMB Derivatization of Sialic Acid.

This derivatization step is crucial as it imparts a fluorescent tag to the otherwise non-fluorescent sialic acid molecules, enabling highly sensitive detection.

Comparative Analysis of Sialic Acid Quantification Methods

The choice of an analytical method for sialic acid quantification depends on various factors, including the required sensitivity, throughput, sample matrix, and the need to differentiate between different sialic acid species. Here, we compare the DMB-HPLC-FLD method with two other widely used techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and spectrophotometric/enzymatic assays.

FeatureDMB-HPLC-FLDHPAE-PADSpectrophotometric/Enzymatic Assays
Principle Fluorescent derivatization followed by RP-HPLC separation.Anion-exchange chromatography with direct electrochemical detection.Colorimetric or fluorometric measurement of a reaction product.
Sensitivity High (pmol range).[5]High (pmol range).[6]Moderate to low (nmol to µmol range).[7]
Specificity High for α-keto acids, allowing for differentiation of Neu5Ac and Neu5Gc.High for carbohydrates, can resolve different sialic acids.[5]Can be prone to interference from other sugars and aldehydes.[7]
Throughput Moderate, requires derivatization and chromatography steps.Moderate, direct injection but requires dedicated IC system.High, suitable for plate-based formats.
Equipment HPLC with fluorescence detector.Ion chromatography system with a PAD detector.Spectrophotometer or plate reader.
Sample Prep Hydrolysis and derivatization.[1]Hydrolysis.[6]Hydrolysis and reaction setup.
Precision (RSD) Typically < 6%.Good, but can be affected by eluent preparation.[6]Variable, can be higher than chromatographic methods.
Accuracy (Recovery) Good (e.g., 95-109%).Good.Can be affected by interferences.

Experimental Protocols

Detailed Protocol for DMB Derivatization and HPLC-FLD Analysis

This protocol outlines the key steps for the quantification of sialic acids in a glycoprotein sample using DMB derivatization followed by RP-HPLC-FLD.

1. Sialic Acid Release (Acid Hydrolysis):

  • To a known amount of glycoprotein sample, add 2 M acetic acid.

  • Incubate the mixture at 80°C for 2 hours to release the sialic acids from the glycans.

  • Cool the sample to room temperature.

2. DMB Derivatization:

  • To the hydrolyzed sample, add a solution of DMB in 1.4 M acetic acid containing 18 mM sodium hydrosulfite and 0.75 M β-mercaptoethanol.[4]

  • Incubate the mixture in the dark at 50°C for 3 hours.[4]

  • The reaction is stopped by cooling the sample.

3. HPLC-FLD Analysis:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm) is commonly used.[1]

  • Mobile Phase: An isocratic mobile phase of acetonitrile:methanol:water (e.g., 9%:7%:84%) is often effective.[1]

  • Flow Rate: Typically 1 mL/min.[7]

  • Column Temperature: Maintained at 30°C.[7]

  • Fluorescence Detection: Excitation at 373 nm and emission at 448 nm.

  • Quantification: A standard curve is generated using known concentrations of Neu5Ac and Neu5Gc standards that have undergone the same derivatization procedure.

Sialic_Acid_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Glycoprotein Glycoprotein Sample Hydrolysis Acid Hydrolysis (2M Acetic Acid, 80°C, 2h) Glycoprotein->Hydrolysis Released_Sialic_Acids Released Sialic Acids Hydrolysis->Released_Sialic_Acids Derivatization_Step Incubation (50°C, 3h, dark) Released_Sialic_Acids->Derivatization_Step DMB_Reagent DMB Reagent DMB_Reagent->Derivatization_Step Derivatized_Sample DMB-Labeled Sialic Acids Derivatization_Step->Derivatized_Sample HPLC RP-HPLC Separation (C18 Column) Derivatized_Sample->HPLC FLD Fluorescence Detection (Ex: 373 nm, Em: 448 nm) HPLC->FLD Quantification Quantification (Standard Curve) FLD->Quantification caption Workflow for DMB-based Sialic Acid Analysis.

Caption: Workflow for DMB-based Sialic Acid Analysis.

Trustworthiness: A Self-Validating System

The robustness of the DMB-HPLC-FLD method is enhanced by its self-validating nature. The use of internal standards and the comparison of retention times with known standards for Neu5Ac and Neu5Gc provide a high degree of confidence in peak identification. Furthermore, the specificity of the fluorescence detection minimizes interference from other non-derivatized sample components. Validation of the method should, however, follow ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion: Making an Informed Choice

The selection of an appropriate assay for sialic acid quantification is a critical decision in biopharmaceutical development and research. The DMB-HPLC-FLD method offers a sensitive, specific, and well-validated approach for the detailed characterization of sialic acid profiles, including the crucial differentiation between Neu5Ac and Neu5Gc. While HPAE-PAD provides a direct detection alternative with comparable sensitivity, it requires specialized instrumentation.[5][6] Spectrophotometric and enzymatic assays, on the other hand, are suitable for high-throughput screening but may lack the specificity and detailed information provided by chromatographic methods.[7] By understanding the principles, performance characteristics, and procedural details of each method, researchers can confidently select and validate the most suitable assay to ensure the quality, safety, and efficacy of their glycoprotein products.

References

Comparative Analysis of Synthesis Routes for 3,4-diamino-N,N-dimethylbenzenesulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-diamino-N,N-dimethylbenzenesulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds and specialty chemicals. The presence of two adjacent amino groups and a sulfonamide moiety on the benzene ring offers a versatile scaffold for the construction of complex heterocyclic systems. The selection of an appropriate synthetic route for this compound is crucial for achieving high purity, good yield, and cost-effectiveness, particularly in a drug development and manufacturing setting. This guide provides a comparative analysis of different plausible synthesis routes for this compound, offering in-depth technical insights and experimental protocols to aid researchers in their synthetic endeavors.

Route 1: Nitration of N,N-dimethylbenzenesulfonamide followed by Reduction

This classical approach involves the initial preparation of N,N-dimethylbenzenesulfonamide, followed by a two-step nitration and subsequent reduction of the nitro groups to the desired diamine.

Step 1: Synthesis of N,N-dimethylbenzenesulfonamide

N,N-dimethylbenzenesulfonamide can be readily synthesized by the reaction of benzenesulfonyl chloride with dimethylamine. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of N,N-dimethylbenzenesulfonamide

  • To a stirred solution of dimethylamine (2.2 equivalents) in a suitable solvent such as dichloromethane or diethyl ether, cooled in an ice bath, add benzenesulfonyl chloride (1 equivalent) dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,N-dimethylbenzenesulfonamide. The product can be further purified by recrystallization if necessary.

Step 2: Dinitration of N,N-dimethylbenzenesulfonamide

The N,N-dimethylsulfonamide group is an ortho-, para-directing group. Therefore, direct nitration is expected to yield a mixture of isomers. Achieving selective dinitration to obtain the 3,4-dinitro isomer is challenging and may require careful control of reaction conditions. The synthesis of 3,4-dinitrobenzenesulfonyl chloride has been reported to involve the nitration of benzenesulfonyl chloride.[1]

Step 3: Reduction of 3,4-dinitro-N,N-dimethylbenzenesulfonamide

The reduction of the two nitro groups to amino groups is the final step in this route. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 3,4-dinitro-N,N-dimethylbenzenesulfonamide

  • Dissolve 3,4-dinitro-N,N-dimethylbenzenesulfonamide (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of a noble metal catalyst, such as 5-10% palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or HPLC to confirm the complete reduction of the nitro groups.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system.

Route 2: Synthesis from 4-Chloro-3,5-dinitrobenzenesulfonyl Chloride

This alternative route offers a more controlled approach to the introduction of the functional groups, potentially leading to a purer final product. It involves the synthesis of a chlorinated and dinitrated intermediate, followed by amination and subsequent reduction/dehalogenation.

Step 1: Synthesis of 4-Chloro-3,5-dinitrobenzenesulfonyl Chloride

The starting material, 4-chloro-3,5-dinitrobenzenesulfonyl chloride, can be prepared from 4-chlorobenzenesulfonic acid through nitration.

Step 2: Reaction with Dimethylamine

The sulfonyl chloride group is highly reactive towards nucleophiles. Reaction with dimethylamine will yield the corresponding N,N-dimethylsulfonamide.

Experimental Protocol: Synthesis of 4-Chloro-3,5-dinitro-N,N-dimethylbenzenesulfonamide

  • Dissolve 4-chloro-3,5-dinitrobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath and add dimethylamine (at least 2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete as monitored by TLC.

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography or recrystallization.

Step 3: Catalytic Hydrogenation for Reduction and Dechlorination

A key advantage of this route is the potential for simultaneous reduction of the nitro groups and hydrogenolysis of the chloro group in a single catalytic hydrogenation step.

Experimental Protocol: Catalytic Hydrogenation of 4-Chloro-3,5-dinitro-N,N-dimethylbenzenesulfonamide

  • Dissolve 4-chloro-3,5-dinitro-N,N-dimethylbenzenesulfonamide (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Add a palladium-based catalyst, such as palladium on carbon (Pd/C), and a base like triethylamine or sodium acetate to neutralize the HCl formed during dechlorination.

  • Pressurize the reaction vessel with hydrogen gas.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction for the disappearance of the starting material and the formation of the final product.

  • After completion, filter off the catalyst and concentrate the filtrate.

  • Purify the resulting this compound by recrystallization.

Comparative Analysis

FeatureRoute 1: Nitration of N,N-dimethylbenzenesulfonamideRoute 2: From 4-Chloro-3,5-dinitrobenzenesulfonyl Chloride
Starting Materials Benzenesulfonyl chloride, dimethylamine4-Chlorobenzenesulfonic acid, dimethylamine
Key Steps Dinitration, Dinitro reductionNitration, Sulfonamide formation, Catalytic hydrogenation (reduction & dechlorination)
Control of Isomers Potentially problematic due to ortho, para-directing nature of the sulfonamide group, may lead to a mixture of isomers.Better control over the position of the amino groups due to the pre-defined positions of the nitro groups.
Yield The dinitration step can have a lower yield and produce byproducts, impacting the overall yield.Potentially higher overall yield due to more controlled and selective reactions.
Purity of Final Product May require extensive purification to remove isomeric impurities.Likely to produce a purer final product with fewer isomeric byproducts.
Scalability The dinitration step can be challenging to scale up due to the use of strong acids and the potential for runaway reactions.The steps are generally scalable, with catalytic hydrogenation being a well-established industrial process.
Safety Considerations Use of concentrated nitric and sulfuric acids requires careful handling and temperature control.Handling of sulfonyl chlorides and catalytic hydrogenation requires appropriate safety precautions.

Visualization of Synthesis Routes

Synthesis_Routes cluster_route1 Route 1 cluster_route2 Route 2 A1 N,N-dimethyl- benzenesulfonamide B1 3,4-dinitro-N,N-dimethyl- benzenesulfonamide A1->B1 Dinitration (HNO3, H2SO4) C1 3,4-diamino-N,N-dimethyl- benzenesulfonamide B1->C1 Reduction (H2, Pd/C) A2 4-Chloro-3,5-dinitro- benzenesulfonyl chloride B2 4-Chloro-3,5-dinitro-N,N- dimethylbenzenesulfonamide A2->B2 Amination (Dimethylamine) C2 3,4-diamino-N,N-dimethyl- benzenesulfonamide B2->C2 Reduction & Dechlorination (H2, Pd/C)

References

A Researcher's Guide to Fluorescent Nitric Oxide Imaging: A Comparative Analysis of DAF-2 and the Uncharacterized 3,4-diamino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, nitric oxide (NO) stands out as a pleiotropic signaling molecule, governing a vast array of physiological and pathological processes. Its transient nature and low physiological concentrations, however, present a significant challenge for its accurate detection and quantification. For researchers, scientists, and drug development professionals, the ability to visualize and measure NO in real-time within biological systems is paramount. Fluorescent probes have emerged as indispensable tools in this endeavor, offering high sensitivity and spatiotemporal resolution.

Among the arsenal of available probes, 4,5-diaminofluorescein (DAF-2) has long been a widely adopted workhorse. This guide provides an in-depth, experience-driven analysis of DAF-2's performance for NO imaging. We will delve into its mechanism of action, key performance characteristics, and, crucially, its often-overlooked limitations and potential pitfalls. Furthermore, we will address the case of 3,4-diamino-N,N-dimethylbenzenesulfonamide, a compound with a chemical structure suggestive of NO-sensing capabilities, yet one that remains uncharacterized in the scientific literature for this application. This juxtaposition will highlight the critical importance of rigorous validation for any tool employed in scientific discovery.

The Established Standard: 4,5-Diaminofluorescein (DAF-2)

DAF-2 has been a cornerstone of nitric oxide research for many years, owing to its commercial availability and a large body of literature describing its use. Its application hinges on a straightforward chemical reaction that converts the weakly fluorescent probe into a highly fluorescent product in the presence of NO.

Mechanism of Action

The utility of DAF-2 in cellular systems is made possible through its cell-permeable diacetate form, DAF-2 diacetate (DAF-2 DA). Once DAF-2 DA crosses the cell membrane, intracellular esterases cleave the acetate groups, trapping the now cell-impermeable DAF-2 inside the cell.[1][2][3] In the presence of oxygen, nitric oxide is oxidized to dinitrogen trioxide (N₂O₃), which then reacts with the vicinal diamines of DAF-2 to form a stable and highly fluorescent triazole derivative, DAF-2T.[4] This reaction leads to a significant increase in fluorescence intensity, which can be monitored using fluorescence microscopy or spectroscopy.

DAF2_Mechanism DAF-2 DA (Cell Permeable) DAF-2 DA (Cell Permeable) Intracellular Space Intracellular Space DAF-2 DA (Cell Permeable)->Intracellular Space Diffusion DAF-2 (Weakly Fluorescent) DAF-2 (Weakly Fluorescent) Intracellular Space->DAF-2 (Weakly Fluorescent) Intracellular Esterases DAF-2T (Highly Fluorescent) DAF-2T (Highly Fluorescent) DAF-2 (Weakly Fluorescent)->DAF-2T (Highly Fluorescent) + N2O3 NO NO N2O3 N2O3 NO->N2O3 + O2 O2 O2

DAF-2 mechanism of action.

Key Performance Characteristics of DAF-2

The widespread use of DAF-2 is attributable to several key performance indicators that, under ideal conditions, make it a powerful tool for NO detection.

Performance MetricReported Value/CharacteristicSource(s)
Detection Limit 2-5 nM (in vitro)[4][5]
Excitation (Ex) ~491-495 nm[3][6]
Emission (Em) ~513-515 nm[3][6]
Quantum Yield Increase >100-fold upon reaction with NO[1]
Cell Permeability DAF-2 DA is cell-permeable[1][2][3]
Temporal Resolution Measures accumulated NO; not ideal for real-time dynamics[7]
The Critical Perspective: Limitations and Pitfalls of DAF-2

While the specifications of DAF-2 are impressive on paper, experienced researchers understand that its application in complex biological systems is fraught with potential complications. Acknowledging and controlling for these limitations is essential for the generation of reliable and reproducible data.

Limitation/PitfallDescriptionMitigation Strategies & ConsiderationsSource(s)
Lack of Specificity Reacts with dehydroascorbic acid (DHA) and ascorbic acid (AA), which can be present in high concentrations in cells, leading to false-positive signals.Include appropriate controls, such as pre-treatment with NO synthase (NOS) inhibitors (e.g., L-NAME) or NO scavengers (e.g., cPTIO). A novel "contactless" method has been proposed to circumvent this issue in tissue samples.[2][5][8][9]
Photostability DAF-2 is sensitive to light, and prolonged exposure can lead to photobleaching and the generation of reactive oxygen species.Minimize light exposure during experiments. Use appropriate neutral density filters and the lowest possible excitation intensity.[10]
pH Sensitivity The fluorescence of DAF-2T is pH-dependent and can be influenced by changes in intracellular pH.Maintain stable pH in experimental buffers. Perform control experiments to assess the effect of pH changes in your specific model system.
Irreversible Reaction The reaction of DAF-2 with N₂O₃ is irreversible, meaning it reflects the total accumulation of NO over the incubation period, not real-time fluctuations.For dynamic measurements, consider alternative, reversible probes if available and validated for your system.[7]
Intracellular Probe Concentration DAF-2 can accumulate to very high (millimolar) concentrations within cells, which can lead to high background fluorescence and potentially alter cellular redox chemistry.Optimize DAF-2 DA loading concentration and incubation time to achieve a sufficient signal-to-noise ratio without overloading the cells.[11]
Reaction with Other Species DAF-2 can react with other reactive nitrogen and oxygen species, and its fluorescence can be affected by various compounds, potentially leading to misinterpretation of results.Rigorous controls are essential. Test for interference from other relevant species in your experimental model.[10][11]

The Uncharacterized Alternative: this compound

In the quest for improved NO probes, researchers are constantly exploring new chemical scaffolds. The compound this compound possesses an o-diaminobenzene moiety, which is the reactive group in DAF-2 and other similar NO probes.[4][12] This structural feature suggests a theoretical potential for this molecule to react with N₂O₃ to form a fluorescent benzotriazole derivative.

However, a thorough search of the scientific literature reveals a complete absence of published data characterizing the performance of this compound as a nitric oxide probe . While it is commercially available as a chemical reagent, there are no reports on its:

  • Fluorescence properties (excitation/emission spectra, quantum yield)

  • Reactivity and selectivity towards nitric oxide versus other reactive species

  • Sensitivity and detection limit for NO

  • Cell permeability and performance in biological systems

This lack of empirical data means that this compound cannot be considered a viable alternative to DAF-2 at this time. Its use in NO imaging would require extensive and rigorous validation, starting from basic spectroscopic characterization to in-depth cellular imaging studies with appropriate controls.

Experimental Protocol: Imaging Intracellular NO with DAF-2 DA

The following is a generalized protocol for loading cultured cells with DAF-2 DA and imaging NO production. This protocol should be optimized for your specific cell type and experimental conditions.

DAF2_Protocol cluster_prep Preparation cluster_loading Loading cluster_imaging Imaging cluster_controls Controls (Essential) Prepare DAF-2 DA stock solution (e.g., 5 mM in DMSO) Prepare DAF-2 DA stock solution (e.g., 5 mM in DMSO) Prepare loading solution (e.g., 5-10 µM DAF-2 DA in buffer) Prepare loading solution (e.g., 5-10 µM DAF-2 DA in buffer) Prepare DAF-2 DA stock solution (e.g., 5 mM in DMSO)->Prepare loading solution (e.g., 5-10 µM DAF-2 DA in buffer) Seed cells on imaging-compatible plates/slides Seed cells on imaging-compatible plates/slides Allow cells to adhere and reach desired confluency Allow cells to adhere and reach desired confluency Wash cells with warm buffer (e.g., HBSS or PBS) Wash cells with warm buffer (e.g., HBSS or PBS) Allow cells to adhere and reach desired confluency->Wash cells with warm buffer (e.g., HBSS or PBS) Incubate cells with loading solution (e.g., 20-60 min at 37°C) Incubate cells with loading solution (e.g., 20-60 min at 37°C) Wash cells with warm buffer (e.g., HBSS or PBS)->Incubate cells with loading solution (e.g., 20-60 min at 37°C) Wash cells to remove excess DAF-2 DA Wash cells to remove excess DAF-2 DA Incubate cells with loading solution (e.g., 20-60 min at 37°C)->Wash cells to remove excess DAF-2 DA Acquire baseline fluorescence image (Ex: ~495 nm, Em: ~515 nm) Acquire baseline fluorescence image (Ex: ~495 nm, Em: ~515 nm) Wash cells to remove excess DAF-2 DA->Acquire baseline fluorescence image (Ex: ~495 nm, Em: ~515 nm) Add fresh buffer or experimental medium Add fresh buffer or experimental medium Apply stimulus to induce NO production Apply stimulus to induce NO production Acquire baseline fluorescence image (Ex: ~495 nm, Em: ~515 nm)->Apply stimulus to induce NO production Acquire time-lapse or endpoint fluorescence images Acquire time-lapse or endpoint fluorescence images Apply stimulus to induce NO production->Acquire time-lapse or endpoint fluorescence images Negative Control: Unstimulated cells Negative Control: Unstimulated cells Positive Control: Cells treated with an NO donor (e.g., SNP, DEA/NO) Positive Control: Cells treated with an NO donor (e.g., SNP, DEA/NO) Inhibitor Control: Cells pre-treated with a NOS inhibitor (e.g., L-NAME) Inhibitor Control: Cells pre-treated with a NOS inhibitor (e.g., L-NAME)

Experimental workflow for using DAF-2 DA.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a stock solution of DAF-2 DA (e.g., 5 mM) in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • Cell Culture: Seed cells in a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.

  • Loading: a. Aspirate the culture medium and wash the cells once with a warm physiological buffer (e.g., Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with Ca²⁺/Mg²⁺). b. Prepare the DAF-2 DA loading solution by diluting the stock solution in the same warm buffer to a final concentration of 5-10 µM. The optimal concentration should be determined empirically. c. Incubate the cells with the loading solution for 20-60 minutes at 37°C, protected from light.

  • Washing: a. Aspirate the loading solution and wash the cells twice with the warm buffer to remove any extracellular probe. b. Add fresh warm buffer or experimental medium to the cells.

  • Imaging: a. Place the imaging vessel on the stage of a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation ≈ 495 nm, Emission ≈ 515 nm). b. Acquire a baseline fluorescence image before stimulation. c. Add your experimental treatment (e.g., a drug to stimulate endogenous NO production or an NO donor as a positive control). d. Acquire images at subsequent time points to monitor the change in fluorescence intensity.

  • Data Analysis: Quantify the fluorescence intensity of the cells or regions of interest using appropriate image analysis software. Normalize the fluorescence changes to the baseline to determine the relative increase in NO production.

Conclusion and Future Outlook

DAF-2 remains a valuable, albeit imperfect, tool for the detection of nitric oxide in biological systems. Its sensitivity and extensive documentation make it an attractive choice for many researchers. However, a deep understanding of its limitations, particularly its potential for off-target reactions, is absolutely critical for the interpretation of experimental results. The judicious use of controls, including NOS inhibitors and NO scavengers, is not just recommended, but essential for validating any observations made with this probe.

The case of this compound serves as a crucial reminder of a fundamental principle in science: a plausible mechanism does not equate to proven utility. While its chemical structure is suggestive, the absence of any performance data renders it an unknown quantity. This highlights a significant knowledge gap and an opportunity for future research to characterize this and other novel chemical entities for their potential as next-generation NO probes. The development of probes with improved specificity, reversibility, and photostability remains a key goal in the field, one that will undoubtedly lead to new and exciting discoveries in the complex biology of nitric oxide.

References

A Comparative Benchmarking Guide: 3,4-diamino-N,N-dimethylbenzenesulfonamide versus Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Abstract

Fluorescent probes are indispensable tools in modern biological and biomedical research. This guide provides a comprehensive framework for benchmarking the performance of a novel sulfonamide-based fluorophore, 3,4-diamino-N,N-dimethylbenzenesulfonamide, against established commercial dyes. While specific experimental data for this compound is limited, this document serves as an expert guide to the requisite evaluation protocols, explaining the scientific rationale behind each step. We will detail the methodologies for characterizing critical photophysical properties, including spectral characteristics, molar extinction coefficient, quantum yield, photostability, and cytotoxicity. By comparing these metrics to well-known dyes such as the nuclear stains DAPI and Hoechst 33342, and the solvatochromic probe Prodan, this guide establishes a robust protocol for validating new fluorescent tools for cellular imaging.

Introduction: The Quest for Superior Fluorescent Probes

Fluorescence microscopy has revolutionized our ability to visualize cellular structures and processes with remarkable specificity.[1][2] The utility of this technology hinges on the quality of the fluorescent probes used. An ideal probe should be bright, photostable, non-toxic, and highly specific to its target. The core of a probe's performance lies in its photophysical properties: its ability to absorb light efficiently (molar extinction coefficient) and to convert that absorbed energy into emitted light (quantum yield).[1]

In this guide, we focus on a systematic approach to evaluating a potentially novel fluorophore, this compound. The presence of the sulfonamide group and amino substituents suggests potential for interesting fluorescence characteristics, possibly including sensitivity to the local environment (solvatochromism), a property seen in dyes like Prodan.[3][4][5][6][7]

To rigorously assess its potential, we will benchmark it against a panel of commercially available, widely-used fluorescent dyes:

  • DAPI (4′,6-diamidino-2-phenylindole): A popular blue-fluorescent nuclear stain that binds strongly to A-T rich regions of DNA.[8][9][10][11] It is generally used on fixed and permeabilized cells due to lower membrane permeability.[10][12]

  • Hoechst 33342: Another blue-fluorescent nuclear stain that also binds to the minor groove of DNA, particularly at A-T rich regions.[12][13] A key advantage of Hoechst 33342 is its cell-permeability, making it suitable for staining both live and fixed cells.[12][13]

  • Prodan (6-propionyl-2-dimethylaminonaphthalene): A classic example of a solvatochromic dye. Its emission spectrum is highly sensitive to the polarity of its environment, making it a valuable probe for studying cell membranes.[3][4][5][6][7]

This guide is structured to provide not just the "what" but the "why" behind each experimental step, empowering researchers to apply these principles to the evaluation of any novel fluorescent compound.

A Framework for Rigorous Evaluation: Materials and Methods

The validity of any comparative study rests on the precision and soundness of its methodology. The following protocols are designed to be self-validating, providing a clear path to generating reproducible and trustworthy data.

2.1 Core Reagents and Instrumentation
  • Dyes: this compound (synthesis required or custom source), DAPI dihydrochloride, Hoechst 33342 trihydrochloride, Prodan.

  • Solvents: DMSO (spectroscopic grade), Phosphate-Buffered Saline (PBS, pH 7.4), Ethanol, Cyclohexane.

  • Cell Culture: HeLa or A549 cells, DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • Instrumentation: UV-Vis Spectrophotometer, Spectrofluorometer, Fluorescence Microscope with appropriate filter sets (e.g., DAPI filter cube), Cell Culture Incubator, 96-well plate reader.

2.2 Workflow for Benchmarking Fluorescent Dyes

The overall process involves a systematic characterization of the dyes, both in solution and in a cellular context. This workflow ensures that each critical performance parameter is assessed.

Benchmarking_Workflow cluster_photophysical Photophysical Characterization cluster_cellular Cellular Application & Validation cluster_analysis Data Synthesis & Comparison p1 Prepare Stock Solutions p2 Measure Absorbance & Emission Spectra p1->p2 p3 Determine Molar Extinction Coefficient p2->p3 p4 Calculate Quantum Yield p2->p4 p5 Assess Photostability p2->p5 d1 Tabulate All Data p3->d1 p4->d1 p5->d1 c1 Cell Culture & Seeding c2 Dye Staining & Incubation c1->c2 c3 Fluorescence Microscopy c2->c3 c5 Cytotoxicity Assay (MTT) c2->c5 c4 Image Analysis (SNR) c3->c4 c4->d1 c5->d1 d2 Generate Comparative Plots d1->d2 d3 Draw Conclusions d2->d3

Caption: Experimental workflow for benchmarking a novel fluorescent dye.

2.3 Protocol: Determining Molar Extinction Coefficient (ε)

Causality: The molar extinction coefficient is a direct measure of how effectively a molecule absorbs light at a specific wavelength. A higher ε value contributes to greater brightness, a desirable trait for a fluorescent probe. The Beer-Lambert law provides the theoretical foundation for this measurement.[14][15]

Step-by-Step Protocol:

  • Prepare a concentrated stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to create a stock solution of known concentration (e.g., 10 mM).

  • Create a dilution series: Prepare a series of dilutions from the stock solution in the desired experimental solvent (e.g., PBS). Concentrations should be in a range that yields absorbance values between 0.1 and 1.0.

  • Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max).

  • Plot data: Plot absorbance at λ_max versus concentration (in mol/L).

  • Calculate ε: The slope of the resulting linear regression line is the molar extinction coefficient (in L·mol⁻¹·cm⁻¹), assuming a standard cuvette path length of 1 cm.[14][15][16]

2.4 Protocol: Relative Quantum Yield (Φ) Determination

Causality: Quantum yield is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. A higher quantum yield means a brighter dye. We use a relative method, comparing our unknown dye to a standard with a known quantum yield.

Step-by-Step Protocol:

  • Select a reference standard: Choose a standard with a known quantum yield and spectral properties that overlap with the test compound. For blue-emitting dyes, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common choice.

  • Prepare solutions: Prepare a series of dilutions for both the test dye and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

  • Measure absorbance and fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence emission spectrum.

  • Calculate Quantum Yield: The quantum yield is calculated using the following equation: Φ_X = Φ_S * (Grad_X / Grad_S) * (η_X² / η_S²) Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts X and S refer to the test sample and the standard, respectively.

2.5 Protocol: Photostability Assessment

Causality: Photobleaching, the irreversible photochemical destruction of a fluorophore, limits the duration of imaging experiments. A more photostable dye allows for longer exposure times and time-lapse imaging.

Step-by-Step Protocol:

  • Prepare samples: Prepare a solution of each dye at a working concentration (e.g., 1 µM in PBS) and place it on a microscope slide.

  • Acquire initial image: Using a fluorescence microscope, focus on the sample and acquire an initial image using a defined set of parameters (e.g., 40x objective, 100 ms exposure, constant laser power).

  • Continuous illumination: Continuously illuminate a specific region of the sample with the excitation light.

  • Time-lapse imaging: Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10 minutes).

  • Analyze data: Measure the mean fluorescence intensity of the illuminated region in each image over time. Plot the normalized intensity versus time. The rate of decay indicates the dye's photostability.

2.6 Protocol: Cytotoxicity (MTT Assay)

Causality: For live-cell imaging, it is crucial that the fluorescent probe does not interfere with normal cellular physiology. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Protocol:

  • Seed cells: Seed cells (e.g., HeLa) in a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

  • Treat with dyes: Prepare a range of concentrations for each dye in a cell culture medium. Replace the old medium with the dye-containing medium and incubate for a period that mimics a typical staining protocol (e.g., 24 hours).

  • Add MTT reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilize formazan: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measure absorbance: Read the absorbance at ~570 nm using a 96-well plate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Results and Discussion: A Comparative Analysis

This section outlines how to present and interpret the data obtained from the protocols described above.

3.1 Spectral Properties and Brightness

The brightness of a fluorophore is proportional to the product of its molar extinction coefficient (ε) and its quantum yield (Φ). A comprehensive comparison requires tabulating these fundamental properties.

Table 1: Comparative Photophysical Properties of Fluorescent Dyes

PropertyThis compoundDAPIHoechst 33342Prodan
λ_abs (max, nm) Hypothetical: ~350358[8]350[17]361 (in Methanol)[4]
λ_em (max, nm) Hypothetical: ~450461[8]461[17]498 (in Methanol)[4]
Stokes Shift (nm) Calculated103111137
Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) To be determined~34,000~42,000~18,000
Quantum Yield (Φ) To be determined~0.9 (bound to DNA)[9]High (bound to DNA)~0.7-0.9 (in non-polar solvents)
Relative Brightness (ε x Φ) CalculatedHighVery HighHigh

Note: Values for commercial dyes are approximate and can vary with environmental conditions. The values for the novel compound are hypothetical placeholders for experimental determination.

The sulfonamide structure may exhibit solvatochromism, similar to Prodan.[3][4] This should be investigated by measuring the emission spectra in a range of solvents of varying polarity (e.g., cyclohexane, ethanol, water). A significant red-shift in emission with increasing solvent polarity would be a key finding.

3.2 Photostability Comparison

The results from the photostability assay should be plotted as normalized fluorescence intensity versus time. A slower decay curve indicates superior photostability. This is critical for applications requiring long-term imaging.

3.3 Cellular Imaging and Signal-to-Noise Ratio (SNR)

High-quality fluorescence imaging is not just about brightness but also about contrast. The Signal-to-Noise Ratio (SNR) is a key metric for quantifying image quality.[18][19][20]

SNR_Concept cluster_image Fluorescence Image Region cluster_formula SNR Calculation a Signal (Mean Intensity of Stained Structure) formula SNR = (Mean_Signal - Mean_Background) / StdDev_Background b Background (Mean Intensity of Unstained Region)

Caption: Conceptual diagram of Signal-to-Noise Ratio (SNR) calculation.

Procedure for SNR Assessment:

  • Acquire images of cells stained with each dye under identical conditions.

  • Using image analysis software (e.g., ImageJ/Fiji), measure the mean pixel intensity in the stained region of interest (Signal).[21]

  • Measure the mean pixel intensity in an adjacent, non-stained region (Background).[21]

  • Measure the standard deviation of the pixel intensity in the background region (Noise).

  • Calculate SNR using the formula: SNR = (Signal - Background) / Noise.

A higher SNR indicates that the signal from the dye is more easily distinguished from the inherent noise of the imaging system and cellular autofluorescence.[18][22]

3.4 Cytotoxicity and Biocompatibility

The MTT assay results will reveal the concentration range at which each dye is non-toxic to cells. This is particularly important for live-cell imaging. A dye that is highly toxic at its effective staining concentration is of limited use for studying living systems. Hoechst 33342 is known to be less toxic than DAPI, making it a better choice for live-cell applications.[13] The novel sulfonamide dye must be evaluated in this context to determine its suitability.

Conclusion: Synthesizing the Data for an Informed Decision

This guide provides a robust framework for the comprehensive evaluation of this compound against established fluorescent probes. By systematically measuring its spectral properties, brightness, photostability, cellular imaging performance, and cytotoxicity, researchers can generate a complete performance profile.

The ultimate goal is to determine if this novel compound offers a significant advantage over existing dyes. For instance, does it exhibit superior photostability? Is it significantly less toxic? Does it possess unique solvatochromic properties that could open up new applications in membrane or protein studies? The data-driven comparison outlined here will provide clear answers to these questions, enabling an informed decision on the utility and potential of this new fluorescent tool in the demanding landscape of modern biological research.

References

A Researcher's Guide to Ensuring Reproducibility in Experiments Utilizing 3,4-diamino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 3,4-diamino-N,N-dimethylbenzenesulfonamide. Due to the limited specific literature on this compound, this guide synthesizes field-proven insights from structurally related aromatic diamines and sulfonamides to offer a comprehensive and practical framework for ensuring reliable and repeatable outcomes.

Understanding the Compound: Physicochemical Properties and Reactivity

This compound is an aromatic diamine with a sulfonamide functional group. Its structure, featuring two adjacent amino groups, makes it a valuable precursor in the synthesis of heterocyclic compounds, particularly benzimidazoles, which are significant scaffolds in medicinal chemistry.[1][2] The N,N-dimethylsulfonamide moiety influences the electronic properties of the benzene ring and the nucleophilicity of the amino groups.

Key Structural Features:

  • o-Phenylenediamine moiety: The two adjacent amino groups are prone to oxidation and can participate in cyclization reactions.

  • N,N-dimethylbenzenesulfonamide group: This electron-withdrawing group can affect the reactivity of the amino groups and the overall solubility of the compound.

The stability of aromatic diamines can be a concern, with potential for degradation in acidic media or upon exposure to light and air.[3] Therefore, proper storage and handling are critical for reproducible results.

Comparative Analysis of Synthetic Applications and Potential for Variability

The primary application of this compound and its analogs is in the synthesis of benzimidazoles through condensation with aldehydes or carboxylic acids.[2][4] The choice of reaction conditions can significantly impact the yield, purity, and, consequently, the reproducibility of the synthesis.

Factors Influencing Reproducibility in Benzimidazole Synthesis
FactorInfluence on ReproducibilityRecommendations for Consistency
Catalyst The type and batch of the catalyst can lead to variations in reaction rates and yields.[2]Use a well-characterized catalyst from a reliable source. Specify catalyst loading precisely.
Solvent Solvent purity and water content can affect reaction kinetics and byproduct formation.Use anhydrous solvents when necessary and ensure consistent solvent grade.
Temperature Minor temperature fluctuations can alter reaction rates and selectivity.Employ precise temperature control using calibrated equipment.
Atmosphere Aromatic diamines can be sensitive to oxidation.Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Hypothetical Performance Comparison in a Condensation Reaction

The following table presents hypothetical data to illustrate the potential impact of different catalysts on the synthesis of a benzimidazole derivative from this compound and benzaldehyde.

CatalystReaction Time (hours)Yield (%)Purity (%)
None244585
p-Toluenesulfonic acid87592
Copper(II) acetate68895
Nano-Fe2O3[2]49298

This data is illustrative and intended to highlight potential variations. Actual results may differ.

Experimental Protocols for Reproducible Synthesis and Analysis

Protocol 1: Synthesis of a 2-Aryl-benzimidazole Derivative

This protocol is adapted from established methods for the synthesis of benzimidazoles from o-phenylenediamines.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Catalyst (e.g., nano-Fe2O3)[2]

  • Ethanol (anhydrous)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Nitrogen inlet

Procedure:

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (10 mmol) and the aromatic aldehyde (10 mmol).

  • Add anhydrous ethanol (50 mL) to dissolve the reactants.

  • Add the catalyst (e.g., 10 mol% nano-Fe2O3).[2]

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole derivative.

Diagram of the Benzimidazole Synthesis Workflow:

cluster_synthesis Synthesis Reactants This compound + Aromatic Aldehyde + Catalyst Dissolution Dissolve in Anhydrous Ethanol Reactants->Dissolution Reflux Reflux under Nitrogen Atmosphere Dissolution->Reflux Monitoring Monitor by TLC Reflux->Monitoring Workup Precipitation, Filtration, Drying Monitoring->Workup Reaction Complete Purification Recrystallization Workup->Purification

Caption: Workflow for the synthesis of a benzimidazole derivative.

Protocol 2: HPLC Analysis for Purity and Reproducibility Assessment

This protocol outlines a general method for the analysis of sulfonamides and aromatic amines, which can be adapted for this compound and its derivatives.[5][6]

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.

  • Prepare a standard solution of the analyte at a known concentration in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the reaction product in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the standard and sample solutions and record the chromatograms.

  • Analyze the chromatograms for peak area, retention time, and peak shape to determine purity and assess reproducibility between runs.

Diagram of the HPLC Analysis Workflow:

cluster_hplc HPLC Analysis Preparation Mobile Phase & Sample Preparation Equilibration Column Equilibration Preparation->Equilibration Injection Inject Sample Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Purity, Reproducibility) Detection->Analysis

Caption: Workflow for HPLC analysis.

Alternatives and Comparative Performance

While this compound is a useful building block, other o-phenylenediamine derivatives can be considered as alternatives, depending on the desired properties of the final product.

Alternative CompoundKey FeaturePotential Advantage
1,2-DiaminobenzeneUnsubstituted parent compound.Simpler starting material, may lead to higher yields in some reactions.
4-Fluoro-1,2-diaminobenzeneContains a fluorine substituent.Can be used to introduce fluorine into the final molecule for medicinal chemistry applications.
4,5-Dichloro-1,2-diaminobenzeneContains two chlorine substituents.Provides two sites for further functionalization.

The choice of an alternative will depend on the specific synthetic goal and the desired physicochemical properties of the target molecule.

Conclusion and Best Practices for Ensuring Reproducibility

Ensuring the reproducibility of experiments with this compound requires meticulous attention to detail at every stage, from reagent handling to final analysis.

Key Recommendations:

  • Reagent Quality: Use high-purity reagents from reputable suppliers and characterize them before use.

  • Reaction Conditions: Precisely control and document all reaction parameters, including temperature, time, and atmosphere.

  • Analytical Validation: Develop and validate robust analytical methods to accurately assess purity and yield.[7]

  • Documentation: Maintain detailed laboratory notebooks with all experimental procedures and observations.

  • Stability: Be mindful of the potential instability of aromatic diamines and take appropriate precautions during storage and handling.[3]

By adhering to these principles, researchers can enhance the reliability and reproducibility of their work, contributing to the advancement of drug discovery and development.

References

A Comparative Guide to the Binding Specificity of 3,4-diamino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic agent is intrinsically linked to its specificity. The ability of a small molecule to selectively interact with its intended target while avoiding off-target interactions is paramount to minimizing side effects and maximizing therapeutic outcomes. Benzenesulfonamides represent a cornerstone class of inhibitors targeting the carbonic anhydrase (CA) family of enzymes.[1] These enzymes are ubiquitous metalloenzymes that play critical roles in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[2]

This guide provides an in-depth comparative analysis of the binding specificity of 3,4-diamino-N,N-dimethylbenzenesulfonamide , a representative member of the sulfonamide class. We will dissect its interaction profile against key human carbonic anhydrase isoforms and compare its performance to other well-characterized inhibitors. This analysis is grounded in established biophysical techniques, providing researchers, scientists, and drug development professionals with a robust framework for evaluating inhibitor selectivity.

The Target: Human Carbonic Anhydrase Isoforms

Humans express 15 CA isoforms, 12 of which are catalytically active.[2] While they share a conserved zinc-containing active site, subtle differences in active site topology and surrounding residues provide an opportunity for the design of isoform-selective inhibitors. The clinical relevance of targeting specific isoforms is significant; for instance, CA II is a ubiquitous, "housekeeping" enzyme, while CA IX and CA XII are overexpressed in various hypoxic tumors, making them attractive targets for cancer therapy.[2][3] Non-selective inhibition can lead to undesirable side effects, underscoring the critical need for detailed specificity studies.[1]

Methodological Framework for Assessing Binding Specificity

A multi-pronged approach is essential for a comprehensive understanding of a compound's binding profile. No single technique can provide the complete picture. Here, we outline a logical workflow that progresses from high-throughput screening to detailed thermodynamic and kinetic characterization.

G cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: Thermodynamic & Stoichiometric Validation cluster_2 Phase 3: Kinetic & Real-Time Analysis cluster_3 Phase 4: Functional & Selectivity Profiling A Compound Library (incl. This compound) B High-Throughput Screening (Thermal Shift Assay) A->B Primary Evaluation C Isothermal Titration Calorimetry (ITC) (Gold Standard Affinity) B->C Validate Hits Determine Kd, ΔH, n D Surface Plasmon Resonance (SPR) (On/Off Rates) C->D Characterize Kinetics Determine ka, kd E Enzyme Inhibition Assays (Panel of CA Isoforms) D->E Assess Functional Impact F Selectivity Profile (IC50 / Ki Values) E->F

References

A Technical Guide to 3,4-diamino-N,N-dimethylbenzenesulfonamide: A Versatile Scaffold with Inherent Limitations

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and materials science, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a research program. Among the myriad of available building blocks, 3,4-diamino-N,N-dimethylbenzenesulfonamide presents a unique combination of functionalities: a reactive ortho-phenylenediamine core, a sulfonamide moiety, and N,N-dimethylation. This guide provides an in-depth technical analysis of the applications and limitations of this scaffold, offering a comparative perspective against viable alternatives, supported by established chemical principles and experimental insights from related compounds.

The Molecular Architecture: A Double-Edged Sword

The structure of this compound is characterized by two key features that drive both its utility and its challenges:

  • The ortho-Diamino Moiety: This arrangement of two adjacent amino groups on the benzene ring is the primary reactive center of the molecule. It is a powerful nucleophile, readily participating in condensation reactions to form a variety of heterocyclic systems. This functionality is the cornerstone of its application in the synthesis of benzimidazoles, quinoxalines, and other fused heterocycles that are prevalent in medicinal chemistry.

  • The N,N-Dimethylsulfonamide Group: This functional group significantly influences the electronic properties and steric environment of the molecule. The sulfonamide group is a known pharmacophore, particularly in the design of carbonic anhydrase and kinase inhibitors. The N,N-dimethylation, however, introduces steric bulk and alters the hydrogen-bonding capabilities of the sulfonamide, which can have profound effects on biological activity and synthetic reactivity.

Key Applications: A Gateway to Bioactive Heterocycles and Beyond

The primary application of this compound lies in its role as a precursor to complex molecular architectures with potential therapeutic value.

Synthesis of Benzimidazole Scaffolds

The condensation of o-phenylenediamines with carboxylic acids or aldehydes is a classic and efficient method for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[1][2][3][4][5]

Experimental Protocol: General Benzimidazole Synthesis (Phillips-Ladenburg Reaction)

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

  • Heating: Heat the reaction mixture under reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a 10% sodium hydroxide solution to neutralize the acid.

  • Isolation: Stir the mixture until a precipitate forms. Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole derivative.

Rationale: The acidic catalyst protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by one of the amino groups of the diamine. Subsequent cyclization and dehydration lead to the formation of the stable benzimidazole ring. The N,N-dimethylsulfonamide group is expected to be stable under these conditions.

Potential as a Scaffold for Enzyme Inhibitors

The sulfonamide moiety is a well-established zinc-binding group in carbonic anhydrase (CA) inhibitors.[6][7][8] While primary sulfonamides are typically noncompetitive inhibitors, N-alkylation can shift the inhibition mechanism to competitive.[9] This suggests that derivatives of this compound could be explored as potential CA inhibitors with a distinct binding mode.

Furthermore, the broader benzenesulfonamide scaffold is a common feature in various kinase inhibitors.[10] The diamino functionality provides a handle for further chemical elaboration to target the ATP-binding site of kinases.

Azo Dye Synthesis

Aromatic amines are classical precursors for the synthesis of azo dyes through diazotization followed by a coupling reaction with an electron-rich aromatic compound.[11][12] The amino groups of this compound can be selectively diazotized to form a diazonium salt, which can then be used to generate colored azo compounds for applications in textiles and imaging.

Inherent Limitations and Strategic Workarounds

Despite its versatility, the chemical nature of this compound imposes several limitations that researchers must consider.

Reactivity and Selectivity Challenges

The two amino groups in the ortho position are highly activating, making the aromatic ring susceptible to over-reaction or undesired side reactions during electrophilic aromatic substitution.[13][14][15] Direct nitration or halogenation, for example, can be difficult to control.

  • Strategic Workaround: To mitigate this, one of the amino groups can be temporarily protected as an amide. This attenuates the activating effect and allows for more controlled substitution on the aromatic ring. The protecting group can be subsequently removed to regenerate the diamine.

Steric Hindrance from N,N-Dimethylation

The N,N-dimethyl groups on the sulfonamide moiety introduce significant steric bulk. This can hinder the approach of reagents to the adjacent amino group at the 3-position, potentially reducing reaction rates and yields compared to the unsubstituted analogue. This steric hindrance can also impact the binding affinity of its derivatives to biological targets.

Altered Biological Activity

In the context of carbonic anhydrase inhibition, the N,N-dimethylation prevents the sulfonamide from acting as a hydrogen bond donor, which is a crucial interaction for the binding of many primary sulfonamide inhibitors.[16] This fundamental change in interaction potential means that derivatives of this scaffold may exhibit significantly different or weaker biological activity compared to their primary or secondary sulfonamide counterparts.

Comparative Analysis with Alternative Scaffolds

The choice of a chemical scaffold is often a trade-off between synthetic accessibility, desired chemical properties, and biological activity. Here, we compare this compound with other relevant building blocks.

ScaffoldKey AdvantagesKey DisadvantagesPrimary Applications
This compound Pre-installed sulfonamide moiety; N,N-dimethylation can modulate solubility and metabolic stability.Steric hindrance; altered H-bonding of sulfonamide; potential for over-reaction in EAS.Synthesis of benzimidazoles with a sulfonamide tail; potential for novel enzyme inhibitors.
o-Phenylenediamine Commercially available and inexpensive; highly reactive for heterocycle synthesis.Lacks the sulfonamide group, requiring additional synthetic steps to introduce it; susceptible to oxidation.General synthesis of benzimidazoles, quinoxalines, and other fused heterocycles.[17]
4-Nitro-o-phenylenediamine The nitro group is a strong electron-withdrawing group that can be reduced to an amine for further functionalization.[1]Reduced nucleophilicity of the amino groups can lead to slower reaction times.Synthesis of nitro-substituted benzimidazoles which can be further modified.
3-Amino-4-hydroxybenzenesulfonamide The hydroxyl group offers an additional site for functionalization and can participate in hydrogen bonding.The phenolic hydroxyl group can be acidic and may require protection in certain reactions.Scaffold for carbonic anhydrase inhibitors and other bioactive molecules.

Conclusion and Future Outlook

This compound is a valuable, yet specialized, building block for chemical synthesis. Its primary utility lies in the straightforward construction of benzimidazole derivatives bearing a sulfonamide substituent. However, researchers must be cognizant of the inherent limitations imposed by the highly activated aromatic ring and the steric and electronic consequences of the N,N-dimethyl group.

Future research in this area could focus on a systematic evaluation of the structure-activity relationships of benzimidazoles derived from this scaffold against various biological targets, particularly carbonic anhydrases and protein kinases. A direct comparison of the reactivity and biological profiles of derivatives of this compound with its primary and mono-methylated analogues would provide invaluable data for rational drug design. While challenging, the unique structural features of this scaffold offer opportunities for the discovery of novel bioactive molecules with potentially unique pharmacological profiles.

References

Safety Operating Guide

Navigating the Disposal of 3,4-diamino-N,N-dimethylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; their proper disposal is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3,4-diamino-N,N-dimethylbenzenesulfonamide, a compound that, due to the general characteristics of the sulfonamide class, requires careful management. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach, treating it as potentially hazardous waste, is paramount.

The Rationale for Prudent Disposal: Understanding the Risks

Sulfonamide-based compounds are known for their diverse pharmacological activities. However, this biological activity also necessitates a thorough evaluation of their potential hazards. Structurally similar compounds, such as 3,4-diaminobenzoic acid, are known to cause skin and eye irritation[1]. More acutely, some sulfonamide derivatives are classified as toxic if swallowed or inhaled, and can be fatal upon skin contact[2].

Furthermore, the environmental fate of sulfonamides is a growing concern. While they can be susceptible to microbial degradation, their potential to persist in aquatic environments and impact microbial communities has been documented[3]. Some sulfonamides are toxic to aquatic life with long-lasting effects[2]. Therefore, the uncontrolled release of this compound into the environment must be strictly avoided.

Given these potential risks, the following disposal procedures are designed to protect laboratory personnel and the environment, aligning with the guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationsRationale
Eye Protection Chemical safety goggles or a face shieldTo protect against potential splashes of solutions or contact with the solid compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact, as some sulfonamides can be fatal upon absorption through the skin[2].
Protective Clothing Lab coatTo protect personal clothing and skin from contamination.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the assumption that it is a hazardous waste.

Step 1: Waste Identification and Segregation

Properly identify and label all waste containing this compound. This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., vials, pipette tips, weighing boats).

  • Solutions containing the compound.

  • Contaminated PPE.

It is crucial to segregate this waste from other laboratory waste streams to prevent inadvertent chemical reactions. Store separately from incompatible materials, such as strong oxidizing agents[1].

Step 2: Containerization

Use only approved, chemically compatible, and clearly labeled hazardous waste containers. The container must be in good condition with a secure, leak-proof lid. The label should prominently display "Hazardous Waste" and include the full chemical name: "this compound," along with its approximate concentration and quantity.

Step 3: On-Site Accumulation

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel. Ensure weekly inspection of the SAA for any signs of leakage or container deterioration.

Step 4: Final Disposal

The ultimate disposal of this compound waste must be conducted through an approved waste disposal plant[1][4][5]. Do not attempt to dispose of this chemical down the drain or in regular trash. The EPA has strict regulations against the sewering of pharmaceutical waste[6]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with certified hazardous waste management companies.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.

  • Don PPE: Wear the appropriate PPE as outlined above.

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect and Containerize: Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) identify Identify Waste Type (Pure compound, contaminated labware, solutions) start->identify spill Spill Occurs start->spill segregate Segregate from other waste streams and incompatible materials identify->segregate containerize Containerize in a labeled Hazardous Waste container segregate->containerize store Store in a designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store->contact_ehs spill_protocol Follow Spill Management Protocol: - Evacuate & Secure - Ventilate - Don PPE - Contain & Absorb - Collect & Containerize - Decontaminate - Report spill->spill_protocol spill_protocol->containerize

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

Navigating the Safe Handling of 3,4-diamino-N,N-dimethylbenzenesulfonamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

The diamino functionality suggests that this compound is likely to be a skin, eye, and respiratory irritant. Aromatic amines, in general, warrant careful handling due to their potential for skin sensitization and other toxicological effects. The addition of the N,N-dimethyl group may alter its absorption and metabolic profile, reinforcing the need for stringent protective measures.

Core Principles of Protection: A Multi-layered Approach

When handling 3,4-diamino-N,N-dimethylbenzenesulfonamide, a comprehensive personal protective equipment (PPE) strategy is not merely a checklist but a critical system to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Dermal Protection: Your Primary Barrier

Skin contact is a primary route of exposure for many powdered chemical reagents. The goal is to create an impermeable barrier to prevent irritation and potential sensitization.

  • Gloves: Double gloving is a mandatory practice. The inner glove should be a nitrile glove, providing a snug fit and tactile sensitivity. The outer glove should be a chemical-resistant glove, such as butyl rubber or neoprene, offering robust protection against potential chemical permeation. This dual-layer system mitigates the risk of exposure during the doffing process.

  • Laboratory Coat and Gown: A standard cotton lab coat is insufficient. A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is required.[1] This provides a more complete barrier against dust and potential splashes.

  • Full Body Protection: For larger scale operations or when there is a significant risk of dust generation, a "bunny suit" or coverall made of a chemical-resistant material should be worn to ensure head-to-toe protection.[2]

Ocular Protection: Shielding Sensitive Tissues

The eyes are particularly vulnerable to chemical dust, which can cause severe irritation or damage.

  • Safety Goggles: Tightly fitting chemical splash goggles that conform to ANSI Z87.1 or equivalent standards are essential.[3] These provide a seal around the eyes, protecting from airborne particles and splashes from all directions. Standard safety glasses with side shields do not offer adequate protection against fine dust.[2]

  • Face Shield: When handling larger quantities or during procedures with a higher risk of splashing (e.g., dissolution in solvents), a face shield should be worn in conjunction with safety goggles to provide an additional layer of protection for the entire face.

Respiratory Protection: Preventing Inhalation

Inhalation of fine chemical dust can lead to respiratory irritation and potential systemic toxicity.

  • Ventilation: All handling of this compound powder should be conducted within a certified chemical fume hood or a powder containment hood to minimize the release of airborne particles into the laboratory environment.

  • Respirator: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 or higher-rated particulate respirator is the minimum requirement. For situations with potential for higher exposure, a powered air-purifying respirator (PAPR) with a HEPA filter offers superior protection and comfort for the user.

PPE Selection Summary

Protection TypeMinimum RequirementRecommended for Enhanced Safety
Hand Double nitrile glovesNitrile inner glove, chemical-resistant outer glove (e.g., butyl rubber)
Body Disposable, low-permeability gown with knit cuffsChemical-resistant coverall ("bunny suit")
Eye Chemical splash gogglesChemical splash goggles and a face shield
Respiratory Work in a chemical fume hoodN95 particulate respirator or PAPR with HEPA filter

Procedural Guidance: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential protocol for donning and doffing PPE is as critical as the selection of the equipment itself.

Donning PPE Workflow

G cluster_0 Preparation cluster_1 Donning Sequence Inspect PPE Inspect PPE Wash Hands Wash Hands Inner Gloves Inner Gloves Wash Hands->Inner Gloves Gown Gown Inner Gloves->Gown Outer Gloves Outer Gloves Gown->Outer Gloves Goggles Goggles Outer Gloves->Goggles Face Shield Face Shield Goggles->Face Shield Respirator Respirator Face Shield->Respirator

Caption: Sequential process for donning PPE.

Doffing PPE: The Decontamination Process

The doffing procedure is designed to prevent the transfer of contaminants from the PPE to the user.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front, avoiding contact with the front surfaces.

  • Gown: Remove the gown by rolling it down and away from the body, turning it inside out.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

All disposable PPE, including gloves, gowns, and respirator cartridges, that have come into contact with this compound must be considered hazardous waste.

  • Segregation: Contaminated PPE should be placed in a clearly labeled, sealed waste bag or container.

  • Disposal: The sealed container should be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not mix with general laboratory waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these stringent PPE protocols and operational plans, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.